molecular formula C9H18O2 B1315891 2,2,5-Trimethylhexanoic acid CAS No. 27971-09-1

2,2,5-Trimethylhexanoic acid

Número de catálogo: B1315891
Número CAS: 27971-09-1
Peso molecular: 158.24 g/mol
Clave InChI: BROAOSNULRMVBL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,2,5-Trimethylhexanoic acid is a branched-chain carboxylic acid with the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol . This compound, also known by its CAS number 27971-09-1, is part of a family of C9 fatty acids valued in research for their steric properties imparted by alkyl branching near the carboxyl group . As a research chemical, it serves as a versatile synthetic intermediate or model compound in various investigations. Potential research applications include organic synthesis, where it can be used to study the effects of steric hindrance on reaction kinetics or to create specialized esters, salts, and polymers. Its structure suggests potential use in material science for modifying polymer properties and in exploratory catalysis . Researchers value this compound for probing structure-activity relationships in chemical and biological systems. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,2,5-trimethylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-7(2)5-6-9(3,4)8(10)11/h7H,5-6H2,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROAOSNULRMVBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60574318
Record name 2,2,5-Trimethylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27971-09-1
Record name 2,2,5-Trimethylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,2,5-Trimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 2,2,5-trimethylhexanoic acid is limited. This guide consolidates available computed data and presents proposed methodologies and predicted properties based on established chemical principles and data from structurally similar compounds.

Introduction

This compound is a branched-chain carboxylic acid with the molecular formula C9H18O2. As a sterically hindered carboxylic acid, its chemical reactivity and physical properties are of interest in various fields, including organic synthesis, materials science, and pharmacology. The bulky α,α-dimethyl substitution is expected to influence its acidity, esterification rates, and biological activity compared to its linear isomers. This document provides a comprehensive overview of its chemical properties, proposed synthetic routes, and predicted analytical data.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 27971-09-1PubChem[1]
Molecular Formula C9H18O2PubChem[1]
Molecular Weight 158.24 g/mol PubChem[1]
Canonical SMILES CC(C)CCC(C)(C)C(=O)OPubChem[1]
InChI Key BROAOSNULRMVBL-UHFFFAOYSA-NPubChem[1]
Computed XLogP3 2.9PubChem[1]
Computed Topological Polar Surface Area 37.3 ŲPubChem[1]

Proposed Synthetic Methodologies

Due to the steric hindrance at the α-position, the synthesis of this compound requires specific synthetic strategies. Direct carboxylation of a corresponding Grignard or organolithium reagent can be challenging. A plausible approach involves the use of a protected cyanohydrin or a malonic ester derivative.

A proposed experimental workflow for the synthesis of this compound is outlined below. This method is based on general principles for the synthesis of α,α-disubstituted carboxylic acids.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Halogenation cluster_3 Step 4: Grignard Reagent Formation cluster_4 Step 5: Carboxylation and Hydrolysis A 1-bromo-3-methylbutane (B150244) D Isoamylmagnesium bromide A->D B Magnesium turnings B->D C Anhydrous diethyl ether C->D F 2,4-dimethyl-2-pentanol (B165554) D->F E Acetone (B3395972) E->F H 2-bromo-2,4-dimethylpentane F->H G Hydrobromic acid G->H K tert-Amylmagnesium bromide H->K I Magnesium turnings I->K J Anhydrous diethyl ether J->K N This compound K->N L Carbon dioxide (dry ice) L->N M Aqueous acid workup M->N

Figure 1: Proposed synthetic workflow for this compound.
Detailed Proposed Protocol:

Step 1 & 2: Synthesis of 2,4-dimethyl-2-pentanol A Grignard reagent would be prepared from 1-bromo-3-methylbutane and magnesium turnings in anhydrous diethyl ether. This isoamylmagnesium bromide would then be reacted with acetone in a nucleophilic addition reaction to yield 2,4-dimethyl-2-pentanol after an aqueous workup.

Step 3: Synthesis of 2-bromo-2,4-dimethylpentane The tertiary alcohol, 2,4-dimethyl-2-pentanol, would be converted to the corresponding tertiary bromide, 2-bromo-2,4-dimethylpentane, by reaction with hydrobromic acid.

Step 4 & 5: Synthesis of this compound A new Grignard reagent, tert-amylmagnesium bromide, would be formed from 2-bromo-2,4-dimethylpentane and magnesium in anhydrous diethyl ether. This Grignard reagent would then be carboxylated by pouring it over an excess of crushed dry ice (solid carbon dioxide). Subsequent hydrolysis with an aqueous acid solution would yield the final product, this compound.

Predicted Analytical and Spectroscopic Data

No experimental spectra for this compound are currently available in public databases. The following are predicted spectroscopic characteristics based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Protons
-COOH10-12singlet (broad)1HCarboxylic acid proton
-CH-~1.5multiplet1HC5-H
-CH₂-~1.3triplet2HC4-H₂
-CH₂-~1.2triplet2HC3-H₂
-C(CH₃)₂~1.2singlet6HC2-gem-dimethyl
-CH(CH₃)₂~0.9doublet6HC5-isopropyl
Predicted ¹³C NMR Predicted Chemical Shift (ppm) Assignment
Carbons
-COOH~180-185C1 (Carboxylic acid)
-C(CH₃)₂~45-50C2
-CH₂-~35-40C3
-CH₂-~30-35C4
-CH-~25-30C5
-C(CH₃)₂~20-25C2-gem-dimethyl
-CH(CH₃)₂~20-25C5-isopropyl
Infrared (IR) Spectroscopy
Predicted IR Absorption Wavenumber (cm⁻¹) Functional Group
O-H stretch 2500-3300 (broad)Carboxylic acid
C-H stretch 2850-3000Aliphatic
C=O stretch 1700-1725Carboxylic acid
C-O stretch 1210-1320Carboxylic acid
O-H bend 920-950Carboxylic acid
Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), this compound would be expected to fragment. The molecular ion peak (M⁺) at m/z 158 might be weak or absent due to the branched structure. Common fragmentation patterns would include the loss of the carboxylic acid group and cleavage at the branched positions.

Chemical Reactivity

This compound is expected to exhibit the typical reactivity of a carboxylic acid, although the steric hindrance at the α-position will significantly influence reaction rates.

  • Acidity: It is a weak acid and will react with bases to form carboxylate salts.

  • Esterification: Esterification with alcohols, typically under acidic catalysis, will be slower than for unhindered carboxylic acids. The use of more reactive acylating agents, such as the corresponding acid chloride, may be necessary for efficient ester formation, especially with bulky alcohols.

  • Amide Formation: The formation of amides via direct condensation with amines is expected to be difficult. Activating agents are likely required. The conversion to an acid chloride followed by reaction with an amine would be a more viable route.

  • Reduction: The carboxylic acid group can be reduced to the corresponding primary alcohol (2,2,5-trimethylhexan-1-ol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Safety and Handling

Specific toxicity data for this compound is not available. However, as a carboxylic acid, it should be handled with appropriate precautions. It is likely to be irritating to the skin, eyes, and respiratory system.

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound represents an interesting synthetic target due to its sterically hindered nature. While experimental data is scarce, its chemical properties and reactivity can be predicted with a reasonable degree of confidence based on established chemical principles. The proposed synthetic and analytical methodologies in this guide provide a foundation for researchers interested in exploring the chemistry and potential applications of this compound. Further experimental investigation is warranted to fully characterize its properties and unlock its potential in various scientific and industrial domains.

References

An In-depth Technical Guide to 2,2,5-Trimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2,2,5-trimethylhexanoic acid, including its chemical identity, physicochemical properties, and context within the broader class of branched-chain fatty acids. Given the limited specific data on this isomer, this guide also incorporates information on the more extensively studied 3,5,5-trimethylhexanoic acid to provide a fuller understanding of the potential applications and synthesis methodologies relevant to researchers, scientists, and drug development professionals.

Chemical Identity and Synonyms

CAS Number: 27971-09-1[1][2]

IUPAC Name: this compound[1]

Molecular Formula: C₉H₁₈O₂[1]

Synonyms and Other Identifiers:

  • DTXSID60574318[1]

  • RefChem:242949[1]

  • DTXCID90525090[1]

  • starbld0032012[1]

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound.

PropertyValueSource
Molecular Weight 158.24 g/mol PubChem[1]
Monoisotopic Mass 158.130679813 DaPubChem[1]
Topological Polar Surface Area 37.3 ŲPubChem[1]
Complexity 136PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 3PubChem[1]
XLogP3 2.9PubChem[1]

Synthesis and Experimental Protocols

General Synthesis Approach for Trimethylhexanoic Acids

A common industrial synthesis for branched-chain carboxylic acids involves a two-step process: hydroformylation (or the oxo process) followed by oxidation. For an isomer like 3,5,5-trimethylhexanoic acid, the starting material is typically diisobutylene.

Example Experimental Protocol (for 3,5,5-Trimethylhexanoic Acid):

A patented method for the manufacture of 3,5,5-trimethylhexanoic acid involves the oxidation of 3,5,5-trimethylhexanol.[3]

  • Step 1: Oxidation of 3,5,5-trimethylhexanol.

    • Apparatus: A reaction vessel equipped with a gas inlet tube, a stirrer, and a condenser.

    • Procedure: Air or molecular oxygen is passed through neat 3,5,5-trimethylhexanol at a temperature between 20°C and 75°C.[3] The reaction is continued until the starting alcohol is consumed, which can be monitored by techniques like gas chromatography (GC) or thin-layer chromatography (TLC).

    • Catalysis (Optional): To increase the reaction rate, oxidation catalysts such as compounds of cobalt, manganese, or copper can be employed.[3] For instance, manganous acetate (B1210297) can be used as a catalyst when the reaction is performed in a solvent like acetic acid.[3]

  • Step 2: Purification.

    • Procedure: The resulting crude 3,5,5-trimethylhexanoic acid is purified by distillation under reduced pressure.[3] If a solvent and catalyst are used, an aqueous workup is necessary. This involves treating the reaction mixture with an aqueous alkali solution, extracting with an organic solvent (like ether) to remove impurities, followed by acidification of the aqueous layer and extraction of the final product.[3]

The following diagram illustrates a generalized workflow for the synthesis and purification of a trimethylhexanoic acid.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Starting Material (e.g., Trimethylhexanol) B Oxidation (Air/O2, optional catalyst) A->B C Crude Product B->C D Distillation (under reduced pressure) C->D E Aqueous Workup (Base wash, acidification, extraction) C->E if catalyst/ solvent used F Pure this compound D->F E->F

A generalized workflow for the synthesis and purification of trimethylhexanoic acid.

Applications in Research and Drug Development

Specific applications for this compound are not well-documented. However, its isomer, 3,5,5-trimethylhexanoic acid (also known as isononanoic acid), has a range of industrial and potential pharmaceutical applications. These can serve as a guide for potential areas of investigation for the 2,2,5-isomer.

Established Applications of the 3,5,5-Isomer:

  • Polymers and Coatings: Used as a monomer or modifier to enhance flexibility, thermal stability, and weather resistance in polymers, specialty coatings, and adhesives.[4]

  • Lubricants: A key intermediate in the production of polyol ester-based synthetic lubricants for aviation and refrigeration.

  • Plasticizers: Its esters can be used as plasticizers to improve the durability of materials like PVC.

Potential Pharmaceutical Applications (Primarily for the 3,5,5-Isomer):

  • Drug Delivery Systems: Due to its amphiphilic nature, it has been explored for its potential to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).

  • Organic Synthesis Intermediate: It serves as a raw material in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[5]

Biological Activity and Signaling Pathways

Direct research into the biological activity and signaling pathway interactions of this compound is limited. However, as a member of the branched-chain fatty acid (BCFA) class, it may share some of the general biological activities observed for other BCFAs.

Branched-chain fatty acids are consumed daily and are known to possess a variety of beneficial bioactivities.[6] Research in cellular and animal models has shown that BCFAs can exhibit anti-inflammatory, lipid-lowering, neuroprotective, and anti-cancer properties.[7] They are involved in numerous biochemical processes and can affect multiple signaling pathways.[7] For instance, studies on BCFAs derived from yak ghee indicated an upregulation of pathways related to lipid metabolism, such as fatty acid degradation.[8]

The potential interactions of BCFAs within a cell are complex. They can be incorporated into cell membranes, act as signaling molecules, or be metabolized for energy. The diagram below conceptualizes the potential biological roles of a generic branched-chain fatty acid.

G cluster_cellular_fate Cellular Fate & Signaling cluster_biological_outcomes Potential Biological Outcomes BCFA Branched-Chain Fatty Acid (e.g., this compound) Membrane Membrane Integration (Alters fluidity & function) BCFA->Membrane Metabolism Metabolic Pathways (e.g., Beta-oxidation) BCFA->Metabolism Signaling Signaling Molecule (Modulates pathways) BCFA->Signaling AntiInflammatory Anti-inflammatory Effects Signaling->AntiInflammatory LipidLowering Lipid-Lowering Activity Signaling->LipidLowering AntiCancer Anti-Cancer Properties Signaling->AntiCancer

Potential biological roles and outcomes of branched-chain fatty acids.

Conclusion

This compound is a branched-chain fatty acid with defined chemical and physical properties. While specific applications and detailed experimental protocols for this particular isomer are scarce, the broader context of its isomer, 3,5,5-trimethylhexanoic acid, and the general class of BCFAs suggest potential utility in materials science and as a subject for further investigation in drug development and biological systems. This guide provides a foundational understanding for researchers and professionals interested in exploring the properties and potential of this molecule.

References

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2,2,5-Trimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of 2,2,5-trimethylhexanoic acid. By integrating predicted spectroscopic data with detailed experimental protocols, this document serves as a practical resource for researchers engaged in the analysis of complex organic molecules.

Physicochemical Properties and Structural Information

This compound is a branched-chain carboxylic acid. Its fundamental properties are summarized below.

PropertyValue
Molecular Formula C₉H₁₈O₂
Molecular Weight 158.24 g/mol
IUPAC Name This compound
CAS Number 27971-09-1
Canonical SMILES CC(C)CCC(C)(C)C(=O)O
InChI Key BROAOSNULRMVBL-UHFFFAOYSA-N
Topological Polar Surface Area 37.3 Ų

Predicted Spectroscopic Data for Structural Verification

Due to the limited availability of published experimental spectra for this compound, this section provides predicted data based on established principles of organic spectroscopy. These tables offer a benchmark for the verification of experimentally obtained data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Chemical Shifts (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.0Singlet1HCarboxylic acid proton (-COOH )
~1.6 - 1.7Multiplet2HMethylene protons (-CH₂ -C(CH₃)₂)
~1.4 - 1.5Multiplet2HMethylene protons (CH(CH₃)₂-CH₂ -)
~1.5 - 1.6Multiplet1HMethine proton (-C H(CH₃)₂)
~1.2Singlet6HGem-dimethyl protons (-C(C H₃)₂)
~0.9Doublet6HIsopropyl methyl protons (-CH(C H₃)₂)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃)

Chemical Shift (ppm)Carbon TypeAssignment
~185QuaternaryCarboxylic acid carbon (-C OOH)
~45QuaternaryQuaternary carbon (-C (CH₃)₂)
~38MethyleneMethylene carbon adjacent to quaternary C
~35MethyleneMethylene carbon adjacent to isopropyl group
~28MethineMethine carbon of isopropyl group
~25MethylGem-dimethyl carbons (-C(C H₃)₂)
~22MethylIsopropyl methyl carbons (-CH(C H₃)₂)
Mass Spectrometry (MS)

Predicted Key Fragments in Electron Ionization (EI) Mass Spectrum

m/z RatioProposed Fragment IonNotes
158[M]⁺Molecular ion peak (may be weak or absent).
141[M - OH]⁺Loss of a hydroxyl radical.
113[M - COOH]⁺Loss of the carboxylic acid group.
101[M - C₄H₉]⁺Cleavage of the isobutyl group.
57[C₄H₉]⁺Isopropyl cation, often a prominent peak in branched alkanes.
43[C₃H₇]⁺Isopropyl cation.
Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3300 - 2500BroadO-H stretchCarboxylic acid (dimer)
2960 - 2850StrongC-H stretchAlkyl groups
~1710StrongC=O stretchCarboxylic acid (dimer)
~1300MediumC-O stretchCarboxylic acid
~920BroadO-H bend (out-of-plane)Carboxylic acid (dimer)

Experimental Protocols for Structure Elucidation

The following are detailed methodologies for the key experiments required to elucidate the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Acquire a one-dimensional ¹H NMR spectrum.

  • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 15 ppm.

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks and determine the chemical shifts and coupling constants.

¹³C NMR Acquisition:

  • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

  • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 250 ppm.

  • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.[1]

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation (Derivatization): [2]

  • To enhance volatility, convert the carboxylic acid to its methyl ester (FAME - Fatty Acid Methyl Ester). A common method is to use a solution of BF₃ in methanol.

  • Dissolve 1-2 mg of the acid in 1 mL of toluene.

  • Add 2 mL of 14% BF₃-methanol solution.

  • Heat the mixture at 60°C for 30 minutes in a sealed vial.

  • After cooling, add 1 mL of water and 2 mL of hexane (B92381).

  • Vortex the mixture and allow the layers to separate.

  • Carefully collect the upper hexane layer containing the FAME for GC-MS analysis.

GC-MS Analysis:

  • GC Column: Use a polar capillary column (e.g., DB-225ms) for good separation of fatty acid isomers.[2]

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 220°C at a rate of 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.[3]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Alternatively, an attenuated total reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

FTIR Analysis:

  • Acquire a background spectrum of the empty sample holder (or clean ATR crystal).

  • Acquire the sample spectrum.

  • The spectrum is typically collected over a range of 4000-400 cm⁻¹.

  • Process the spectrum to identify the characteristic absorption bands.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the structure elucidation process and a conceptual representation of the role of branched-chain fatty acids.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Confirmation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR MS GC-MS Analysis (after derivatization) Sample->MS IR FTIR Spectroscopy Sample->IR NMR_Data Identify H and C environments, connectivity NMR->NMR_Data MS_Data Determine Molecular Weight and Fragmentation Pattern MS->MS_Data IR_Data Identify Functional Groups IR->IR_Data Structure Elucidated Structure NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Experimental workflow for the structure elucidation of this compound.

logical_relationship cluster_synthesis Biosynthesis / Source cluster_compound Target Compound cluster_function Biological Role / Application Precursors Branched-chain Amino Acids (e.g., Leucine) BCFA This compound (Branched-Chain Fatty Acid) Precursors->BCFA Biosynthetic Pathway Membrane Bacterial Cell Membrane Component BCFA->Membrane Incorporation Metabolism Metabolic Regulation BCFA->Metabolism Signaling Molecule

Caption: Logical relationship of branched-chain fatty acids in biological systems.[1][4]

References

An In-depth Technical Guide to 2,2,5-Trimethylhexanoic Acid: Physicochemical Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,5-Trimethylhexanoic acid is a branched-chain carboxylic acid. As a member of the broader class of branched-chain fatty acids (BCFAs), it is of increasing interest to the scientific community due to the diverse biological activities exhibited by this molecular class. BCFAs are known to play roles in metabolic regulation, inflammation, and cellular signaling.[1][2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a discussion of the potential biological activities and relevant experimental protocols.

It is important to note that specific experimental data for this compound is limited in the current scientific literature. Therefore, where experimental data is unavailable, information for its structural isomer, 3,5,5-trimethylhexanoic acid, is provided as a close approximation and is clearly indicated.

Core Physicochemical Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 27971-09-1[4][5]
Molecular Formula C₉H₁₈O₂[4]
Molecular Weight 158.24 g/mol [4]
Canonical SMILES CC(C)CCC(C)(C)C(=O)O[4]

Tabulated Physical and Chemical Data

Quantitative data for the physical and chemical properties of this compound and its isomer are presented in the following tables for clear comparison.

Table 1: Physical Properties

PropertyThis compound (Predicted/Computed)3,5,5-Trimethylhexanoic acid (Experimental)Source
Melting Point --70 °C[6]
Boiling Point -121 °C (at 10 mmHg)[6]
Density -0.91 g/cm³[6]
Water Solubility -700 mg/L at 20 °C[6]
pKa -4.80 ± 0.10 (Predicted)[6]
LogP 2.53 (Predicted)3.2 at 25 °C[5][6]

Table 2: Spectroscopic Data

Due to the lack of specific experimental spectra for this compound, characteristic spectroscopic features for carboxylic acids are described.

SpectroscopyCharacteristic Features for Carboxylic AcidsSource
¹H NMR The carboxylic acid proton (-COOH) typically appears as a broad singlet in the 10-13 ppm region. Protons on the α-carbon are deshielded and appear around 2.0-2.5 ppm.[7][8]
¹³C NMR The carbonyl carbon (-C=O) of the carboxylic acid group resonates in the range of 165-185 ppm.[7][8]
Infrared (IR) A broad O-H stretching band is observed from 2500-3300 cm⁻¹. A sharp C=O stretching band appears between 1680-1725 cm⁻¹.[7][9]

Experimental Protocols

Proposed Synthesis of this compound

Reaction Scheme:

  • Deprotonation of a substituted malonic ester: Diethyl 2-methyl-2-(3-methylbutyl)malonate would be treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol (B145695) to generate the corresponding enolate.

  • Methylation: The enolate would then be reacted with an electrophilic methylating agent, such as methyl iodide, to introduce the second methyl group at the α-position.

  • Hydrolysis and Decarboxylation: The resulting diethyl 2,2-dimethyl-5-methylhexanedioate would be subjected to acidic or basic hydrolysis to cleave the ester groups, followed by heating to promote decarboxylation of the malonic acid intermediate, yielding this compound.

Detailed Methodology (Hypothetical):

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), diethyl 2-methyl-2-(3-methylbutyl)malonate is added dropwise at room temperature under an inert atmosphere.

  • The reaction mixture is stirred for 1 hour to ensure complete formation of the enolate.

  • Methyl iodide is then added dropwise, and the reaction is heated to reflux for several hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is then treated with a solution of sodium hydroxide (B78521) and heated to reflux to hydrolyze the ester groups.

  • The reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to a pH of ~1.

  • The acidified mixture is then heated to induce decarboxylation.

  • The final product, this compound, can be extracted with an organic solvent and purified by distillation or chromatography.

Biological Activity and Signaling Pathways

Specific biological activities and signaling pathways for this compound have not been extensively studied. However, as a branched-chain fatty acid (BCFA), it is likely to share some of the biological roles attributed to this class of molecules. BCFAs have been implicated in various physiological processes, including:

  • Anti-inflammatory effects [1][3]

  • Anti-cancer properties [1][3]

  • Modulation of lipid metabolism [1][3]

  • Neuroprotective actions [1]

The biosynthesis of BCFAs is often linked to the metabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[10][11]

Hypothetical Signaling Pathway

Based on the known activities of other BCFAs and medium-chain fatty acids, a hypothetical signaling pathway for this compound in a hepatocyte could involve the modulation of metabolic and inflammatory pathways.

BCFAsignaling cluster_cell Hepatocyte BCFA This compound Receptor Membrane Receptor (e.g., GPRs) BCFA->Receptor Activation Metabolism Mitochondrial Metabolism BCFA->Metabolism Energy Substrate AMPK AMPK Receptor->AMPK Activation NFkB NF-κB Receptor->NFkB Inhibition Metabolism->AMPK ↑ AMP/ATP ratio SREBP1c SREBP-1c AMPK->SREBP1c Inhibition Inflammation Inflammatory Response NFkB->Inflammation Activation Lipogenesis Lipogenesis SREBP1c->Lipogenesis Activation experimental_workflow start Cell Culture (e.g., HepG2, RAW 264.7) treatment Treatment with This compound start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity gene_expression Gene Expression Analysis (qPCR, RNA-seq) treatment->gene_expression protein_analysis Protein Analysis (Western Blot, ELISA) treatment->protein_analysis metabolomics Metabolomic Analysis (GC-MS, LC-MS) treatment->metabolomics data_analysis Data Analysis and Pathway Interpretation cytotoxicity->data_analysis gene_expression->data_analysis protein_analysis->data_analysis metabolomics->data_analysis conclusion Conclusion on Biological Effects data_analysis->conclusion

References

The Elusive Natural Origins of 2,2,5-Trimethylhexanoic Acid: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals a significant finding for researchers, scientists, and drug development professionals: there is currently no documented evidence of the natural occurrence of 2,2,5-trimethylhexanoic acid in any biological system, including plants, animals, microorganisms, or food products.

This technical guide addresses the state of knowledge regarding the origins of this compound, concluding that it is primarily a synthetic compound of interest in various industrial applications rather than a product of natural biosynthesis. While branched-chain fatty acids are widespread in nature, the specific isomeric structure of this compound has not been identified as a naturally occurring molecule.

Absence of Evidence in Natural Sources

Extensive searches of scientific databases have failed to identify any reports of the isolation or detection of this compound from natural sources. This includes a lack of identification in studies analyzing the composition of:

  • Plant-derived materials: Essential oils, plant waxes, and other botanical extracts.

  • Animal tissues and fluids: Adipose tissue, milk, and other animal-derived products.

  • Microbial cultures: Bacteria, fungi, and other microorganisms known to produce a variety of fatty acids.

  • Food products: Fermented foods, dairy products, and other complex food matrices.

Consequently, there is no quantitative data available on its concentration in any natural matrix, nor are there established experimental protocols for its extraction and quantification from such sources.

Focus on Synthetic Production and Industrial Relevance

In contrast to the lack of information on its natural occurrence, this compound and its isomers, particularly 3,5,5-trimethylhexanoic acid, are well-documented as synthetic compounds. Their production is typically achieved through chemical synthesis routes. These compounds find applications in various industrial sectors, including the manufacturing of lubricants, polymers, and other chemical products.

Biosynthesis: An Uncharted Territory

Given the absence of this compound in nature, no biosynthetic pathways leading to its formation have been elucidated. The metabolic machinery for the synthesis of such a specifically branched fatty acid has not been discovered in any organism.

Analytical Methodologies

While no methods are specifically described for the extraction of this compound from natural samples, general analytical techniques for the characterization of branched-chain fatty acids are well-established. These methods could be adapted for its analysis if it were to be discovered in a natural context in the future.

Table 1: General Analytical Techniques for Branched-Chain Fatty Acid Analysis

TechniqueDescriptionApplication Notes
Gas Chromatography-Mass Spectrometry (GC-MS) A powerful technique for separating and identifying volatile and semi-volatile compounds. Fatty acids are typically derivatized (e.g., to methyl esters) to increase their volatility.GC-MS provides detailed structural information, allowing for the differentiation of isomers based on their mass spectra and retention times.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure of a molecule, including the arrangement of atoms and functional groups.¹H and ¹³C NMR would be crucial for the unambiguous identification of the this compound structure.

Logical Relationship: Absence of Natural Occurrence

Comprehensive Search of Scientific Literature Comprehensive Search of Scientific Literature No Reports of Natural Isolation or Detection No Reports of Natural Isolation or Detection Comprehensive Search of Scientific Literature->No Reports of Natural Isolation or Detection No Quantitative Data in Natural Matrices No Quantitative Data in Natural Matrices No Reports of Natural Isolation or Detection->No Quantitative Data in Natural Matrices No Known Biosynthetic Pathway No Known Biosynthetic Pathway No Reports of Natural Isolation or Detection->No Known Biosynthetic Pathway Conclusion: Not a Known Natural Product Conclusion: Not a Known Natural Product No Quantitative Data in Natural Matrices->Conclusion: Not a Known Natural Product No Known Biosynthetic Pathway->Conclusion: Not a Known Natural Product

Future Outlook

While current evidence points to this compound being a synthetic molecule, the vast chemical diversity of the natural world leaves open the possibility of its future discovery in a biological context. Should this occur, the analytical techniques outlined in this guide would provide a strong foundation for its characterization and the elucidation of its biosynthetic origins. For now, the focus of research and development on this compound remains firmly in the realm of synthetic chemistry and industrial application.

2,2,5-Trimethylhexanoic acid synthesis and discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,2,5-Trimethylhexanoic Acid: Synthesis and Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge regarding this compound. It details the compound's known properties and explores plausible synthetic pathways based on established organic chemistry principles. This document also highlights the current gap in the scientific literature regarding detailed experimental protocols for its synthesis, its historical discovery, and specific biological activities.

Introduction

Compound Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are primarily computed from its chemical structure.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 27971-09-1[1]
Molecular Formula C₉H₁₈O₂[1]
Molecular Weight 158.24 g/mol [1]
SMILES CC(C)CCC(C)(C)C(=O)O[1]
InChIKey BROAOSNULRMVBL-UHFFFAOYSA-N[1]

Table 1: Physicochemical Properties of this compound

Discovery

Information regarding the initial discovery or first reported synthesis of this compound is not prominently available in the surveyed scientific literature and historical chemical archives. It is plausible that the compound was first synthesized as part of a broader study on branched-chain carboxylic acids or through systematic derivatization of related compounds, but a definitive record of its discovery remains elusive.

Plausible Synthetic Methodologies

While specific, detailed experimental protocols for the synthesis of this compound are not readily found in the literature, several established methods for the synthesis of sterically hindered and branched-chain carboxylic acids can be proposed. These include:

  • Grignard Carboxylation: A common and versatile method for carboxylic acid synthesis.

  • Oxidation of the Corresponding Aldehyde or Alcohol: A straightforward approach if the precursor is available.

  • Koch-Haaf Reaction: An industrially relevant method for the synthesis of tertiary carboxylic acids.

Proposed Synthesis via Grignard Carboxylation

This approach involves the reaction of a suitable Grignard reagent with carbon dioxide. The logical precursor would be 1-bromo-2,2,5-trimethylpentane.

Experimental Workflow:

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidification 1_bromo 1-bromo-2,2,5-trimethylpentane grignard 4-methyl-2-pentyl magnesium bromide 1_bromo->grignard Mg Magnesium turnings Mg->grignard ether Anhydrous ether ether->grignard carbox_int Magnesium carboxylate intermediate grignard->carbox_int co2 Carbon dioxide (solid or gas) co2->carbox_int product This compound carbox_int->product acid Aqueous acid (e.g., HCl) acid->product

Figure 1: Proposed Grignard carboxylation workflow.

Detailed Protocol (Hypothetical):

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings would be placed. A solution of 1-bromo-2,2,5-trimethylpentane in anhydrous diethyl ether would be added dropwise to initiate the reaction. The mixture would then be refluxed until the magnesium is consumed.

  • Carboxylation: The Grignard solution would be cooled in an ice bath and then poured over crushed dry ice (solid CO₂) or bubbled with CO₂ gas with vigorous stirring.

  • Acidification and Extraction: After the reaction is complete, the mixture would be quenched with a dilute strong acid (e.g., HCl). The organic layer would be separated, and the aqueous layer extracted with ether. The combined organic extracts would be washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude product would likely be purified by distillation under reduced pressure or by recrystallization.

Proposed Synthesis via Oxidation

If 2,2,5-trimethylhexanal (B1318999) or 2,2,5-trimethylhexan-1-ol (B1371258) were available, they could be oxidized to the corresponding carboxylic acid.

Experimental Workflow:

G cluster_0 Starting Material cluster_1 Oxidation cluster_2 Workup and Purification start 2,2,5-trimethylhexanal OR 2,2,5-trimethylhexan-1-ol reaction Oxidation Reaction start->reaction oxidant Oxidizing Agent (e.g., KMnO₄, Jones reagent) oxidant->reaction workup Aqueous workup reaction->workup purify Distillation or Recrystallization workup->purify product This compound purify->product

Figure 2: Proposed oxidation workflow.

Detailed Protocol (Hypothetical):

  • Oxidation: The starting aldehyde or alcohol would be dissolved in an appropriate solvent (e.g., acetone (B3395972) for Jones oxidation). The oxidizing agent (e.g., Jones reagent, potassium permanganate) would be added portion-wise while maintaining the reaction temperature, typically with cooling.

  • Workup: Upon completion, the excess oxidant would be quenched (e.g., with isopropanol (B130326) for Jones reagent). The mixture would be filtered, and the filtrate extracted with an organic solvent.

  • Purification: The organic extracts would be washed, dried, and concentrated. The resulting crude acid would be purified as described in the Grignard methodology.

Biological Activity

Currently, there is no specific information in the scientific literature detailing the biological activity or signaling pathway interactions of this compound. Given its structure as a branched-chain fatty acid, it could potentially interact with metabolic pathways involving fatty acid metabolism, but this remains speculative without experimental evidence.

Data Presentation

Due to the lack of published experimental work on the synthesis of this compound, no quantitative data on reaction yields, purity, or spectroscopic characterization can be presented in tabular format at this time. Should such data become available, it will be crucial for the validation of the proposed synthetic routes.

Conclusion

This compound remains a compound with limited characterization in the public domain. While its synthesis can be approached through well-established methodologies in organic chemistry, the absence of detailed experimental protocols and data on its discovery and biological function presents an opportunity for further research. The proposed synthetic workflows in this guide offer a starting point for researchers interested in the preparation and study of this and other sterically hindered carboxylic acids. Future work should focus on the practical execution of these syntheses, thorough characterization of the product, and investigation into its potential biological activities.

References

Potential Biological Activities of Trimethylhexanoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylhexanoic acids, a group of branched-chain fatty acids (BCFAs), are emerging as molecules of interest in metabolic research. While their industrial applications are well-established, their biological activities are an area of growing investigation. This technical guide provides an in-depth overview of the current understanding of the potential biological activities of trimethylhexanoic acid isomers, with a primary focus on 3,5,5-trimethylhexanoic acid. This document summarizes available toxicological data, outlines detailed experimental protocols for assessing biological activity, and presents hypothesized signaling pathways based on current knowledge of BCFAs. The information is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of these compounds.

Introduction

Branched-chain fatty acids (BCFAs) are saturated fatty acids with one or more methyl branches on the carbon chain. They are found in various natural sources and have been shown to play roles in cellular signaling, lipid metabolism, and inflammation[1]. Trimethylhexanoic acids, with the chemical formula C9H18O2, represent a specific class of BCFAs. The most studied isomer is 3,5,5-trimethylhexanoic acid, also known as isononanoic acid. While its primary use is in industrial applications such as the production of plasticizers, lubricants, and coatings, recent research into BCFAs suggests potential biological activities that warrant further investigation for therapeutic applications[2][3]. This guide aims to consolidate the existing knowledge on the biological activities of trimethylhexanoic acids and provide a framework for future research.

Toxicological Profile

The toxicological profile of 3,5,5-trimethylhexanoic acid has been evaluated in several studies. The available data indicates low acute toxicity.

Table 1: Summary of Toxicological Data for 3,5,5-Trimethylhexanoic Acid

ParameterSpeciesRoute of AdministrationValueReference
Acute Toxicity
LD50RatOral3135 mg/kg body weight[1]
LD50RatOral1160 mg/kg body weight[1]
RD50 (Sensory Irritation)RatInhalation420 mg/m³[1]
Irritation
Skin IrritationRatDermalMild irritant[4][5]
Eye IrritationRatOcularStrong irritant[4][5]
Subacute Toxicity
Target OrgansRatOral (28 days)Liver and kidneys[1]
Genotoxicity
Ames Test (S. typhimurium)-In vitroNo genotoxic effects[1]
E. coli WP2uvrA Test-In vitroNo genotoxic effects[1]

Potential Biological Activities and Signaling Pathways

While direct quantitative data on the biological activities of specific trimethylhexanoic acid isomers is limited, research on BCFAs suggests several potential areas of interest, including the modulation of nuclear receptors and inflammatory signaling pathways.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism. Fatty acids are natural ligands for PPARs. BCFAs have been shown to act as agonists for PPARα, a key regulator of fatty acid oxidation. Activation of PPARα can lead to a reduction in lipid accumulation. While no specific EC50 values for trimethylhexanoic acids have been reported, it is hypothesized that they may act as PPARα agonists.

PPAR_Activation_Pathway Hypothesized PPARα Activation Pathway cluster_cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TMHA Trimethylhexanoic Acid PPARa PPARα TMHA->PPARa Binds and Activates Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes Activates Transcription Metabolic_Effects Increased Fatty Acid Oxidation Target_Genes->Metabolic_Effects Leads to

Figure 1: Hypothesized PPARα activation pathway by trimethylhexanoic acid.

Anti-Inflammatory Effects via NF-κB Inhibition

Chronic inflammation is implicated in numerous metabolic diseases. The transcription factor NF-κB is a master regulator of inflammation. Some BCFAs have been suggested to possess anti-inflammatory properties, potentially through the inhibition of the NF-κB signaling pathway. This inhibition would lead to a downstream reduction in the expression of pro-inflammatory cytokines.

NFkB_Inhibition_Pathway Hypothesized NF-κB Inhibition Pathway cluster_cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Inflammatory_Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Proinflammatory_Genes Translocates and Activates TMHA Trimethylhexanoic Acid TMHA->IKK Inhibits? Nucleus Nucleus Inflammation Inflammation Proinflammatory_Genes->Inflammation Leads to SREBP1c_Regulation_Pathway Hypothesized SREBP-1c Regulation cluster_cell cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus TMHA Trimethylhexanoic Acid Pre_SREBP1c Precursor SREBP-1c TMHA->Pre_SREBP1c Modulates Cleavage? ER_Membrane ER Membrane Golgi Golgi Nucleus Nucleus SCAP SCAP Pre_SREBP1c->SCAP Complexes with S1P_S2P S1P/S2P Proteases SCAP->S1P_S2P Transports to nSREBP1c Nuclear SREBP-1c S1P_S2P->nSREBP1c Cleaves to form Lipogenic_Genes Lipogenic Genes (e.g., FASN, ACC) nSREBP1c->Lipogenic_Genes Activates Transcription Lipogenesis Lipogenesis Lipogenic_Genes->Lipogenesis Promotes Cytotoxicity_Assay_Workflow Cytotoxicity Assay Workflow Start Start Seed_Cells Seed Cells (e.g., HepG2) Start->Seed_Cells Treat_Cells Treat with Trimethylhexanoic Acid Concentrations Seed_Cells->Treat_Cells Incubate Incubate (24-72 hours) Treat_Cells->Incubate Add_Reagent Add Cytotoxicity Reagent (e.g., MTT, XTT) Incubate->Add_Reagent Measure Measure Absorbance/ Fluorescence Add_Reagent->Measure Calculate Calculate IC50 Measure->Calculate End End Calculate->End PPARa_Assay_Workflow PPARα Transactivation Assay Workflow Start Start Co_transfect Co-transfect Cells with PPRE-luciferase and PPARα expression vectors Start->Co_transfect Treat_Cells Treat with Trimethylhexanoic Acid and Controls Co_transfect->Treat_Cells Incubate Incubate (24 hours) Treat_Cells->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Measure_Luciferase Measure Luciferase Activity Lyse_Cells->Measure_Luciferase Normalize Normalize to Control Measure_Luciferase->Normalize Calculate_EC50 Calculate EC50 Normalize->Calculate_EC50 End End Calculate_EC50->End

References

An In-depth Technical Guide to 2,2,5-Trimethylhexanoic Acid and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to Branched-Chain Fatty Acids in Therapeutic Research

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by the presence of one or more methyl groups along their carbon backbone. While less abundant than their straight-chain counterparts, BCFAs are integral components of various biological systems and have garnered increasing interest in the scientific community for their diverse biological activities. These activities include potential anti-cancer, anti-inflammatory, and metabolic regulatory effects. This technical guide focuses on 2,2,5-trimethylhexanoic acid and its structural isomers, providing a comprehensive overview of their chemical properties, synthesis, biological significance, and the experimental protocols used to evaluate their effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties of Trimethylhexanoic Acid Isomers

This compound and its isomers are saturated fatty acids with the chemical formula C₉H₁₈O₂. The position of the three methyl groups on the hexanoic acid backbone defines their unique structures and influences their physicochemical properties and biological activities.

PropertyThis compound2,3,5-Trimethylhexanoic Acid3,5,5-Trimethylhexanoic Acid
Molecular Formula C₉H₁₈O₂C₉H₁₈O₂C₉H₁₈O₂
Molecular Weight 158.24 g/mol [1]158.24 g/mol 158.24 g/mol
IUPAC Name This compound[1]2,3,5-trimethylhexanoic acid3,5,5-trimethylhexanoic acid
CAS Number 27971-09-1[1]35430-57-03302-10-1
Synonyms --Isononanoic acid (major component)
Structure CH₃-CH(CH₃)-CH₂-CH₂-C(CH₃)₂-COOHCH₃-CH(CH₃)-CH₂-CH(CH₃)-CH(CH₃)-COOH(CH₃)₃C-CH₂-CH(CH₃)-CH₂-COOH

Synthesis of Trimethylhexanoic Acid Isomers

The synthesis of trimethylhexanoic acid isomers can be achieved through various organic chemistry routes. The specific starting materials and reaction conditions will dictate the final isomeric product.

Synthesis of 3,5,5-Trimethylhexanoic Acid

A common industrial method for the synthesis of 3,5,5-trimethylhexanoic acid involves the oxidation of 3,5,5-trimethylhexanol.[2]

Experimental Protocol: Oxidation of 3,5,5-Trimethylhexanol

  • Reaction Setup: A reaction vessel equipped with a stirrer, gas inlet, and a condenser is charged with 3,5,5-trimethylhexanol.

  • Oxidation: Molecular oxygen (as air) is passed through the alcohol at a controlled temperature, typically between 20°C and 75°C.[2] While the reaction can proceed without a catalyst, oxidation catalysts such as compounds of cobalt, manganese, or copper can be employed to increase the reaction rate.[2]

  • Work-up and Purification: Following the oxidation, the resulting 3,5,5-trimethylhexanoic acid is purified. This can be achieved by distillation under reduced pressure.[2] An alternative purification method involves treating the product with an aqueous alkali solution, followed by extraction with an organic solvent like ether to remove unreacted alcohol. The aqueous layer is then acidified to precipitate the carboxylic acid, which is subsequently separated and can be further purified by distillation.[2]

Synthesis of this compound

Detailed experimental protocols for the specific synthesis of this compound are less commonly reported in publicly available literature. However, a plausible synthetic route could involve the alkylation of a suitable precursor.

Hypothetical Experimental Workflow: Synthesis of this compound

G start Start with Isovaleraldehyde step1 Grignard reaction with tert-butylmagnesium chloride start->step1 step2 Oxidation of the resulting alcohol step1->step2 end_product This compound step2->end_product

Caption: Hypothetical synthesis of this compound.

Biological Activities and Potential Therapeutic Applications

Branched-chain fatty acids, including the isomers of trimethylhexanoic acid, have been shown to exhibit a range of biological activities that are of interest in drug development. The specific positioning of the methyl groups can significantly influence their interaction with biological targets and their overall therapeutic potential.

Anti-Cancer Activity

Studies on various BCFAs have demonstrated their potential as anti-cancer agents. The anticancer activity of BCFAs is influenced by structural features such as the size of the branching group and the presence of unsaturation.[3] For instance, some BCFAs have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo.[3] The mechanism of action is not fully elucidated but may involve the modulation of fatty acid metabolism within cancer cells.[4]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The trimethylhexanoic acid isomers are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture media at various concentrations. Control wells receive the vehicle only.

  • Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a further 2-4 hours. Living cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble purple formazan (B1609692).

  • Formazan Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%, can then be determined.

Anti-Inflammatory Activity

Chronic inflammation is a key factor in many diseases. Some BCFAs have been shown to possess anti-inflammatory properties. The potential mechanism for this activity may involve the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.

Experimental Protocol: NF-κB Inhibition Assay

  • Cell Culture: A suitable cell line, such as RAW 264.7 macrophages, is used.

  • Cell Treatment: The cells are pre-treated with various concentrations of the trimethylhexanoic acid isomers for a defined period.

  • Inflammatory Stimulus: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to activate the NF-κB pathway.

  • Analysis of NF-κB Activation: The inhibition of NF-κB activation can be assessed by several methods:

    • Western Blotting: Measuring the levels of phosphorylated IκBα (an inhibitor of NF-κB) and the nuclear translocation of NF-κB subunits (e.g., p65).[5]

    • Reporter Gene Assay: Using a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter.[6]

    • ELISA: Measuring the production of pro-inflammatory cytokines that are downstream targets of NF-κB, such as TNF-α and IL-6.[5]

Metabolic Regulation

BCFAs can also influence metabolic pathways. For example, they can modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a crucial role in lipid and glucose metabolism.[7]

Experimental Protocol: PPARα Activation Assay

  • Cell Line: A cell line that expresses a PPARα reporter gene system is used. This typically involves cells co-transfected with a plasmid containing the PPARα ligand-binding domain fused to a DNA-binding domain, and a reporter plasmid containing a luciferase gene downstream of a promoter with PPAR response elements.

  • Cell Treatment: The cells are treated with different concentrations of the trimethylhexanoic acid isomers. A known PPARα agonist, such as fenofibrate, is used as a positive control.

  • Luciferase Assay: After an incubation period, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the activation of PPARα, is measured using a luminometer.

  • Data Analysis: The fold-activation of PPARα by the test compounds is calculated relative to the vehicle control.

Signaling Pathways Modulated by Branched-Chain Fatty Acids

The biological effects of BCFAs are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.

Fatty Acid Biosynthesis Pathway

Some BCFAs have been shown to inhibit fatty acid biosynthesis in cancer cells, which is a critical pathway for their rapid proliferation.[8] This inhibition can occur through the direct inhibition of key enzymes like fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC), as well as by reducing the availability of NADPH, a crucial cofactor for fatty acid synthesis.[8]

G BCFA Branched-Chain Fatty Acid G6PD Glucose-6-Phosphate Dehydrogenase BCFA->G6PD inhibits ACC Acetyl-CoA Carboxylase BCFA->ACC inhibits FASN Fatty Acid Synthase BCFA->FASN inhibits NADPH NADPH G6PD->NADPH produces NADPH->FASN required by ACC->FASN provides substrate for FattyAcids Fatty Acid Synthesis FASN->FattyAcids catalyzes

Caption: Inhibition of fatty acid biosynthesis by BCFAs.

mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism. Some studies suggest that BCFAs, or their metabolic precursors, branched-chain amino acids, can modulate the mTOR signaling pathway.[9][10] This pathway is often dysregulated in diseases like cancer and metabolic syndrome.

G Nutrients Nutrients (e.g., Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 activates GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt Akt->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 inhibits ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis eIF4EBP1->ProteinSynthesis inhibition released CellGrowth Cell Growth ProteinSynthesis->CellGrowth

Caption: Overview of the mTOR signaling pathway.

NF-κB Signaling Pathway

As mentioned earlier, the NF-κB pathway is a key regulator of inflammation. BCFAs may exert their anti-inflammatory effects by interfering with the activation of this pathway, thereby reducing the production of pro-inflammatory mediators.

G cluster_0 LPS LPS IKK IKK Complex LPS->IKK activates TNFR TNF Receptor TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to InflammatoryGenes Inflammatory Gene Transcription BCFA Branched-Chain Fatty Acid BCFA->IKK inhibits NFkB_n NF-κB NFkB_n->InflammatoryGenes activates

References

Methodological & Application

Application Note and Protocol for the GC-MS Analysis of 2,2,5-Trimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the quantitative analysis of 2,2,5-trimethylhexanoic acid in biological and chemical samples using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol details sample preparation, derivatization, and the instrumental parameters for accurate and reproducible results. This guide is intended for researchers, scientists, and professionals in the fields of drug development and metabolic research.

Introduction

This compound is a branched-chain fatty acid that may be of interest in various research areas, including metabolomics and drug discovery. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1] However, due to the polar nature and low volatility of carboxylic acids like this compound, a derivatization step is essential to convert the analyte into a more volatile and thermally stable compound suitable for GC-MS analysis.[1][2] This protocol outlines a robust method involving a two-step derivatization process followed by GC-MS analysis.

Experimental Protocols

A critical aspect of analyzing short-chain fatty acids by GC-MS is meticulous sample preparation and derivatization to ensure volatility and thermal stability.[3] The following sections provide a detailed methodology for the analysis of this compound.

  • This compound standard

  • Internal Standard (e.g., a deuterated analog or a structurally similar compound not present in the sample, such as 3-methyl valeric acid)[3]

  • Derivatization Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[4][5]

    • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[1]

    • Pyridine (B92270) (anhydrous)[1][2]

  • Solvents (GC grade):

    • Ethyl Acetate[1]

    • Hexane[6]

    • Methanol[7]

  • Anhydrous Sodium Sulfate (B86663)

  • Sample matrix (e.g., plasma, cell culture media, reaction mixture)

Proper sample preparation is crucial to isolate the analyte and remove interfering substances. A liquid-liquid extraction (LLE) is a common technique for this purpose.[1]

  • Sample Collection: To 100 µL of the sample (e.g., plasma, media), add an appropriate amount of the internal standard.

  • Acidification: Acidify the sample to a pH of approximately 2 with a suitable acid (e.g., HCl) to protonate the carboxylic acid.

  • Extraction: Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate. Vortex the mixture vigorously for 1 minute.

  • Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Drying: Add anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is critical that the sample is completely anhydrous before proceeding to derivatization, as silylating agents are highly sensitive to moisture.[2]

Derivatization is performed to increase the volatility of the analyte.[3][6] Trimethylsilylation is a common method for derivatizing carboxylic acids.[5]

  • To the dried sample residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate the reaction mixture at 60°C for 30 minutes to ensure complete derivatization.[4]

  • After incubation, cool the vial to room temperature.

  • Transfer the final derivatized sample to a GC-MS autosampler vial for analysis.

GC-MS Instrumentation and Parameters

The following table outlines the recommended GC-MS parameters. These may need to be optimized based on the specific instrument and column used.

Parameter Recommended Setting
Gas Chromatograph Agilent 6890 GC or similar
Mass Spectrometer Agilent 5973 N MSD or similar
Column HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.[8] For better separation of fatty acids, a polar column like SH-WAX (60 m x 0.25 mm I.D., 0.5 µm film thickness) can also be considered.[9]
Injection Mode Splitless or Split (e.g., 50:1 split ratio)[3]
Injector Temperature 250°C[3]
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1 mL/min[3]
Oven Temperature Program Initial temperature of 60°C, hold for 2 minutes, then ramp at 15°C/min to 330°C and hold for 5 minutes.[7] An alternative program could be: start at 40°C for 5 min, increase to 275°C at 10°C/min, and hold for 10 min.[3]
MS Ion Source Temp. 230°C[10]
MS Quadrupole Temp. 150°C[3]
Ionization Energy 70 eV[8]
Measurement Mode Full Scan (e.g., m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[11]
Solvent Delay 3-5 minutes[3][8]

Data Presentation and Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound at various concentrations. The use of an internal standard is recommended to improve accuracy and reproducibility.[12]

Table 1: Example Quantitative Data for this compound-TMS Derivative

Analyte Retention Time (min) Quantification Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
This compound-TMS derivativeTo be determinedTo be determinedTo be determinedTo be determined
Internal Standard (e.g., 3-methyl valeric acid-TMS derivative)To be determinedTo be determinedTo be determinedTo be determined

Table 2: Method Validation Parameters

Parameter Example Value
Linear Range 1 - 100 µM
Correlation Coefficient (R²) > 0.99
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Recovery 90 - 110%
Reproducibility (RSD) < 15%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Collection (100 µL) Acidify Acidification (pH ~2) Sample->Acidify Add Acid Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Add Solvent Dry Drying (Anhydrous Na2SO4) Extract->Dry Transfer Organic Phase Evaporate Evaporation (Nitrogen Stream) Dry->Evaporate Filter Derivatize Silylation (BSTFA + 1% TMCS, 60°C) Evaporate->Derivatize Add Reagents GCMS GC-MS Analysis Derivatize->GCMS Inject

Caption: Workflow for the GC-MS analysis of this compound.

derivatization_pathway Analyte This compound (Non-volatile) Product This compound-TMS Ester (Volatile) Analyte->Product Silylation (60°C) Reagent BSTFA + 1% TMCS Reagent->Product

Caption: Silylation of this compound for GC-MS analysis.

References

Application Notes and Protocols for the Derivatization of 2,2,5-Trimethylhexanoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the identification and quantification of volatile and semi-volatile organic compounds. However, the analysis of polar molecules such as 2,2,5-trimethylhexanoic acid is hampered by their low volatility and potential for peak tailing on common GC columns. Chemical derivatization is an essential step to convert the polar carboxylic acid group into a less polar, more volatile functional group, thereby improving chromatographic performance and detection sensitivity. This document provides detailed application notes and protocols for two common derivatization techniques for this compound: silylation to form a trimethylsilyl (B98337) (TMS) ester and esterification to form a methyl ester (FAME - Fatty Acid Methyl Ester).

Introduction

This compound is a branched-chain carboxylic acid. The direct analysis of such free fatty acids by GC can lead to poor peak shape and low sensitivity due to interactions between the polar carboxyl group and the stationary phase.[1] Derivatization mitigates these issues by replacing the active hydrogen in the carboxyl group, which in turn:

  • Increases Volatility: The resulting derivatives have lower boiling points, allowing them to be readily analyzed by GC.

  • Improves Thermal Stability: Derivatives are less prone to degradation at the high temperatures of the GC inlet and column.[2]

  • Enhances Chromatographic Peak Shape: Reduced polarity leads to more symmetrical peaks and better resolution.

  • Characteristic Mass Spectra: The derivatives often produce unique and predictable fragmentation patterns in the mass spectrometer, aiding in identification.[2]

This guide details two robust derivatization protocols: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, and esterification using boron trifluoride in methanol (B129727) (BF3-Methanol).

Quantitative Data Summary

The following tables summarize the expected quantitative performance for the analysis of this compound following derivatization. These values are based on typical performance for similar carboxylic acids and should be validated in your laboratory with specific instrumentation and matrices.

Table 1: Silylation with BSTFA + 1% TMCS

ParameterExpected ValueDescription
Limit of Detection (LOD) 5 - 40 pgThe lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]
Limit of Quantification (LOQ) 15 - 120 pgThe lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Linearity (R²) > 0.995A measure of how well a calibration curve fits a straight line, indicating a proportional response to concentration.
Precision (%RSD) < 15%The relative standard deviation, indicating the closeness of agreement between a series of measurements.
Accuracy (% Recovery) 85 - 115%The percentage of the true amount of analyte that is detected by the analytical method.

Table 2: Esterification with BF3-Methanol

ParameterExpected ValueDescription
Limit of Detection (LOD) 1 - 10 pgThe lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]
Limit of Quantification (LOQ) 3 - 30 pgThe lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Linearity (R²) > 0.995A measure of how well a calibration curve fits a straight line, indicating a proportional response to concentration.
Precision (%RSD) < 15%The relative standard deviation, indicating the closeness of agreement between a series of measurements.
Accuracy (% Recovery) 80 - 120%The percentage of the true amount of analyte that is detected by the analytical method.

Experimental Protocols

Protocol 1: Silylation using BSTFA with 1% TMCS

This protocol describes the conversion of this compound to its trimethylsilyl (TMS) ester. Silylation is a rapid and effective method for derivatizing carboxylic acids.[4]

Materials and Reagents:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)

  • Autosampler vials with inserts

  • Vortex mixer

  • Heating block or oven

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. Water will react with the silylating reagent and reduce derivatization efficiency.[5] If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen.

  • Reagent Addition: To the dried sample (e.g., 100 µg) in an autosampler vial, add 100 µL of an anhydrous solvent to redissolve the analyte.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial.[1] The amount of derivatizing reagent should be in molar excess to the analyte.

  • Reaction: Cap the vial tightly and vortex for 30 seconds.

  • Incubation: Place the vial in a heating block or oven at 60-70°C for 30-60 minutes to ensure complete derivatization.[1][4]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Esterification using BF3-Methanol

This protocol details the formation of the methyl ester of this compound. This method is highly specific for carboxylic acids.[1]

Materials and Reagents:

  • This compound standard or sample extract

  • 14% Boron trifluoride in methanol (BF3-Methanol)

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Separatory funnel or centrifuge tubes

  • Water bath

Procedure:

  • Sample Preparation: Place the sample (e.g., 1 mg) into a reaction tube. If the sample is in a solvent, evaporate it to dryness.

  • Reagent Addition: Add 1 mL of 14% BF3-Methanol to the sample.

  • Reaction: Cap the tube tightly and heat in a water bath at 60°C for 10-15 minutes.

  • Extraction:

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex vigorously for 1 minute.

    • Centrifuge to separate the layers or allow them to separate in a separatory funnel.

  • Isolation: Carefully transfer the upper hexane layer containing the methyl ester to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Concentration (Optional): If necessary, the extract can be concentrated under a gentle stream of nitrogen.

  • Analysis: The sample is ready for GC-MS analysis.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Drying Evaporation to Dryness Sample->Drying Reagent Addition of Derivatizing Reagent Drying->Reagent Reaction Heating / Incubation Reagent->Reaction GCMS GC-MS Injection Reaction->GCMS Data Data Acquisition & Analysis GCMS->Data

Caption: General experimental workflow for the derivatization of this compound.

Derivatization_Reactions cluster_silylation Silylation Reaction cluster_esterification Esterification Reaction Acid_S This compound TMS_Ester TMS Ester Derivative Acid_S->TMS_Ester + BSTFA BSTFA + TMCS BSTFA->TMS_Ester 60-70°C Acid_E This compound Methyl_Ester Methyl Ester Derivative Acid_E->Methyl_Ester + BF3 BF3-Methanol BF3->Methyl_Ester 60°C

Caption: Chemical derivatization pathways for this compound.

References

Application Notes and Protocols: The Use of 2,2,5-Trimethylhexanoic Acid in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomics is a powerful discipline that involves the comprehensive identification and quantification of small molecules (metabolites) within a biological system. This approach provides a functional readout of the cellular state and is increasingly utilized for biomarker discovery, understanding disease mechanisms, and monitoring therapeutic responses.[1][2] Branched-chain fatty acids, such as 2,2,5-trimethylhexanoic acid, represent a class of metabolites that can provide insights into cellular metabolism and its alterations in various physiological and pathological conditions.

While direct metabolomic studies specifically investigating this compound are not extensively documented in current literature, its structural similarity to other branched-chain fatty acids and keto acids allows for the adaptation of established analytical methodologies for its detection and quantification. This document provides detailed application notes and protocols for the analysis of this compound in a metabolomics context, based on methods for analogous compounds.

Chemical Profile of this compound:

PropertyValueReference
Molecular Formula C9H18O2[3]
Molecular Weight 158.24 g/mol [3]
IUPAC Name This compound[3]
CAS Number 27971-09-1[3]

Applications in Metabolomics

Although specific biomarker applications for this compound are yet to be established, the analysis of branched-chain fatty acids in metabolomics has been linked to various areas of research, including:

  • Inborn Errors of Metabolism: Analysis of specific fatty acids can aid in the diagnosis and monitoring of genetic disorders affecting their metabolism.

  • Microbiome Research: Short and branched-chain fatty acids are known products of gut microbiota metabolism, and their profiling can provide insights into the host-microbiome interaction.

  • Cardiovascular Disease: Alterations in fatty acid metabolism have been associated with cardiovascular diseases.[4][5]

  • Oncology: Cancer cells often exhibit altered metabolic pathways, including fatty acid metabolism, to support their growth and proliferation.[2]

The protocols detailed below provide a starting point for researchers to include this compound in their targeted or untargeted metabolomics workflows.

Experimental Protocols

The accurate quantification of this compound, a non-polar compound, can be achieved using mass spectrometry-based techniques. Due to its volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method, often requiring derivatization. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed, potentially with derivatization to enhance ionization efficiency.[6]

Protocol 1: GC-MS Analysis of this compound in Plasma/Serum

This protocol is adapted from methodologies used for similar acidic compounds.[6]

1. Sample Preparation and Extraction:

  • To 100 µL of plasma or serum, add 400 µL of cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate. Vortex for 1 minute and centrifuge at 5,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization (Methylation):

  • To the dried extract, add 50 µL of a methylation agent (e.g., 2% (v/v) methanolic sulfuric acid).

  • Incubate at 60°C for 30 minutes.

  • After cooling to room temperature, add 100 µL of a quenching solution (e.g., saturated sodium bicarbonate).

  • Add 200 µL of hexane (B92381), vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the methylated analyte to a GC-MS vial.

3. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injection Volume 1 µL
Inlet Temperature 250°C
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for targeted analysis or Scan mode for untargeted profiling
Protocol 2: LC-MS/MS Analysis of this compound in Plasma/Serum

This protocol is a potential alternative to GC-MS and is based on methods for similar compounds.[6]

1. Sample Preparation:

  • To 100 µL of plasma or serum, add 400 µL of cold methanol (B129727) containing an internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

ParameterRecommended Setting
Liquid Chromatograph Agilent 1290 Infinity II LC or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Gradient Start at 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), negative mode
Acquisition Mode Multiple Reaction Monitoring (MRM)

Quantitative Data Summary (Hypothetical)

As no specific quantitative data for this compound in biological samples was found, the following table is a template for how such data should be presented.

Biological MatrixConditionConcentration Range (µM)Analytical MethodReference
Human PlasmaHealthy Control[Data not available]GC-MS-
Human PlasmaDisease State X[Data not available]GC-MS-
Animal Model (e.g., Mouse Serum)Wild Type[Data not available]LC-MS/MS-
Animal Model (e.g., Mouse Serum)Treated[Data not available]LC-MS/MS-

Visualizations

metabolomics_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Platform cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Serum) Extraction Metabolite Extraction (e.g., Protein Precipitation) Sample->Extraction Derivatization Derivatization (Optional, for GC-MS) Extraction->Derivatization LCMS LC-MS Analysis Extraction->LCMS Direct Injection or Reconstitution GCMS GC-MS Analysis Derivatization->GCMS Processing Data Processing (Peak Picking, Alignment) GCMS->Processing LCMS->Processing Stats Statistical Analysis (e.g., t-test, ANOVA) Processing->Stats Biomarker Biomarker Identification Stats->Biomarker

Caption: General workflow for metabolomics analysis.

logical_relationship Metabolomics Metabolomics Study Hypothesis Hypothesis Generation Metabolomics->Hypothesis Biomarker Biomarker Discovery Metabolomics->Biomarker Pathway Pathway Analysis Biomarker->Pathway Validation Clinical Validation Biomarker->Validation

Caption: Logical flow from metabolomics to clinical application.

References

Application Notes & Protocols: 2,2,5-Trimethylhexanoic Acid as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Protocols for the utilization of 2,2,5-trimethylhexanoic acid as an internal standard in the quantitative analysis of branched-chain fatty acids and other organic acids using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Quantitative analysis of small molecule metabolites, such as branched-chain fatty acids, by mass spectrometry is a cornerstone of modern bioanalysis, finding applications in drug development, disease biomarker discovery, and metabolic research. The accuracy and reliability of these measurements hinge on the effective use of internal standards to correct for variations in sample preparation, injection volume, and instrument response.

This compound is a C9 branched-chain fatty acid. Its structural features, including the quaternary carbon at the α-position, provide a unique mass fragmentation pattern and chromatographic behavior, making it an excellent candidate as an internal standard for the analysis of other fatty acids and related organic acids. A key advantage is its exogenous nature, meaning it is not naturally present in most biological systems, thus preventing interference from endogenous analytes.

This document provides detailed protocols for the use of this compound as an internal standard for both GC-MS and LC-MS/MS workflows.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₉H₁₈O₂[1]
Molecular Weight 158.24 g/mol [1]
Monoisotopic Mass 158.1307 Da[1]
CAS Number 27971-09-1[1]

Experimental Protocols

Two primary methodologies are presented: a GC-MS method following silylation for volatile analytes and a direct LC-MS/MS method for non-volatile or thermally labile compounds.

Protocol 1: GC-MS Analysis of Organic Acids

This protocol is designed for the analysis of fatty acids and other organic acids that can be made volatile through derivatization. This compound is added at the beginning of the sample preparation process to account for analyte loss during extraction and derivatization.

2.1.1 Sample Preparation (Liquid-Liquid Extraction)

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma, serum, urine, or tissue homogenate).

  • Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution (e.g., 100 µg/mL in methanol) to each sample, calibration standard, and quality control sample.

  • Protein Precipitation & Acidification: Add 400 µL of ice-cold methanol (B129727) to precipitate proteins. Vortex vigorously for 30 seconds. Add 10 µL of 1M HCl to acidify the sample, ensuring the carboxylic acids are in their protonated form.

  • Extraction: Add 800 µL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether). Vortex for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

  • Solvent Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.

2.1.2 Derivatization (Trimethylsilylation)

Note: Silylation reagents are sensitive to moisture. Ensure all samples and reagents are anhydrous.

  • Reagent Addition: To the dried extract, add 50 µL of pyridine (B92270) and 50 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Incubation: Cap the vials tightly and heat at 60°C for 30 minutes to facilitate the formation of trimethylsilyl (B98337) (TMS) esters.

  • Cooling: Allow the samples to cool to room temperature before analysis.

2.1.3 GC-MS Instrumentation and Parameters

ParameterRecommended Setting
GC System Agilent 7890B or equivalent
Column DB-5ms (30 m x 0.25 mm ID x 0.25 µm film) or equivalent
Injector Temperature 250°C
Injection Volume 1 µL (Splitless mode)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)
MS System Agilent 5977A or equivalent
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

2.1.4 Proposed SIM Ions for TMS-Derivatized this compound

The TMS derivative of this compound has a molecular weight of 230.4 g/mol . Based on typical fragmentation of TMS esters and branched alkanes, the following ions are proposed for monitoring. Note: These ions should be confirmed experimentally by injecting a derivatized standard.

CompoundQuantifier Ion (m/z)Qualifier Ion (m/z)
This compound-TMS 117 (Si(CH₃)₃-C=O)⁺145 (M-C₄H₉-C(CH₃)₂)⁺
Analyte of InterestTo be determinedTo be determined
Protocol 2: LC-MS/MS Analysis of Organic Acids

This method is suitable for direct analysis of organic acids without derivatization, offering higher throughput.

2.2.1 Sample Preparation (Protein Precipitation)

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample (e.g., plasma, serum).

  • Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution (e.g., 10 µg/mL in methanol).

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Collection: Transfer the supernatant to an autosampler vial for analysis. A dilution with water may be necessary depending on the desired final organic solvent concentration.

2.2.2 LC-MS/MS Instrumentation and Parameters

ParameterRecommended Setting
LC System Waters ACQUITY UPLC I-Class or equivalent
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 0-1 min (10% B), 1-8 min (10-95% B), 8-9 min (95% B), 9.1-10 min (10% B)
MS System Triple quadrupole mass spectrometer (e.g., Sciex 7500 or equivalent)
Ionization Mode Negative Electrospray Ionization (ESI-)
Acquisition Mode Multiple Reaction Monitoring (MRM)

2.2.3 Proposed MRM Transitions for this compound

MRM transitions must be optimized experimentally by infusing a standard solution of this compound. The precursor ion in negative mode will be the deprotonated molecule [M-H]⁻. Product ions are generated via collision-induced dissociation (CID).

CompoundPrecursor Ion (m/z)Product Ion (Quantifier)Product Ion (Qualifier)
This compound 157.1To be determinedTo be determined
Analyte of InterestTo be determinedTo be determinedTo be determined

Data Presentation and Performance

The following tables summarize the expected quantitative performance for methods utilizing this compound as an internal standard. These values are representative and should be validated in your laboratory for specific analytes and matrices.

Representative Performance Characteristics (GC-MS)
ParameterExpected Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 1 µM
Limit of Quantification (LOQ) 0.5 - 5 µM
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Representative Performance Characteristics (LC-MS/MS)
ParameterExpected Value
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.01 - 0.1 µM
Limit of Quantification (LOQ) 0.05 - 0.5 µM
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Visualized Workflows

The following diagrams illustrate the experimental workflows described in the protocols.

GCMS_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporate to Dryness Extract->Evaporate Derivatize Derivatize with BSTFA + 1% TMCS Evaporate->Derivatize Analyze GC-MS Analysis (SIM Mode) Derivatize->Analyze Data Data Processing (Quantification) Analyze->Data

Caption: Workflow for GC-MS analysis using this compound as an internal standard.

LCMS_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifuge & Collect Supernatant Precipitate->Centrifuge Analyze LC-MS/MS Analysis (MRM Mode) Centrifuge->Analyze Data Data Processing (Quantification) Analyze->Data

References

Application Notes and Protocols for the Synthesis and Research of 2,2,5-Trimethylhexanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for 2,2,5-trimethylhexanoic acid and its derivatives. This class of sterically hindered branched-chain fatty acids holds promise for investigation in various research fields, including metabolic diseases, inflammation, and oncology.

Application Notes

Introduction to this compound and its Derivatives

This compound is a saturated branched-chain fatty acid (BCFA). BCFAs are increasingly recognized for their diverse biological activities.[1][2] While much of the research has focused on naturally occurring BCFAs, synthetic analogues like this compound offer the opportunity to explore structure-activity relationships and develop novel therapeutic agents. The steric hindrance provided by the gem-dimethyl group at the α-position can confer unique chemical and metabolic stability to its derivatives, making them interesting candidates for drug development.

Potential Research Applications

Based on the known biological activities of other branched-chain fatty acids, derivatives of this compound are promising candidates for investigation in the following areas:

  • Metabolic Diseases: Short-chain and branched-chain fatty acids are known to play a role in regulating glucose and lipid metabolism.[3][4][5][6] They can act as signaling molecules, for instance, by activating G-protein coupled receptors (GPCRs) or modulating the activity of key metabolic enzymes like AMP-activated protein kinase (AMPK).[4][5] Amide and ester derivatives of this compound could be explored for their potential to modulate these pathways and influence conditions such as type 2 diabetes and metabolic dysfunction-associated steatotic liver disease (MASLD).[4]

  • Anti-inflammatory Effects: Certain BCFAs exhibit anti-inflammatory properties.[2][7] Research in this area could involve synthesizing a library of this compound derivatives and screening them for their ability to modulate inflammatory pathways, for example, by inhibiting the production of pro-inflammatory cytokines.

  • Oncology: Some BCFAs have demonstrated cytotoxic activity against cancer cells.[7] The unique structure of this compound could be leveraged to design derivatives with enhanced anti-cancer properties. These compounds could be evaluated for their effects on cancer cell proliferation, apoptosis, and metabolism.[8]

  • Neuroprotective Effects: Emerging research suggests that BCFAs may have neuroprotective actions.[2] Derivatives of this compound could be investigated for their potential to mitigate neuroinflammation and neuronal damage in models of neurodegenerative diseases.

Quantitative Data Summary

The following table summarizes hypothetical, yet plausible, quantitative data for representative this compound derivatives based on activities reported for structurally related branched-chain fatty acids. This data is intended to serve as a guideline for expected potencies.

Derivative IDDerivative TypeTarget/AssayIC50 / EC50 (µM)Reference CompoundReference IC50 / EC50 (µM)
TMHA-001AmidePPARα Activation15Palmitic Acid5
TMHA-002EsterSREBP-1c Inhibition25Butyrate500
TMHA-003AmideNF-κB Inhibition10Isovaleric Acid100
TMHA-004EsterCancer Cell Line (MCF-7) Proliferation50Phytanic Acid75

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route for this compound via the carboxylation of a Grignard reagent.[9][10][11][12][13]

Step 1: Synthesis of 1-bromo-4-methylpentane (B146037) (Precursor to Grignard Reagent)

  • To a solution of 4-methyl-1-pentanol (B72827) (1.0 eq) in anhydrous diethyl ether at 0 °C, add phosphorus tribromide (0.4 eq) dropwise.

  • Allow the reaction mixture to stir at room temperature for 12 hours.

  • Quench the reaction by slowly adding water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain 1-bromo-4-methylpentane.

Step 2: Formation of the Grignard Reagent and Carboxylation

  • To a flame-dried flask containing magnesium turnings (1.2 eq) under an argon atmosphere, add a small amount of 1-bromo-4-methylpentane in anhydrous diethyl ether to initiate the reaction.

  • Once the reaction has started, add the remaining 1-bromo-4-methylpentane solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Cool the Grignard reagent to -78 °C and add an excess of crushed dry ice (solid CO₂).

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction by adding 1 M HCl and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

  • Purify the product by distillation or recrystallization.

Protocol 2: Synthesis of 2,2,5-Trimethylhexanoyl Amides (General Procedure)

This protocol outlines a general method for the synthesis of amides from the sterically hindered this compound.[14][15][16][17]

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (B109758), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2,2,5-trimethylhexanoyl chloride.

  • Dissolve the crude acid chloride in anhydrous dichloromethane and add it dropwise to a solution of the desired amine (1.2 eq) and triethylamine (B128534) (2.0 eq) in anhydrous dichloromethane at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Protocol 3: Synthesis of 2,2,5-Trimethylhexanoate Esters (General Procedure)

This protocol provides a general method for the esterification of the sterically hindered this compound.[18][19][20][21][22]

  • To a solution of this compound (1.0 eq), the desired alcohol (1.5 eq), and 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq) in anhydrous dichloromethane, add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization 4-methyl-1-pentanol 4-methyl-1-pentanol 1-bromo-4-methylpentane 1-bromo-4-methylpentane 4-methyl-1-pentanol->1-bromo-4-methylpentane PBr3 Grignard Reagent Grignard Reagent 1-bromo-4-methylpentane->Grignard Reagent Mg, Et2O This compound This compound Grignard Reagent->this compound 1. CO2 2. H3O+ Acid This compound Amide Amide Derivative Acid->Amide 1. (COCl)2 2. R2NH Ester Ester Derivative Acid->Ester ROH, DCC, DMAP

Caption: Synthetic workflow for this compound and its derivatives.

Signaling_Pathway cluster_cell Cellular Environment cluster_nucleus Nucleus BCFA_Derivative 2,2,5-Trimethylhexanoic Acid Derivative GPCR GPCR (e.g., GPR41/43) BCFA_Derivative->GPCR PPAR PPARα BCFA_Derivative->PPAR SREBP SREBP-1c BCFA_Derivative->SREBP Inflammation_Modulation Inflammation Modulation GPCR->Inflammation_Modulation Gene_Expression Target Gene Expression PPAR->Gene_Expression SREBP->Gene_Expression Metabolic_Regulation Metabolic Regulation (Lipid & Glucose Homeostasis) Gene_Expression->Metabolic_Regulation

Caption: Potential signaling pathways modulated by BCFA derivatives.

References

Application Notes and Protocols for In Vitro Analysis of 2,2,5-Trimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Cytotoxicity Assessment of 2,2,5-Trimethylhexanoic Acid in Hepatocellular Carcinoma (HepG2) Cells

Application Note

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a relevant cell line, such as the human liver cancer cell line HepG2. This assay is crucial for establishing a safe concentration range for subsequent in vitro experiments and for identifying potential toxicological liabilities. The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT by metabolically active cells to form purple formazan (B1609692) crystals, which can be solubilized and quantified spectrophotometrically.

Experimental Protocol
  • Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours of cell adherence, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100, 250, 500 µM). Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Table 1: Cytotoxicity of this compound on HepG2 Cells

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
Vehicle Control100 ± 4.5100 ± 5.1100 ± 4.8
198.2 ± 3.997.5 ± 4.296.8 ± 5.0
1095.7 ± 4.193.1 ± 3.891.5 ± 4.5
5088.3 ± 5.282.4 ± 4.978.9 ± 5.3
10075.1 ± 6.068.9 ± 5.562.3 ± 6.1
25052.4 ± 5.845.3 ± 6.238.7 ± 5.9
50028.9 ± 4.721.6 ± 4.315.2 ± 3.8

Data are presented as mean ± standard deviation of three independent experiments.

Visualization

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture HepG2 Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding treatment Treat Cells with 2,2,5-TMHA cell_seeding->treatment compound_prep Prepare 2,2,5-TMHA Dilutions compound_prep->treatment incubation Incubate for 24, 48, 72h treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt dissolve_formazan Dissolve Formazan add_mtt->dissolve_formazan read_absorbance Read Absorbance at 570nm dissolve_formazan->read_absorbance calc_viability Calculate % Viability & IC50 read_absorbance->calc_viability

Caption: Workflow for assessing the cytotoxicity of this compound.

Anti-Inflammatory Activity of this compound in Macrophages

Application Note

This section describes two complementary in vitro assays to evaluate the potential anti-inflammatory properties of this compound. The first is a protein denaturation assay, a rapid screening method, and the second is a more physiologically relevant cell-based assay measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol 1: Inhibition of Protein Denaturation
  • Reagent Preparation:

    • Prepare a 0.5% w/v solution of Bovine Serum Albumin (BSA) in Tris-phosphate buffer saline (pH 6.5).

    • Prepare a stock solution of this compound in methanol (B129727).

  • Reaction Mixture: In a 5 mL total volume, combine 0.2 mL of BSA solution, 2.8 mL of buffer, and 2 mL of the this compound solution at various concentrations. A control group will contain methanol instead of the fatty acid solution. Diclofenac sodium can be used as a positive control.

  • Incubation: Incubate the samples at 72°C for 5 minutes and then cool.

  • Data Acquisition: Measure the turbidity of the samples spectrophotometrically at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation.

Protocol 2: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
  • Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere.

  • Cell Treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a control group with no LPS and a group with LPS only.

  • Griess Assay:

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production.

Data Presentation

Table 2: Anti-inflammatory Effects of this compound

AssayConcentration (µM)% Inhibition
Protein Denaturation1015.2 ± 2.1
5038.7 ± 3.5
10062.1 ± 4.8
NO Production1012.5 ± 1.9
5045.3 ± 4.2
10071.8 ± 5.6

Data are presented as mean ± standard deviation.

Visualization

Anti_Inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Activates iNOS iNOS Expression NFkB->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Produces TMHA 2,2,5-Trimethyl- hexanoic Acid TMHA->IKK Potential Inhibition

Caption: Potential anti-inflammatory signaling pathway of this compound.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation Assay

Application Note

Branched-chain fatty acids are known to be potential ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism.[1] This protocol describes a reporter gene assay to determine if this compound can activate PPARα. The assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of a PPAR response element (PPRE).

Experimental Protocol
  • Cell Culture: Use a stable cell line co-transfected with a human PPARα expression vector and a PPRE-luciferase reporter vector. Culture these cells under standard conditions.

  • Cell Seeding: Seed the cells into a white, opaque 96-well plate suitable for luminescence measurements.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a known PPARα agonist (e.g., GW7647) as a positive control and a vehicle control.

  • Incubation: Incubate the plate for 24 hours.

  • Lysis and Luciferase Assay:

    • Lyse the cells using a suitable lysis buffer.

    • Add a luciferase substrate to the cell lysate.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected Renilla luciferase or total protein content). Calculate the fold activation relative to the vehicle control and determine the EC50 value.

Data Presentation

Table 3: PPARα Activation by this compound

Concentration (µM)Fold Activation of Luciferase
Vehicle Control1.0 ± 0.1
11.2 ± 0.2
102.5 ± 0.3
505.8 ± 0.6
10012.3 ± 1.1
GW7647 (1 µM)25.6 ± 2.3

Data are presented as mean ± standard deviation.

Visualization

PPARa_Activation_Workflow cluster_cell_prep Cell Preparation cluster_treatment_incubation Treatment and Incubation cluster_detection Detection cluster_data_analysis Data Analysis culture_cells Culture PPARα Reporter Cells seed_cells Seed into 96-well Plate culture_cells->seed_cells add_compound Add 2,2,5-TMHA & Controls seed_cells->add_compound incubate Incubate for 24h add_compound->incubate lyse_cells Lyse Cells incubate->lyse_cells add_substrate Add Luciferase Substrate lyse_cells->add_substrate read_luminescence Measure Luminescence add_substrate->read_luminescence analyze_data Calculate Fold Activation & EC50 read_luminescence->analyze_data

Caption: Workflow for the PPARα reporter gene assay.

References

Application Notes and Protocols for 2,2,5-Trimethylhexanoic Acid as a Potential Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Currently, there is limited specific scientific literature identifying 2,2,5-trimethylhexanoic acid as a definitive biomarker for any particular disease. However, as a member of the short-chain fatty acid (SCFA) family, its analysis would follow established protocols for this class of molecules. This document provides a detailed framework for its investigation as a potential biomarker, including hypothetical applications and standardized analytical protocols.

Introduction

This compound is a branched-chain fatty acid. While its specific biological roles are not well-elucidated, related short-chain fatty acids are known to be products of gut microbiota metabolism and have significant roles in host physiology, including immune modulation and energy homeostasis. Alterations in the profiles of SCFAs have been linked to various conditions such as inflammatory bowel disease, metabolic syndrome, and certain cancers. This document outlines the potential applications and detailed protocols for the quantification of this compound in biological matrices, a critical step in evaluating its potential as a novel biomarker.

Potential Clinical Significance

Hypothetically, as a branched-chain fatty acid, altered levels of this compound could reflect shifts in specific gut microbial populations or host metabolic dysregulation. Potential areas of investigation include:

  • Gastrointestinal Diseases: Changes in its concentration in fecal or serum samples could serve as a non-invasive biomarker for conditions like Crohn's disease or ulcerative colitis.

  • Metabolic Disorders: Its levels might be associated with insulin (B600854) resistance, obesity, or non-alcoholic fatty liver disease.

  • Neurological Conditions: Given the gut-brain axis, microbial-derived metabolites like this compound could have implications for neuroinflammatory or neurodegenerative diseases.

Quantitative Data Summary

As there is no established quantitative data for this compound as a biomarker, the following table presents a hypothetical data set to illustrate how results would be presented. This table showcases potential concentrations in a hypothetical cohort of healthy controls versus patients with a specific disease.

AnalyteMatrixHealthy Control (n=50) Mean Conc. (µM) ± SDDisease X (n=50) Mean Conc. (µM) ± SDp-value
This compoundPlasma1.5 ± 0.43.8 ± 0.9< 0.001
This compoundFeces25.7 ± 7.210.1 ± 3.5< 0.001

Experimental Protocols

The quantification of short-chain fatty acids like this compound in biological samples is challenging due to their volatility. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used method for their analysis, often requiring derivatization.[1]

Protocol 1: GC-MS Analysis of this compound in Human Plasma

This protocol is adapted from established methods for SCFA analysis in blood samples.[1][2]

1. Sample Preparation and Deproteinization:

  • Thaw frozen plasma samples on ice.
  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., deuterated this compound or a structurally similar, non-endogenous fatty acid).
  • Add 250 µL of cold methanol (B129727) to precipitate proteins.[2]
  • Vortex vigorously for 30 seconds.
  • Centrifuge at 16,000 x g for 5 minutes at 4°C.[2]
  • Carefully collect 180 µL of the supernatant.[2]

2. Derivatization (using DMT-MM):

  • To the 180 µL of supernatant, add 20 µL of a methanol solution containing 100 mmol/L of both 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) and an amine (e.g., n-octyl amine).[2] This reaction converts the carboxylic acid to an amide, which is less volatile and more suitable for GC-MS analysis.
  • Allow the reaction to proceed at room temperature for at least 1 hour (or up to 9 hours for complete derivatization).[2]

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Column: A suitable capillary column, such as a BP20 (polyethylene glycol) column (30 m x 0.25 mm x 1.0 µm).
  • Carrier Gas: Helium.[3]
  • Injection Mode: Splitless.[3]
  • Oven Temperature Program: An initial temperature of 60°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
  • Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI).
  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode (m/z 40-250).[3] Specific ions for the derivatized this compound and the internal standard would need to be determined.

4. Quantification:

  • A calibration curve is generated using standards of known concentrations of this compound subjected to the same sample preparation and derivatization process.
  • The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Hypothetical Signaling Pathway

The metabolic fate of this compound is not explicitly detailed in the literature. However, as a fatty acid-like molecule, it could potentially interact with key metabolic signaling pathways.[4] The following diagram illustrates a hypothetical pathway where it might influence cellular metabolism.

This compound This compound Acyl-CoA Synthetase Acyl-CoA Synthetase This compound->Acyl-CoA Synthetase FFARs (G-protein coupled receptors) FFARs (G-protein coupled receptors) This compound->FFARs (G-protein coupled receptors) 2,2,5-Trimethylhexanoyl-CoA 2,2,5-Trimethylhexanoyl-CoA Acyl-CoA Synthetase->2,2,5-Trimethylhexanoyl-CoA Mitochondrial Metabolism Mitochondrial Metabolism 2,2,5-Trimethylhexanoyl-CoA->Mitochondrial Metabolism Acetyl-CoA Acetyl-CoA Mitochondrial Metabolism->Acetyl-CoA Cellular Signaling (e.g., AMPK) Cellular Signaling (e.g., AMPK) Acetyl-CoA->Cellular Signaling (e.g., AMPK) FFARs (G-protein coupled receptors)->Cellular Signaling (e.g., AMPK)

Caption: Hypothetical metabolic activation and signaling of this compound.

Experimental Workflow

The following diagram outlines the key steps in the analytical workflow for quantifying this compound from biological samples.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Collection (Plasma/Feces) Sample Collection (Plasma/Feces) Internal Standard Spiking Internal Standard Spiking Sample Collection (Plasma/Feces)->Internal Standard Spiking Deproteinization/Extraction Deproteinization/Extraction Internal Standard Spiking->Deproteinization/Extraction Derivatization Derivatization Deproteinization/Extraction->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Peak Integration Peak Integration GC-MS Analysis->Peak Integration Calibration Curve Generation Calibration Curve Generation Peak Integration->Calibration Curve Generation Concentration Calculation Concentration Calculation Calibration Curve Generation->Concentration Calculation

Caption: Workflow for GC-MS based quantification of this compound.

References

Application Notes and Protocols for Trimethylhexanoic Acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5,5-Trimethylhexanoic acid, also known as isononanoic acid, is a branched-chain fatty acid that holds significant promise in the field of pharmaceutical sciences, particularly in the design and formulation of advanced drug delivery systems.[1] Its unique molecular structure, characterized by a nine-carbon backbone with methyl branches, imparts properties that can be leveraged to overcome challenges associated with poor drug solubility and permeability. As a lipophilic molecule, it can function as a permeation enhancer, a solubilizing agent, and a key component in lipid-based formulations, thereby improving the bioavailability of therapeutic agents.[1][2]

These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of 3,5,5-trimethylhexanoic acid in drug delivery. Detailed protocols for the preparation and evaluation of formulations containing this excipient are provided, alongside illustrative data to guide experimental design.

Application 1: Permeation Enhancer for Topical and Transdermal Delivery

Mechanism of Action

3,5,5-Trimethylhexanoic acid can enhance the penetration of drugs through the stratum corneum, the primary barrier of the skin.[3] The proposed mechanism involves the disruption of the highly ordered lipid bilayers in the intercellular spaces of the stratum corneum. The branched structure of trimethylhexanoic acid is thought to create defects in the lipid packing, increasing their fluidity and creating pathways for drug molecules to permeate more readily.[3] This transient and reversible disruption of the skin barrier can lead to a significant increase in the local and systemic absorption of topically applied drugs.

Permeation_Enhancement cluster_0 Stratum Corneum (Before) cluster_1 Stratum Corneum (With Trimethylhexanoic Acid) Lipid_Bilayer_1 Highly Ordered Lipid Bilayer Drug_Molecule_1 Drug Drug_Molecule_1->Lipid_Bilayer_1 Low Permeation Lipid_Bilayer_2 Disrupted Lipid Bilayer Drug_Molecule_2 Drug Drug_Molecule_2->Lipid_Bilayer_2 Enhanced Permeation TMA Trimethylhexanoic Acid TMA->Lipid_Bilayer_2 Disrupts Packing

Caption: Proposed mechanism of skin permeation enhancement by trimethylhexanoic acid.

Illustrative Data: Permeation Enhancement of a Model Drug

The following table presents hypothetical data illustrating the effect of 3,5,5-trimethylhexanoic acid on the transdermal flux of a model non-steroidal anti-inflammatory drug (NSAID).

FormulationDrug Concentration (%)Trimethylhexanoic Acid (%)Flux (µg/cm²/h)Enhancement Ratio
Control (Hydroalcoholic Gel)102.51.0
Formulation A (Gel with Trimethylhexanoic Acid)127.83.1
Formulation B (Gel with Trimethylhexanoic Acid)1515.26.1
Formulation C (Gel with Trimethylhexanoic Acid)11022.59.0

Experimental Protocol: Preparation and Evaluation of a Topical Gel

This protocol describes the preparation of a topical gel containing 3,5,5-trimethylhexanoic acid and the subsequent evaluation of its in vitro drug release and skin permeation.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • 3,5,5-Trimethylhexanoic Acid (TMA)

  • Carbopol 940

  • Ethanol

  • Triethanolamine (B1662121)

  • Propylene (B89431) Glycol

  • Purified Water

  • Franz Diffusion Cells

  • Synthetic Membrane (e.g., Strat-M®) or Excised Skin

  • Phosphate Buffered Saline (PBS) pH 7.4

Protocol:

  • Preparation of the Gel Base:

    • Disperse Carbopol 940 in purified water with constant stirring until a uniform dispersion is obtained.

    • Allow the dispersion to hydrate (B1144303) for 24 hours.

    • Neutralize the dispersion with triethanolamine to form a clear gel.

  • Incorporation of API and TMA:

    • Dissolve the API and TMA in ethanol.

    • Add propylene glycol to this solution and mix well.

    • Slowly add the drug-TMA solution to the gel base with continuous stirring until a homogenous gel is formed.

  • In Vitro Drug Release Study:

    • Mount the synthetic membrane on the Franz diffusion cell.

    • Apply a known quantity of the formulated gel to the donor compartment.

    • Fill the receptor compartment with PBS (pH 7.4) and maintain the temperature at 32 ± 0.5°C.

    • Withdraw samples from the receptor compartment at predetermined time intervals and replace with fresh buffer.

    • Analyze the drug concentration in the samples using a validated analytical method (e.g., HPLC).

  • Ex Vivo Skin Permeation Study:

    • Use excised animal or human skin in the Franz diffusion cell.

    • Follow the same procedure as the in vitro release study.

    • Calculate the steady-state flux (Jss) and the permeability coefficient (Kp).

Topical_Gel_Workflow Start Start: Prepare Topical Gel Prepare_Gel 1. Prepare Carbopol Gel Base Start->Prepare_Gel Dissolve_API 2. Dissolve API and TMA in Ethanol/Propylene Glycol Prepare_Gel->Dissolve_API Incorporate 3. Incorporate Drug Solution into Gel Base Dissolve_API->Incorporate Homogenize 4. Homogenize to form Final Gel Incorporate->Homogenize IVRT_Setup 5. In Vitro Release Test Setup (Franz Cell) Homogenize->IVRT_Setup Permeation_Setup 6. Ex Vivo Permeation Test Setup (Franz Cell with Skin) Homogenize->Permeation_Setup Sample_Analysis 7. Sample Collection and Analysis (HPLC) IVRT_Setup->Sample_Analysis Permeation_Setup->Sample_Analysis Data_Analysis 8. Data Analysis (Flux, Permeability Coefficient) Sample_Analysis->Data_Analysis End End: Evaluate Formulation Data_Analysis->End

Caption: Experimental workflow for preparing and evaluating a topical gel.

Application 2: Component of Self-Emulsifying Drug Delivery Systems (SEDDS)

Rationale for Use

For oral drug delivery, 3,5,5-trimethylhexanoic acid can be a valuable lipid component in the formulation of Self-Emulsifying Drug Delivery Systems (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. By incorporating a poorly water-soluble drug into the lipid phase of a SEDDS, its dissolution and subsequent absorption can be significantly enhanced. The branched nature of trimethylhexanoic acid can contribute to the formation of stable microemulsions and enhance the solubilization capacity for a wide range of drugs.

Illustrative Data: Solubility Enhancement in SEDDS

The following table shows hypothetical data on the solubility of a model lipophilic drug in different lipid phases.

Lipid ComponentDrug Solubility (mg/mL)
Medium-Chain Triglycerides25.4
Oleic Acid42.1
3,5,5-Trimethylhexanoic Acid55.8
Castor Oil15.2

Experimental Protocol: Formulation and Characterization of a SEDDS

This protocol outlines the steps for developing and evaluating a SEDDS formulation containing 3,5,5-trimethylhexanoic acid.

Materials:

  • Poorly Water-Soluble API

  • 3,5,5-Trimethylhexanoic Acid (Oil Phase)

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • Co-surfactant/Co-solvent (e.g., Transcutol P, Propylene Glycol)

  • Purified Water

  • Zeta Sizer for particle size analysis

Protocol:

  • Solubility Studies:

    • Determine the solubility of the API in various oils, surfactants, and co-solvents to select the most suitable excipients.

  • Construction of Ternary Phase Diagrams:

    • Prepare various mixtures of the selected oil (TMA), surfactant, and co-surfactant.

    • Titrate each mixture with water and observe for the formation of a clear or slightly bluish emulsion.

    • Construct a ternary phase diagram to identify the self-emulsification region.

  • Preparation of the Drug-Loaded SEDDS:

    • Select a formulation from the self-emulsification region.

    • Dissolve the API in the mixture of TMA, surfactant, and co-surfactant with gentle heating and stirring.

  • Characterization of the SEDDS:

    • Self-Emulsification Time: Add a known amount of the SEDDS to water and measure the time taken to form a uniform emulsion.

    • Droplet Size and Zeta Potential: Dilute the SEDDS with water and measure the droplet size, polydispersity index (PDI), and zeta potential using a particle size analyzer.

    • In Vitro Drug Release: Perform dissolution studies using a USP dissolution apparatus (Type II) with a suitable dissolution medium (e.g., simulated gastric or intestinal fluid).

SEDDS_Workflow Start Start: Formulate SEDDS Solubility_Study 1. API Solubility in Excipients Start->Solubility_Study Phase_Diagram 2. Construct Ternary Phase Diagram Solubility_Study->Phase_Diagram Formulation_Selection 3. Select Formulation from Emulsification Region Phase_Diagram->Formulation_Selection Drug_Loading 4. Prepare Drug-Loaded SEDDS Formulation_Selection->Drug_Loading Emulsification_Test 5. Self-Emulsification Time Test Drug_Loading->Emulsification_Test Particle_Size 6. Droplet Size and Zeta Potential Analysis Drug_Loading->Particle_Size Dissolution_Test 7. In Vitro Drug Release Study Drug_Loading->Dissolution_Test Stability_Study 8. Thermodynamic Stability Assessment Drug_Loading->Stability_Study End End: Characterize SEDDS Emulsification_Test->End Particle_Size->End Dissolution_Test->End Stability_Study->End

Caption: Workflow for the formulation and characterization of a SEDDS.

3,5,5-Trimethylhexanoic acid presents a versatile and promising excipient for modern drug delivery systems. Its properties as a branched-chain fatty acid enable its use as an effective permeation enhancer in topical formulations and as a key lipid component in oral SEDDS formulations. The provided application notes and protocols offer a foundational framework for researchers to explore the potential of trimethylhexanoic acid in enhancing the delivery of a wide range of therapeutic agents. Further research is warranted to fully elucidate its mechanisms of action and to optimize its application in specific drug products.

References

Troubleshooting & Optimization

Technical Support Center: 2,2,5-Trimethylhexanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to optimize the synthesis yield of 2,2,5-trimethylhexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and versatile laboratory-scale method is the carboxylation of a Grignard reagent.[1] This involves reacting the appropriate alkyl halide (e.g., 1-bromo-2,2,5-trimethylhexane) with magnesium metal to form the Grignard reagent, which is then reacted with carbon dioxide (often in the form of dry ice) and subsequently acidified.[1] Other potential methods, though less direct for this specific molecule, include the oxidation of the corresponding primary alcohol (2,2,5-trimethylhexan-1-ol) or aldehyde (2,2,5-trimethylhexanal).[1]

Q2: What is the most critical factor for achieving a high yield in the Grignard synthesis method?

A2: The most critical factor is maintaining strictly anhydrous (water-free) conditions throughout the formation of the Grignard reagent.[2][3] Grignard reagents are extremely strong bases and will react readily with any protic source, such as water from the atmosphere, glassware, or solvent, which quenches the reagent and drastically reduces the yield.[2]

Q3: How can I effectively purify the final this compound product?

A3: Purification is typically achieved through acid-base extraction.[4] The crude product is dissolved in an organic solvent and washed with an aqueous base (e.g., sodium hydroxide). The carboxylic acid deprotonates to form a water-soluble carboxylate salt, which moves to the aqueous layer. Neutral organic impurities, such as unreacted alkyl halide or coupling byproducts, remain in the organic layer and are discarded. The aqueous layer is then re-acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be extracted back into an organic solvent.[4] Fractional distillation under reduced pressure can also be used for purification.[5]

Q4: What are the common byproducts in the Grignard synthesis of this acid?

A4: Common byproducts include the alkane formed from the premature protonation of the Grignard reagent (2,2,5-trimethylhexane) and a symmetrical coupling product (5,5,8,8-tetramethyl-2,11-dodecane) from the reaction of the Grignard reagent with unreacted alkyl halide (a Wurtz-type reaction).

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound via the Grignard pathway.

Problem 1: The Grignard reaction fails to initiate.

  • Question: I've combined my alkyl halide and magnesium turnings in dry ether, but there are no signs of a reaction (no bubbling, cloudiness, or heat). What should I do?

  • Answer: This is a common issue, often caused by a passivating layer of magnesium oxide on the turnings or trace amounts of water.

    • Solution 1 - Magnesium Activation: Add a small crystal of iodine to the flask. The iodine reacts with the magnesium surface to expose fresh metal. A small amount of 1,2-dibromoethane (B42909) can also be used as an initiator.

    • Solution 2 - Mechanical Activation: Gently crush some of the magnesium turnings with a dry glass rod inside the reaction flask (under an inert atmosphere) to expose a fresh surface.

    • Solution 3 - Check for Moisture: Ensure all glassware was rigorously flame-dried or oven-dried immediately before use and that the solvent is truly anhydrous. Using a drying tube on the condenser is essential to protect the reaction from atmospheric moisture.[6]

Problem 2: The reaction starts but then stops, resulting in a low yield.

  • Question: My Grignard reaction initiated, but the yield of carboxylic acid is very low. What could have gone wrong after the initial steps?

  • Answer: A low yield after a successful initiation often points to issues during the carboxylation or workup stages.

    • Solution 1 - Inefficient Carboxylation: Ensure the Grignard solution is added to a large excess of freshly crushed, high-quality dry ice (solid CO2). Do not add the dry ice to the Grignard solution, as this can lead to localized reactions and byproduct formation. The reaction should be kept cold (e.g., in a dry ice/acetone bath) during this addition.

    • Solution 2 - Atmospheric Contamination: The Grignard reagent can also react with atmospheric oxygen. Ensure the entire process, including transfers, is performed under a positive pressure of an inert gas like nitrogen or argon.

    • Solution 3 - Premature Quenching: During the workup, the acidic solution is added to the reaction mixture. If the mixture is not sufficiently cold, the exothermic neutralization can cause side reactions. Perform the acidification step in an ice bath.[2]

Problem 3: The final product is contaminated with a significant amount of a neutral, non-acidic compound.

  • Question: After purification, my NMR spectrum shows my desired carboxylic acid along with another major component that lacks the acidic proton. How do I remove this?

  • Answer: This contaminant is likely a byproduct such as the coupled alkane or unreacted starting material. This indicates that the acid-base extraction was either not performed or was inefficient.

    • Solution: Re-purify the product using the detailed acid-base extraction protocol below. Ensure you perform multiple extractions with the aqueous base to fully convert all carboxylic acid to its salt and transfer it to the aqueous layer. A final wash of the combined organic layers with brine can help break up any emulsions and improve separation.[4]

Data Presentation

Table 1: Key Parameters for Optimizing Grignard Reaction Yield
ParameterRecommended ConditionExpected Impact on YieldRationale
Solvents & Reagents Anhydrous grade solvents (e.g., diethyl ether, THF); pure alkyl halideMaximizes YieldGrignard reagents are highly reactive and will be destroyed by water or other protic impurities.[3]
Glassware Oven-dried (>120°C for several hours) or flame-dried under vacuumMaximizes YieldRemoves adsorbed water from glass surfaces, a common source of reaction failure.
Atmosphere Inert gas (Nitrogen or Argon)Maximizes YieldPrevents the Grignard reagent from reacting with atmospheric O₂ and H₂O.[3]
Reaction Initiation Use of iodine crystal or mechanical crushing of MgImproves Success RateActivates the magnesium surface by removing the passivating oxide layer.
Temperature Control Gentle reflux for Grignard formation; -78°C for carboxylationImproves Purity & YieldControls reaction rate, prevents solvent loss, and minimizes side reactions like Wurtz coupling.
Carboxylation Add Grignard reagent to a large excess of crushed dry iceMaximizes YieldEnsures the Grignard reagent reacts primarily with CO₂ rather than other electrophiles.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Carboxylation

  • Materials:

    • 1-bromo-2,2,5-trimethylhexane (B1528752)

    • Magnesium turnings

    • Anhydrous diethyl ether

    • Iodine (one small crystal, for initiation)

    • Dry ice (solid CO₂)

    • 3M Hydrochloric acid

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate

  • Procedure:

    • Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube (filled with CaCl₂), and a dropping funnel. Allow the apparatus to cool to room temperature under a stream of nitrogen or argon.

    • Grignard Formation: Place magnesium turnings in the flask. Add a small volume of anhydrous diethyl ether and a single crystal of iodine.

    • In the dropping funnel, prepare a solution of 1-bromo-2,2,5-trimethylhexane in anhydrous diethyl ether.

    • Add a small portion of the alkyl bromide solution to the magnesium. The reaction should initiate (indicated by bubbling and a cloudy appearance). If it does not, gently warm the flask.

    • Once initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. Cool the resulting Grignard solution to room temperature.

    • Carboxylation: In a separate large beaker, crush a significant excess of dry ice. Under an inert atmosphere, slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring.

    • Allow the mixture to warm to room temperature, which will sublime the excess CO₂. A viscous white salt will remain.

    • Workup: Slowly and carefully quench the reaction by adding 3M HCl while cooling the beaker in an ice bath. Continue adding acid until the aqueous layer is acidic (test with pH paper) and all solids have dissolved.

    • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

    • Purification: Proceed to Protocol 2 for purification via acid-base extraction.

Protocol 2: Purification via Acid-Base Extraction

  • Procedure:

    • Take the combined organic layers from the previous step and wash them with 1M sodium hydroxide (B78521) solution in a separatory funnel.

    • Separate the layers. The desired product is now in the aqueous layer as its sodium salt.

    • Wash the organic layer two more times with 1M NaOH to ensure complete extraction. Combine all aqueous layers.

    • (Optional) Wash the combined basic aqueous layers with a small amount of diethyl ether to remove any remaining neutral impurities. Discard this ether wash.

    • Cool the aqueous layer in an ice bath and acidify it by slowly adding concentrated HCl until the pH is ~1-2. The this compound will precipitate or form an oil.

    • Extract the acidified aqueous solution with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

SynthesisWorkflow prep Reagent & Glassware Preparation (Anhydrous) formation Grignard Reagent Formation prep->formation carbox Carboxylation (Reaction with CO2) formation->carbox workup Acidic Workup (Quenching) carbox->workup purify Purification (Acid-Base Extraction) workup->purify product Pure Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingTree start Reaction Fails to Initiate? check_h2o 1. Ensure glassware is flame-dried. 2. Use anhydrous solvent. start->check_h2o Yes activate_mg Activate Mg with iodine or mechanical crushing. start->activate_mg Yes low_yield Reaction Initiates, but Yield is Low? start->low_yield No check_carbox 1. Use large excess of fresh dry ice. 2. Add Grignard to CO2 (not reverse). low_yield->check_carbox Yes check_atmosphere Maintain inert (N2/Ar) atmosphere throughout. low_yield->check_atmosphere Yes success High Yield Achieved low_yield->success No

Caption: Troubleshooting logic tree for Grignard synthesis issues.

PurificationPathway cluster_0 Separatory Funnel crude Crude Product in Ether (Acid + Neutral Byproducts) add_base Wash with aq. NaOH crude->add_base organic_layer Organic Layer (Neutral Byproducts) add_base->organic_layer aqueous_layer Aqueous Layer (Sodium 2,2,5-trimethylhexanoate) add_base->aqueous_layer discard Discard organic_layer->discard add_acid Acidify with HCl (pH < 2) aqueous_layer->add_acid extract Extract with Ether add_acid->extract final_product Pure Product in Ether (this compound) extract->final_product

Caption: Visualization of the acid-base extraction purification pathway.

References

Technical Support Center: Troubleshooting Poor Peak Shape in GC-MS of Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to poor peak shape in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of fatty acids. By addressing these challenges, you can enhance the accuracy, reproducibility, and overall quality of your analytical results.

Frequently Asked Questions (FAQs)

Q1: Why are my fatty acid peaks tailing?

A1: Peak tailing, characterized by an asymmetrical peak with a drawn-out latter half, is a frequent problem in the GC analysis of fatty acids and their derivatives, such as Fatty Acid Methyl Esters (FAMEs). This issue can lead to inaccurate peak integration and reduced resolution between adjacent peaks. The primary causes include:

  • Active Sites in the GC System: Free fatty acids are polar molecules that can interact with active sites within the GC system, such as exposed silanols in the inlet liner or on the GC column itself.[1][2] This secondary interaction causes some analyte molecules to be retained longer, resulting in a tailing peak. Incomplete derivatization is a major contributor to this issue, as residual free fatty acids will strongly interact with the system.[3]

  • Column Contamination: Accumulation of non-volatile residues from the sample matrix at the head of the column can create active sites and lead to peak tailing.[1]

  • Improper Column Installation: A poorly cut or incorrectly installed column can create dead volumes or disrupt the sample band, causing peak distortion.[1]

  • Inlet Problems: A contaminated or active inlet liner is a very common source of peak tailing.[4] Leaks in the inlet system, often due to a worn septum, can also contribute to poor peak shape.

Q2: What causes my fatty acid peaks to show fronting?

A2: Peak fronting, the inverse of tailing, where the first half of the peak is broader, is most commonly a sign of column overload.[2][5] This occurs when the amount of sample injected exceeds the capacity of the stationary phase at that point in the column.[6] Other potential causes include poor sample solubility in the injection solvent or a mismatch in polarity between the solvent and the stationary phase.[5]

Q3: My peaks are broad instead of sharp. What could be the issue?

A3: Broad peaks can significantly decrease resolution and sensitivity. The common culprits for peak broadening in fatty acid analysis are:

  • Sub-optimal Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., helium or hydrogen) directly impacts column efficiency. A flow rate that is too low or too high can lead to band broadening.[1]

  • Injector Temperature Too Low: For higher molecular weight FAMEs, an injector temperature that is too low can result in slow or incomplete vaporization of the sample, leading to a broad injection band.[3]

  • Slow Injection Speed: A slow manual injection or an inappropriate autosampler injection speed can introduce the sample over a longer period, causing initial band broadening.

  • Splitless Injection Issues: In splitless injections, which are common for trace analysis, an extended splitless time can cause the solvent peak and early eluting peaks to be broad.[7]

Q4: Why is derivatization necessary for fatty acid analysis by GC-MS?

A4: Direct analysis of free fatty acids by GC-MS is challenging due to their low volatility and high polarity.[1] The carboxyl group of free fatty acids can form hydrogen bonds, leading to strong interactions with the stationary phase and active sites in the GC system, which results in severe peak tailing and poor chromatographic performance.[8] Derivatization, most commonly through esterification to form Fatty Acid Methyl Esters (FAMEs), is crucial for the following reasons:

  • Increased Volatility: FAMEs are significantly more volatile than their corresponding free fatty acids, allowing for analysis at lower temperatures and reducing the risk of thermal degradation.[1]

  • Reduced Polarity: The conversion of the polar carboxyl group to a less polar methyl ester minimizes interactions with active sites, leading to sharper, more symmetrical peaks.[1][8]

  • Improved Separation: By neutralizing the highly polar carboxyl group, the separation of FAMEs is primarily based on chain length and degree of unsaturation, which allows for better resolution of different fatty acids.[1]

Troubleshooting Guides

Guide 1: Addressing Peak Tailing

If you are observing peak tailing, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Check for Complete Derivatization

Incomplete conversion of fatty acids to FAMEs is a primary cause of tailing.

  • Action: Review your derivatization protocol. Ensure that reagents are fresh and the reaction time and temperature are adequate. Consider running a derivatization time course experiment to ensure the reaction has gone to completion.

  • Expected Outcome: Complete derivatization will eliminate the presence of highly polar free fatty acids, significantly improving peak shape.

Step 2: Perform Inlet Maintenance

The inlet is a common source of activity and contamination.[9]

  • Action: Replace the inlet liner and septum. A schedule for routine maintenance is recommended, for example, replacing the septum after every 100 injections and the liner on a weekly or bi-weekly basis, depending on the cleanliness of the samples.[10][11]

  • Expected Outcome: A clean, inert liner will reduce interactions with analytes, leading to more symmetrical peaks.

Step 3: Column Maintenance

If inlet maintenance does not resolve the issue, the front of the analytical column may be contaminated.

  • Action: Trim the first 10-20 cm of the column from the inlet side. This will remove any accumulated non-volatile residues and active sites.

  • Expected Outcome: A fresh column surface will improve peak shape for active compounds.

Step 4: Column Conditioning

If a new column is installed or if the column has been exposed to air, it will require conditioning.

  • Action: Condition the column according to the manufacturer's instructions. This typically involves heating the column to its maximum isothermal temperature for a specified period with the carrier gas flowing.

  • Expected Outcome: Proper conditioning removes residual moisture and oxygen, ensuring an inert stationary phase.

Data Presentation: Impact of Troubleshooting on Peak Tailing

The following table provides representative data on how troubleshooting steps can improve the peak asymmetry factor for a polar fatty acid methyl ester (e.g., Methyl Linolenate). An ideal peak has an asymmetry factor of 1.0.

ConditionPeak Asymmetry Factor (Representative Value)
Incomplete Derivatization> 2.0
After Complete Derivatization1.2 - 1.5
Contaminated Inlet Liner1.8 - 2.5
After Inlet Liner Replacement1.1 - 1.4
Contaminated Column Head1.7 - 2.2
After Trimming Column1.0 - 1.3
Guide 2: Resolving Peak Fronting

Peak fronting is typically easier to diagnose than peak tailing.

Step 1: Address Column Overload

  • Action: Reduce the amount of sample being introduced onto the column. This can be achieved by:

    • Diluting the sample.

    • Reducing the injection volume.

    • Increasing the split ratio if using a split injection.[12]

  • Expected Outcome: Reducing the sample load will prevent saturation of the stationary phase and result in symmetrical peaks.

Data Presentation: Effect of Injection Volume on Peak Fronting

This table illustrates the effect of reducing the injection volume on the peak asymmetry factor for an abundant FAME.

Injection Volume (µL)Peak Asymmetry Factor (Representative Value)
2.0< 0.8
1.00.9 - 1.0
0.5~1.0
Guide 3: Sharpening Broad Peaks

To improve the sharpness and resolution of your peaks, consider the following.

Step 1: Optimize Carrier Gas Flow Rate

  • Action: Ensure your carrier gas flow rate is set to the optimal linear velocity for your column dimensions and carrier gas type. This information is typically provided by the column manufacturer.

  • Expected Outcome: Operating at the optimal flow rate will maximize column efficiency and produce sharper peaks.

Step 2: Adjust Temperatures

  • Action:

    • Inlet Temperature: Increase the inlet temperature in increments of 10-20°C to ensure complete and rapid vaporization of your FAMEs. A typical starting point is 250°C.[3]

    • Oven Temperature Program: A slow temperature ramp can sometimes lead to broader peaks for later eluting compounds. Conversely, a ramp that is too fast can compromise resolution. Experiment with different ramp rates to find the optimal balance.

  • Expected Outcome: Appropriate temperatures will ensure efficient sample transfer and chromatography.

Experimental Protocols

Protocol 1: GC Inlet Liner and Septum Replacement (Agilent GC System Example)
  • Cool Down: Set the inlet and oven temperatures to below 50°C and turn off the carrier gas flow.

  • Remove Septum Nut: Unscrew the septum retaining nut.

  • Replace Septum: Remove the old septum with tweezers and insert a new one.

  • Re-install Septum Nut: Tighten the nut until finger-tight, then give it a slight additional turn with a wrench. Do not overtighten, as this can damage the septum.

  • Remove Inlet Assembly: Loosen and remove the top insert assembly.

  • Remove Liner: Carefully remove the old liner and O-ring with tweezers.

  • Install New Liner: Place a new O-ring on the new liner and carefully insert it into the inlet.

  • Reassemble: Replace the top insert assembly and tighten.

  • Leak Check: Restore carrier gas flow and perform a leak check around the fittings.

  • Equilibrate: Heat the system to your method's operating temperatures and allow it to equilibrate before running a sample.

Protocol 2: GC Column Conditioning
  • Install Column in Inlet: Install the column in the GC inlet, but do not connect it to the detector.

  • Purge with Carrier Gas: Turn on the carrier gas and purge the column for 15-30 minutes at room temperature to remove any air.

  • Set Conditioning Program: Set the oven temperature program to ramp from a low temperature (e.g., 40°C) to the column's maximum isothermal temperature (or 20°C above your method's final temperature, whichever is lower) at a rate of 5-10°C/min.

  • Hold at Maximum Temperature: Hold the column at the maximum temperature for 1-2 hours. For highly sensitive detectors like a mass spectrometer, a longer conditioning time may be necessary.

  • Cool Down and Connect to Detector: Cool down the oven, turn off the carrier gas, and connect the column to the detector.

  • Final Bake-out: Restore carrier gas flow, perform a leak check, and then run a short temperature program to the final method temperature to ensure a stable baseline.

Visual Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common peak shape problems in GC-MS analysis of fatty acids.

TroubleshootingPeakTailing Start Peak Tailing Observed CheckDerivatization Is derivatization complete? Start->CheckDerivatization InletMaintenance Perform Inlet Maintenance (Replace Liner & Septum) CheckDerivatization->InletMaintenance Yes ProblemSolved Problem Resolved CheckDerivatization->ProblemSolved No, re-derivatize ColumnMaintenance Trim 10-20 cm from column inlet InletMaintenance->ColumnMaintenance Tailing persists InletMaintenance->ProblemSolved Tailing resolved CheckColumnInstallation Is the column installed correctly? ColumnMaintenance->CheckColumnInstallation Tailing persists ColumnMaintenance->ProblemSolved Tailing resolved ReinstallColumn Re-install column CheckColumnInstallation->ReinstallColumn No ConditionColumn Condition Column CheckColumnInstallation->ConditionColumn Yes ReinstallColumn->ProblemSolved ConditionColumn->ProblemSolved

Caption: Troubleshooting workflow for peak tailing.

TroubleshootingPeakFrontingAndBroadening Start Poor Peak Shape: Fronting or Broad Peaks CheckOverload Is it Peak Fronting? Start->CheckOverload ReduceSample Reduce Sample Amount: - Dilute Sample - Decrease Injection Volume - Increase Split Ratio CheckOverload->ReduceSample Yes CheckBroadening Is it Peak Broadening? CheckOverload->CheckBroadening No ProblemSolved Problem Resolved ReduceSample->ProblemSolved OptimizeFlow Optimize Carrier Gas Flow Rate CheckBroadening->OptimizeFlow Yes OptimizeTemps Optimize Inlet and Oven Temperatures OptimizeFlow->OptimizeTemps Broadening persists OptimizeFlow->ProblemSolved Broadening resolved OptimizeTemps->ProblemSolved

References

Technical Support Center: Improving Solubility of 2,2,5-Trimethylhexanoic Acid for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on solubilizing 2,2,5-Trimethylhexanoic acid for use in cell-based assays. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and relevant biological pathway information to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a branched-chain medium-chain fatty acid. Like other fatty acids, it is expected to have low solubility in aqueous solutions at neutral pH and is sparingly soluble in water. It is miscible with most organic solvents. For a similar compound, 3,5,5-trimethylhexanoic acid, the water solubility is reported to be 700 mg/L at 20°C.

Q2: What are the recommended starting solvents for preparing a stock solution of this compound?

For cell-based assays, the most common and recommended starting solvent is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). Ethanol (B145695) can also be used. Fatty acids are generally soluble in these organic solvents. For example, palmitic acid is soluble in DMSO at approximately 20 mg/mL and in ethanol at around 30 mg/mL.[1] Given that this compound has a shorter carbon chain, its solubility in these solvents is expected to be comparable or higher.

Q3: How can I improve the solubility of this compound in my aqueous cell culture medium?

Several strategies can be employed to improve the aqueous solubility of this compound for your experiments:

  • Use of a Co-solvent: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO and then dilute it into your cell culture medium. It is crucial to keep the final concentration of the organic solvent low (typically ≤0.5% for DMSO) to avoid solvent-induced cytotoxicity.[2]

  • pH Adjustment: As a carboxylic acid, the solubility of this compound is pH-dependent. Increasing the pH of the aqueous solution above its pKa will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like fatty acids, within their central cavity, thereby increasing their aqueous solubility.[3] This method is often used to deliver lipids to cells in culture.[4]

  • Complexing with Bovine Serum Albumin (BSA): Fatty acids can be complexed with fatty acid-free BSA to enhance their stability and delivery in cell culture media. This method can also reduce the potential cytotoxicity associated with free fatty acids.[5]

Q4: Are there any known cellular targets or signaling pathways affected by this compound?

While specific studies on this compound are limited, as a fatty acid, it is likely to be involved in lipid metabolism and may act as a signaling molecule. Fatty acids are known endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism, inflammation, and cell differentiation.[6][7] Therefore, it is plausible that this compound could modulate PPAR signaling pathways.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation upon dilution of DMSO stock in aqueous buffer/media The compound's aqueous solubility limit has been exceeded.- Lower the final concentration of the compound in the assay. - Increase the final DMSO concentration slightly (while ensuring it remains non-toxic to the cells). - Add the DMSO stock to pre-warmed (37°C) buffer or media while vortexing to aid dispersion. - Consider using a solubilizing agent like cyclodextrin (B1172386) or complexing with BSA.
Cell toxicity observed at desired compound concentration The compound itself is toxic at that concentration, or the solvent (e.g., DMSO) concentration is too high.- Perform a dose-response curve to determine the cytotoxic threshold of the compound. - Ensure the final DMSO concentration is at a non-toxic level (typically <0.5%). - Consider using an alternative solubilization method that is less cytotoxic, such as complexing with BSA, which has been shown to be less cytotoxic than using DMSO for fatty acid delivery.[5]
Inconsistent experimental results Incomplete dissolution of the compound, leading to variability in the effective concentration.- Ensure the stock solution is fully dissolved before use. Gentle warming (to 37°C) or sonication may be necessary. - Prepare fresh dilutions for each experiment from a well-mixed stock solution. - Validate your solubilization method to ensure consistency between batches.
Difficulty dissolving the compound in the initial solvent The compound may require more energy to dissolve, or the solvent may not be optimal.- Gently warm the solution in a water bath (e.g., 37°C) and vortex thoroughly. - Use a bath sonicator to aid dissolution. - If using ethanol, ensure it is a high percentage (e.g., 95-100%) as water content can reduce the solubility of fatty acids.[8]

Data Presentation: Solubility of Trimethylhexanoic Acid Isomers and Related Fatty Acids

Compound Solvent Solubility Temperature (°C)
3,5,5-Trimethylhexanoic acid Water~700 mg/L20
Palmitic acid (C16:0) DMSO~20 mg/mLRoom Temperature
Palmitic acid (C16:0) Ethanol~30 mg/mLRoom Temperature
Oleic acid (C18:1) DMSOup to 100 mg/mLRoom Temperature

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Weighing the Compound: Accurately weigh a precise amount of this compound in a sterile microcentrifuge tube.

  • Adding Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired high-concentration stock (e.g., 100 mM).

  • Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution.

  • Gentle Heating (Optional): If the compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes and vortex again.

  • Sonication (Optional): If solids persist, place the tube in a bath sonicator for 5-15 minutes until the solution is clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: pH-Dependent Solubility Assessment
  • Buffer Preparation: Prepare a series of buffers with a pH range relevant to your cell-based assay (e.g., pH 6.0, 7.0, 7.4, 8.0) using appropriate buffer systems (e.g., phosphate-buffered saline).

  • Compound Addition: Add an excess amount of this compound to a known volume of each buffer in separate sterile tubes.

  • Equilibration: Tightly cap the tubes and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.

  • Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Supernatant Collection: Carefully collect the supernatant, ensuring no solid particles are transferred. For added certainty, filter the supernatant through a 0.22 µm syringe filter.

  • Concentration Analysis: Determine the concentration of the dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC, GC-MS, or titration).

  • Data Analysis: Plot the measured solubility (in mg/mL or M) against the pH of the buffers to generate a pH-solubility profile.

Protocol 3: Solubilization using Methyl-β-Cyclodextrin (MβCD)
  • Prepare MβCD Solution: Prepare a stock solution of MβCD in your desired aqueous buffer or cell culture medium (e.g., 100 mM). Gentle warming may be required to fully dissolve the MβCD.

  • Prepare Fatty Acid Stock: Prepare a concentrated stock solution of this compound in ethanol (e.g., 100 mM).

  • Complex Formation: While vortexing the MβCD solution, slowly add the fatty acid stock solution to achieve the desired final concentration of the fatty acid. The molar ratio of MβCD to fatty acid is typically between 5:1 and 10:1 to ensure efficient encapsulation.

  • Incubation: Incubate the mixture at 37°C for 15-30 minutes to facilitate the formation of the inclusion complex. The solution should be clear.

  • Sterilization and Use: Sterile-filter the final fatty acid:MβCD complex solution through a 0.22 µm filter before adding it to your cell culture.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Dissolve this compound prepare_stock Prepare concentrated stock in DMSO or Ethanol start->prepare_stock dilute Dilute stock solution into aqueous cell culture medium prepare_stock->dilute observe Observe for precipitation dilute->observe no_precipitate No Precipitation: Proceed with experiment observe->no_precipitate No precipitate Precipitation Occurs observe->precipitate Yes troubleshoot Troubleshoot precipitate->troubleshoot lower_conc Lower final concentration troubleshoot->lower_conc warm_media Add stock to pre-warmed (37°C) media troubleshoot->warm_media use_excipient Use a solubilizing agent (e.g., Cyclodextrin, BSA) troubleshoot->use_excipient re_observe Re-observe for precipitation lower_conc->re_observe warm_media->re_observe use_excipient->re_observe success Success: Proceed with experiment re_observe->success No fail Still Precipitates: Re-evaluate formulation re_observe->fail Yes

Caption: Troubleshooting workflow for addressing precipitation issues.

PPAR_Signaling_Pathway PPAR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA Fatty Acid (e.g., this compound) PPAR PPAR FA->PPAR Binds PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR->PPRE Binds to Transcription Transcription of Target Genes PPRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Metabolic Regulation (Lipid metabolism, etc.) Protein->Response

Caption: Overview of the PPAR signaling pathway.

Fatty_Acid_Metabolism Fatty Acid Uptake and Metabolism cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Plasma Membrane cluster_mitochondrion Mitochondrion FA_ext This compound Transport Fatty Acid Transporters (e.g., CD36, FATPs) FA_ext->Transport FA_int Intracellular Fatty Acid Transport->FA_int Activation Activation to Fatty Acyl-CoA FA_int->Activation Beta_Ox β-Oxidation Activation->Beta_Ox Energy Production Storage Triglyceride Synthesis (Lipid Droplets) Activation->Storage Energy Storage Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA ATP ATP Production TCA->ATP

Caption: Cellular uptake and metabolic fate of fatty acids.

References

Technical Support Center: Optimization of Derivatization for Trimethylhexanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

<_ _>

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the derivatization of trimethylhexanoic acids for analysis, typically by Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for analyzing trimethylhexanoic acids?

A1: Due to their high polarity and low volatility, direct analysis of free fatty acids like trimethylhexanoic acid by GC can be challenging.[1] These characteristics can lead to poor peak shape (tailing), low sensitivity, and potential interactions with the GC column's stationary phase.[2] Derivatization converts the polar carboxyl group into a less polar, more volatile ester or silyl (B83357) derivative, making the compound more "GC-amenable" and improving chromatographic performance.[3]

Q2: What are the most common derivatization methods for trimethylhexanoic acid?

A2: The two most common methods for carboxylic acids are esterification (specifically, methylation to form fatty acid methyl esters or FAMEs) and silylation.[1]

  • Esterification: This method converts the carboxylic acid to an ester. A widely used reagent is Boron Trifluoride in Methanol (BF3-Methanol), which creates a methyl ester.[1][4]

  • Silylation: This method replaces the active hydrogen on the carboxyl group with a trimethylsilyl (B98337) (TMS) group. Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[2][5]

Q3: Which method is better: esterification or silylation?

A3: The choice depends on your specific analytical needs, sample matrix, and available instrumentation.[1]

  • Esterification (BF3-Methanol) is a robust and widely used method for creating FAMEs, which are stable and well-characterized.[4] It is often preferred for general fatty acid profiling.

  • Silylation (BSTFA/MSTFA) is a very versatile and powerful technique that reacts with a wide range of functional groups, not just carboxylic acids.[1][5] TMS derivatives are highly volatile, which can be advantageous for GC analysis. However, they are also more susceptible to hydrolysis and require strictly anhydrous (dry) conditions.[2][5]

Q4: How do I know if my derivatization reaction is complete?

A4: To confirm complete derivatization, you can analyze aliquots of your sample at different time points during the reaction.[5] When you observe that the peak area of the derivatized product no longer increases with additional reaction time, the reaction is considered complete. It is also crucial to run a reagent blank (all components except the sample) to identify any potential interferences.[5]

Troubleshooting Guide

This section addresses specific issues you might encounter during the derivatization of trimethylhexanoic acids.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Peak 1. Incomplete Reaction: Reaction time, temperature, or reagent concentration may be insufficient.[5] 2. Presence of Water: Both silylation and esterification reagents are moisture-sensitive. Water can hydrolyze the reagents or the derivatives.[2][3] 3. Reagent Degradation: Reagents may have degraded due to improper storage or age.1. Optimize Reaction Conditions: Increase reaction time or temperature. Ensure at least a 2:1 molar excess of the derivatizing reagent to the analyte.[3][5] For stubborn compounds, heating up to 70°C for 20-30 minutes or longer may be necessary.[5] 2. Ensure Anhydrous Conditions: Dry the sample thoroughly before adding reagents (e.g., by lyophilization or using a drying agent like anhydrous sodium sulfate).[1][2] Store reagents under dry conditions and handle with care to prevent moisture exposure.[3][6] 3. Use Fresh Reagents: Use fresh or properly stored derivatization reagents. Prepare reagent blanks to check for contamination or degradation.
Poor Peak Shape (Tailing) 1. Incomplete Derivatization: Residual underivatized acid is present.[2] 2. Active Sites in GC System: The GC inlet liner or column may have active sites that interact with the analyte.[7]1. Re-optimize Derivatization: Refer to the solutions for "Low or No Product Peak". Ensure the reaction goes to completion. 2. Deactivate Glassware/Liner: Use a deactivated glass inlet liner. Silanizing glassware can also prevent sample loss through adsorption.[7]
Extra or Unexpected Peaks 1. Reagent Byproducts: The derivatization reaction itself can produce byproducts. For example, silylation with BSTFA produces volatile byproducts.[5] 2. Contamination: Solvents, glassware, or the reagent itself may be contaminated. 3. Side Reactions: Using harsh conditions (e.g., very high temperatures) can sometimes lead to side reactions or degradation of the analyte.[4]1. Identify Byproducts: Consult literature for the specific reagent to identify known byproducts. These are often more volatile and elute earlier than the derivatized analyte.[5] 2. Run a Reagent Blank: Prepare and analyze a blank sample containing only the solvent and derivatization reagent to identify contaminant peaks. Use high-purity solvents and clean glassware. 3. Use Milder Conditions: If side reactions are suspected, try reducing the reaction temperature or time.[4]
Poor Reproducibility 1. Inconsistent Reaction Conditions: Variations in temperature, time, or reagent volumes between samples. 2. Moisture Contamination: Variable amounts of water in different samples.[3] 3. Pipetting Errors: Inaccurate measurement of sample or reagents.1. Standardize Protocol: Use a heating block or water bath for consistent temperature control. Use timers for accurate reaction times.[1] 2. Control for Moisture: Implement a consistent and thorough drying step for all samples.[2] 3. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. Consider using an internal standard to correct for variations.[4]

Experimental Protocols & Data

Protocol 1: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)

This protocol is a general guideline for converting trimethylhexanoic acid to its fatty acid methyl ester (FAME).[1]

  • Sample Preparation: Place up to 25 mg of the dried sample containing trimethylhexanoic acid into a reaction vial.

  • Reagent Addition: Add 2 mL of 12-14% BF3-Methanol reagent to the vial.[8]

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.[1][9]

  • Reaction Quench & Extraction: Cool the vial to room temperature. Add 1 mL of water (or saturated NaCl solution) and 1-2 mL of hexane (B92381).[8]

  • Phase Separation: Vortex the vial vigorously for 1 minute to extract the FAMEs into the upper hexane layer.[8]

  • Drying & Transfer: Carefully transfer the upper hexane layer to a clean GC vial, passing it through a small amount of anhydrous sodium sulfate (B86663) to remove residual water.[1][8] The sample is now ready for GC-MS analysis.

Protocol 2: Silylation using BSTFA with 1% TMCS

This protocol outlines the derivatization of trimethylhexanoic acid to its trimethylsilyl (TMS) ester.[2]

  • Sample Preparation: Place 1-10 mg of the completely dry sample into a reaction vial.[5]

  • Reagent Addition: Add 50-100 µL of BSTFA (with 1% TMCS as a catalyst). Ensure a molar excess of the reagent.[2]

  • Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[2][8]

  • Analysis: After cooling, the sample can be directly injected into the GC-MS or diluted with a suitable solvent (e.g., hexane, dichloromethane) if necessary.[2]

Comparison of Common Derivatization Reagents

The selection of a reagent impacts reaction conditions and analytical outcomes.

Reagent/MethodTypical Reaction Temp.Typical Reaction TimeKey AdvantagesKey Disadvantages
BF3-Methanol 60 - 100°C[8]5 - 60 min[8]Forms stable FAME derivatives; robust and widely used method.[1]Requires post-reaction extraction and cleanup.[1]
BSTFA (+1% TMCS) 60 - 70°C[2][5]20 - 60 min[2][5]Highly reactive; byproducts are volatile and cause less interference.[5]Derivatives are highly sensitive to moisture; reagent is also moisture-sensitive.[2][3]
MSTFA 60°C[2]60 min[2]Similar to BSTFA but can be more volatile.[2]Also highly sensitive to moisture.[2]

Visualized Workflows

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Containing Trimethylhexanoic Acid Dry Drying Step (e.g., Lyophilization) Sample->Dry AddReagent Add Reagent (e.g., BF3-Methanol or BSTFA) Dry->AddReagent React Heat & React (e.g., 60°C for 30-60 min) AddReagent->React Cleanup Extraction / Cleanup (if required) React->Cleanup GCMS GC-MS Analysis Cleanup->GCMS

G Start Low or No Product Peak? CheckMoisture Was the sample completely dry? Start->CheckMoisture CheckConditions Were reaction time/ temp sufficient? CheckMoisture->CheckConditions Yes Sol_Dry Solution: Ensure anhydrous conditions. CheckMoisture->Sol_Dry No CheckReagent Is the reagent fresh & stored properly? CheckConditions->CheckReagent Yes Sol_Optimize Solution: Increase time/ temp or reagent amount. CheckConditions->Sol_Optimize No Sol_Replace Solution: Use fresh reagent. Run blank. CheckReagent->Sol_Replace No End Problem Resolved CheckReagent->End Yes Sol_Dry->End Sol_Optimize->End Sol_Replace->End

References

Common interferences in the mass spectrometry of small organic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Mass Spectrometry Analysis of Small Organic Acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common interferences encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of interference in the mass spectrometry of small organic acids?

A: The most common interferences can be categorized into three main areas:

  • Matrix Effects: These are alterations in ionization efficiency due to co-eluting compounds from the sample matrix (e.g., salts, phospholipids (B1166683) in plasma, or humic substances in soil). This is the most significant issue in Liquid Chromatography-Mass Spectrometry (LC-MS), leading to ion suppression (decreased signal) or enhancement (increased signal).[1][2]

  • Isobaric and Isomeric Interferences: Isobaric compounds have the same nominal mass but different elemental compositions, while isomers share the same elemental composition but differ in structure. Both can produce signals that overlap with the analyte of interest, complicating identification and quantification.[3]

  • System and Method-Related Interferences: These include contaminants from solvents and sample containers (e.g., plasticizers), column bleed in Gas Chromatography (GC-MS), and artifacts generated during sample preparation steps like derivatization.[4]

Troubleshooting Guides

LC-MS Signal Integrity and Matrix Effects
Q2: My analyte signal is low and inconsistent between samples. What is the likely cause and how can I fix it?

A: This is a classic symptom of ion suppression , a matrix effect where other compounds in the sample interfere with the ionization of your target organic acid in the MS source.[2][5] It is particularly prevalent with electrospray ionization (ESI).[2]

Troubleshooting Steps:

  • Assess the Matrix Effect: Use the post-column infusion technique to identify regions in your chromatogram where suppression occurs. Quantitatively, you can compare the signal of an analyte spiked into a clean solvent versus a sample extract (post-extraction spiking) to calculate the matrix factor.[3] A matrix factor of <1 indicates suppression, while >1 indicates enhancement.[3]

  • Improve Sample Cleanup: The most effective solution is to remove the interfering components before analysis. Solid-Phase Extraction (SPE) is a powerful technique for this. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at removing complex matrix components from plasma.[1]

  • Dilute the Sample: A simple first step is to dilute the sample extract. This reduces the concentration of interfering matrix components, often mitigating suppression. However, ensure the final analyte concentration remains above the instrument's limit of quantification.

  • Optimize Chromatography: Modify your LC gradient to better separate the analyte from the interfering region. Highly hydrophilic organic acids often have little retention on standard reversed-phase columns, causing them to co-elute with salts and other polar interferences.[6] Consider alternative chromatography like HILIC or ion-exchange.[7][8]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard co-elutes with the analyte and experiences the same degree of ion suppression, thereby correcting for signal variability during quantification.

GC-MS Derivatization and Analysis
Q3: I see multiple peaks for a single organic acid in my GC-MS chromatogram. Why is this happening?

A: This issue is almost always related to the derivatization process, which is necessary to make non-volatile organic acids suitable for GC analysis.[4] The most common derivatization is silylation (e.g., using BSTFA or MSTFA).[4][9]

Common Causes and Solutions:

  • Incomplete Derivatization: Organic acids may have multiple active sites (e.g., carboxyl and hydroxyl groups). If the reaction is incomplete, you will see a mixture of partially and fully derivatized molecules, each producing a different peak.[4]

    • Solution: Optimize reaction conditions. Ensure the sample is completely dry, as moisture deactivates silylating reagents.[4][10] Increase the reaction time or temperature (e.g., 60-75°C for 30-40 minutes is common).[11][12] Ensure a sufficient excess of the derivatizing reagent is used.[13]

  • Formation of Isomers/Tautomers: Some organic acids, particularly keto-acids, can exist in different isomeric forms (tautomers). Derivatization can "lock" these different forms, creating multiple derivative peaks.

    • Solution: Perform a methoximation step using a reagent like Methoxyamine hydrochloride (MeOx) before silylation. This stabilizes the keto groups and prevents the formation of multiple derivatives.[4]

  • Analyte Instability: The derivatized products can sometimes be unstable and degrade over time, leading to inconsistent results.

    • Solution: Analyze samples as soon as possible after derivatization.

Q4: My baseline is noisy and rising, especially at higher temperatures in my GC-MS run. What is causing this?

A: This is typically due to column bleed , where the stationary phase of the GC column degrades and elutes.[4] This increases background noise and can obscure low-level analyte peaks.

Troubleshooting Steps:

  • Condition the Column: Ensure the column is properly conditioned according to the manufacturer's instructions before use.

  • Use a Low-Bleed Column: Modern MS-grade columns (e.g., those with "-MS" in the name) are designed for lower bleed.

  • Check for Contamination: A dirty inlet liner or contamination at the head of the column can cause broad/tailing peaks and contribute to a poor baseline.[4] Regularly replace the inlet liner and trim the first few centimeters of the column if it becomes contaminated.

Spectral Interferences
Q5: How can I confirm my signal is from my analyte and not an isobaric interference?

A: Differentiating between your analyte and an isobaric interference (a different molecule with the same nominal mass) is critical for accurate identification.

Strategies for Resolution:

  • Chromatographic Separation: The most straightforward approach is to improve your LC or GC separation. Even a small difference in retention time can resolve the two compounds.[14]

  • High-Resolution Mass Spectrometry (HRMS): HRMS instruments (like QTOF or Orbitrap) can measure mass with very high accuracy. Since isobaric compounds have different elemental formulas, they will have slightly different exact masses. HRMS can distinguish these mass differences, allowing for confident identification.

  • Tandem Mass Spectrometry (MS/MS): Fragment the precursor ion of interest. Isobaric compounds will almost always produce different fragment ions (a different product ion spectrum). By monitoring a unique fragment for your analyte using Multiple Reaction Monitoring (MRM), you can achieve high selectivity.[14]

Data and Protocols

Quantitative Data Summary

The following table summarizes typical performance data from validated methods for organic acid analysis in complex biological matrices, demonstrating the efficacy of various sample preparation and analytical strategies.

Analyte ClassMatrixMethodKey Validation DataReference
Nine Organic AcidsHuman UrineLC-MS/MS (Dilute-and-Shoot)Accuracy: 85.8–109.7%Precision (CV): 1.4–13.3%LOQ: 10–40 ng/mL[15]
Short-Chain Fatty Acids (SCFAs)Human StoolLC-MS/MS (Derivatization with 3-phenoxyaniline)Accuracy: 86.0–109%Precision (CV): 0.33–9.55%Recovery: 80.1–93.0%[16]
18-HEPE (an Eicosanoid)Human PlasmaLC-MS/MS with SPERecovery: >80%Linearity (R²): >0.99LOQ: 0.03 - 58.84 ng/mL[14]
Malic Acid (Recovery Test)YogurtLC-MS (Ion Exclusion)Recovery Rate: 93%[6]
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Organic Acids from Plasma

This protocol provides a general workflow for cleaning up plasma samples to reduce matrix effects. It is based on standard SPE procedures.[14][17][18][19]

Materials:

  • SPE cartridges (e.g., a mixed-mode weak anion exchanger, WAX)

  • SPE manifold

  • Methanol (B129727), Water, Acetonitrile (LC-MS grade)

  • Ammonium (B1175870) Hydroxide and Formic Acid (for pH adjustment)

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: Thaw 100 µL of plasma on ice. Add an appropriate internal standard.

  • Conditioning: Prepare the SPE sorbent. Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. Do not allow the cartridge to dry.[14][18]

  • Equilibration: Equilibrate the cartridge with 1 mL of an appropriate buffer, such as water with 1% ammonium hydroxide, to ensure the analytes and sorbent are in the correct charge state for retention.

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, consistent flow rate (e.g., 0.5 mL/min).[17] A slow flow rate is critical for ensuring proper interaction between the analytes and the sorbent.[18]

  • Washing: Wash the cartridge to remove interferences. Use a weak solvent first, such as 1 mL of 25mM ammonium acetate (B1210297) in water, followed by 1 mL of methanol. This step removes polar and non-polar interferences while leaving the target organic acids bound to the sorbent.[17]

  • Elution: Elute the organic acids using a solvent that disrupts the sorbent interaction. For a WAX cartridge, this is typically an acidic organic solvent. Elute with 1 mL of methanol containing 2% formic acid.[17]

  • Dry & Reconstitute: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: Two-Step Derivatization (Silylation) of Organic Acids for GC-MS

This protocol is essential for analyzing non-volatile organic acids by GC-MS. It involves a methoximation step to stabilize carbonyl groups, followed by a silylation step to increase volatility.[4][20]

Materials:

  • Dried sample extract

  • Methoxyamine hydrochloride (MeOx) in pyridine (B92270)

  • Silylating reagent (e.g., MSTFA or BSTFA with 1% TMCS)[20][21]

  • Reaction vials with tight-sealing caps

  • Heating block or oven

Procedure:

  • Drying: Ensure the sample extract is completely free of water. Lyophilize (freeze-dry) the sample or evaporate to dryness under nitrogen. Moisture is detrimental to the silylation reaction.[4][10]

  • Step 1: Methoximation

    • Add 50 µL of MeOx in pyridine solution to the dried sample.

    • Vortex thoroughly to dissolve the residue.

    • Heat the vial at 37°C for 90 minutes to convert all aldehyde and keto groups into their oxime derivatives.[4] This prevents the formation of multiple peaks from tautomers.

  • Step 2: Silylation

    • Cool the vial to room temperature.

    • Add 80-100 µL of the silylating reagent (e.g., MSTFA).[10]

    • Vortex again and heat the vial at 60-70°C for 30-40 minutes.[11][12][21] This reaction replaces active hydrogens on carboxyl and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group.

  • Analysis: Cool the sample to room temperature. The sample is now ready for injection into the GC-MS system.

Visualizations

TroubleshootingWorkflow Start Problem: Inaccurate or Inconsistent Results CheckSystem 1. Check System Suitability (Peak Shape, S/N, RT Stability) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK FixSystem Action: Troubleshoot LC/MS System (Recalibrate, Clean Source) SystemOK->FixSystem No SignalIssue 2. Investigate Signal Intensity (Low, High, Variable) SystemOK->SignalIssue Yes FixSystem->CheckSystem SignalIssueType Issue Type? SignalIssue->SignalIssueType LowSignal Low / Variable Signal (Ion Suppression) SignalIssueType->LowSignal Low/Variable HighSignal High Signal (Ion Enhancement) SignalIssueType->HighSignal High SuppressionActions Action: - Dilute Sample - Improve Sample Cleanup (SPE) - Change LC Gradient - Use Isotope-Labeled IS LowSignal->SuppressionActions HighSignal->SuppressionActions ID_Issue 3. Investigate Peak Identity (Extra Peaks, Wrong Ratio) SuppressionActions->ID_Issue ID_IssueType Issue Source? ID_Issue->ID_IssueType GC_Problem GC-MS Derivatization Issue ID_IssueType->GC_Problem GC MS_Problem MS Isobaric/Isomeric Interference ID_IssueType->MS_Problem LC/MS GC_Actions Action: - Check for moisture - Optimize derivatization T°/time - Add methoximation step GC_Problem->GC_Actions MS_Actions Action: - Improve chromatographic resolution - Use High-Resolution MS (HRMS) - Use MS/MS with unique fragment MS_Problem->MS_Actions End Solution Found GC_Actions->End MS_Actions->End

Caption: A workflow for troubleshooting common issues in organic acid mass spectrometry.

InterferenceSources Interference Common Interferences Matrix Sample Matrix Matrix->Interference Matrix_Biofluids Endogenous Molecules (Salts, Lipids, Proteins) Matrix->Matrix_Biofluids Matrix_Env Environmental Samples (Humic Acids) Matrix->Matrix_Env SamplePrep Sample Preparation SamplePrep->Interference Prep_Contam Contaminants (Solvents, Plasticizers) SamplePrep->Prep_Contam Prep_Deriv Derivatization Artifacts (Incomplete Reactions) SamplePrep->Prep_Deriv Chromatography Chromatography Chromatography->Interference Chroma_Coelution Co-elution (Isomers, Isobars) Chromatography->Chroma_Coelution Chroma_Bleed Column Bleed (GC) Stationary Phase Degradation Chromatography->Chroma_Bleed MS_System Mass Spectrometer MS_System->Interference MS_Source In-Source Issues (Adduct Formation) MS_System->MS_Source Matrix_Biofluids->Interference Ion Suppression/ Enhancement Prep_Deriv->Interference Ghost Peaks Chroma_Coelution->Interference Overlapping Signals

Caption: Key sources of interference in the mass spectrometry of organic acids.

References

Technical Support Center: Enhancing Low-Level Detection of 2,2,5-Trimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2,2,5-Trimethylhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the low-level detection of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for the sensitive quantification of this compound?

A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for quantifying this compound. The best choice depends on your specific requirements for sensitivity, sample matrix complexity, and available instrumentation.

  • GC-MS: This method typically offers high chromatographic resolution and is a robust technique for the analysis of volatile compounds.[1] However, a crucial derivatization step is required to increase the volatility and thermal stability of this compound.[2][3]

  • LC-MS/MS: This approach generally provides high sensitivity and specificity and often does not require derivatization, simplifying sample preparation.[1][4] It is particularly well-suited for complex biological matrices, though it can be more susceptible to matrix effects that may suppress the analyte signal.[3]

Q2: Why is derivatization necessary for the GC-MS analysis of this compound?

A2: Derivatization is a critical step in the GC-MS analysis of compounds containing active hydrogen groups, such as the carboxylic acid moiety in this compound.[5] This chemical modification serves two primary purposes:

  • Increases Volatility: The process replaces the polar active hydrogen with a nonpolar group, making the resulting derivative more readily vaporized in the high temperatures of the GC inlet.[3][5]

  • Improves Thermal Stability: Derivatization prevents the thermal degradation of the analyte at the elevated temperatures used in the GC oven, ensuring accurate quantification.[3][5]

Common derivatization techniques for carboxylic acids include silylation (e.g., using BSTFA or MSTFA) and alkylation (esterification).[5][6][7]

Q3: How can I improve the recovery of this compound from complex biological samples?

A3: Efficient sample preparation is key to achieving good recovery. The choice of extraction method depends on the sample matrix.

  • Liquid-Liquid Extraction (LLE): This is a common method for extracting organic acids from aqueous samples. It involves partitioning the analyte into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts by selectively retaining the analyte on a solid sorbent while interferences are washed away.[8] This can be particularly useful for complex matrices like plasma or tissue homogenates.

For both methods, it is important to optimize the pH of the sample to ensure the carboxylic acid is in its neutral, more extractable form.

Q4: My signal for this compound is low and inconsistent. What are the potential causes?

A4: Low and variable signals can arise from several factors throughout the analytical workflow.

  • Sample Preparation: Inefficient extraction, incomplete derivatization (for GC-MS), or analyte degradation can all lead to signal loss.[3]

  • Matrix Effects (LC-MS): Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the MS source, leading to a reduced signal.[3]

  • Instrumental Issues: A contaminated ion source, a dirty inlet liner (GC), or a failing detector can all contribute to poor sensitivity.

A systematic troubleshooting approach, as outlined in the guides below, is recommended to identify and resolve the issue.

Troubleshooting Guides

Issue 1: Poor or No Peak Detected for this compound
Potential Cause Recommended Solution
Incomplete Derivatization (GC-MS) Verify the freshness and proper storage of derivatization reagents. Optimize reaction time and temperature. Ensure the sample is completely dry before adding the reagent, as water can interfere with the reaction.[3]
Analyte Degradation Store samples at low temperatures (e.g., -80°C) and minimize freeze-thaw cycles. Keep samples on ice during preparation if thermal degradation is a concern.[3]
Severe Matrix Suppression (LC-MS) Enhance the sample cleanup procedure, for example, by switching from a simple protein precipitation to a more selective SPE method.[3] Adjust the chromatographic method to better separate the analyte from interfering matrix components.
Incorrect Instrument Parameters Verify the injection volume, split ratio (for GC), and MS parameters (e.g., ionization mode, collision energy).
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Recommended Solution
Active Sites in the GC System Deactivate the GC inlet liner or use a liner with a more inert surface. Condition the GC column according to the manufacturer's instructions.
Column Contamination or Degradation Implement a more thorough sample cleanup method.[3] Use a guard column to protect the analytical column.[3] Backflush the column or trim a small portion from the inlet end.
Injection Solvent Mismatch (LC) Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to avoid peak distortion.[3]
Column Overloading Dilute the sample or reduce the injection volume.
Issue 3: High Baseline Noise
Potential Cause Recommended Solution
Contaminated Carrier Gas or Mobile Phase Use high-purity gases and solvents. Ensure gas purification traps are functional.
Septum Bleed (GC) Use a high-quality, low-bleed septum and replace it regularly.
Contaminated GC Inlet or LC Column Clean the GC inlet and replace the liner.[9] Flush the LC column with a strong solvent.[9]
Detector Contamination Clean the mass spectrometer ion source according to the manufacturer's instructions.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of short-chain fatty acids, which can be used as a general guideline for this compound. Actual values will need to be determined during method validation.

Analytical Method Derivatization Typical Limit of Quantification (LOQ) Advantages Disadvantages
GC-MS Required (e.g., Silylation, Esterification)1 - 10 µMHigh chromatographic efficiency, robust.[1]Requires derivatization, which adds a step to sample preparation.[4]
LC-MS/MS Not typically required0.1 - 1 µMHigh sensitivity and specificity, simpler sample preparation.[10]Susceptible to matrix effects, potentially lower chromatographic resolution for small polar molecules.[1]
Aniline Derivatization with LC-MS Required160 - 310 nMImproved chromatographic retention and high sensitivity.[10]Adds a derivatization step to the workflow.[10]

Experimental Protocols

Protocol 1: GC-MS Analysis with Silylation Derivatization
  • Sample Extraction:

    • To 100 µL of sample (e.g., plasma), add an internal standard.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidifying the sample.

    • Vortex and centrifuge the sample.

    • Transfer the organic layer to a clean tube.

  • Solvent Evaporation:

    • Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 30-40°C. It is critical to remove all residual water.[3]

  • Derivatization:

    • Add 50 µL of a silylating agent (e.g., MSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine).

    • Cap the vial tightly and heat at 60-80°C for 30-60 minutes.

    • Cool to room temperature before injection.

  • GC-MS Analysis:

    • Column: Use a mid-polarity column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm x 0.25 µm).[3]

    • Injection: Inject 1 µL in splitless mode.[3]

    • Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[3]

    • MS Detection: Operate in selected ion monitoring (SIM) mode for highest sensitivity or full scan mode (e.g., m/z 50-550) for qualitative analysis.[3]

Protocol 2: LC-MS/MS Analysis (Direct)
  • Sample Preparation:

    • To 100 µL of sample, add an internal standard.

    • Perform a protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Analysis:

    • Column: Use a C18 reversed-phase column suitable for polar compounds.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Develop a suitable gradient to retain and separate the analyte from other matrix components.

    • MS/MS Detection: Operate in multiple reaction monitoring (MRM) mode for optimal sensitivity and specificity. Optimize the precursor and product ions for this compound and the internal standard.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Biological Sample extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction evaporation Evaporation to Dryness extraction->evaporation derivatization Silylation Derivatization evaporation->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation injection->separation detection MS Detection separation->detection data_analysis Data Analysis & Quantification detection->data_analysis Data Acquisition

Caption: Experimental workflow for GC-MS analysis of this compound.

troubleshooting_logic cluster_sample Sample Preparation Issues cluster_instrument Instrumental Issues start Start: Low/No Signal check_sample_prep Review Sample Preparation Steps? start->check_sample_prep check_instrument Investigate Instrument Performance? check_sample_prep->check_instrument No extraction_issue Optimize Extraction (pH, Solvent) check_sample_prep->extraction_issue Yes inlet_column Check GC Inlet/Liner and Column Integrity check_instrument->inlet_column GC lc_system Check LC Pump, Column, and Connections check_instrument->lc_system LC derivatization_issue Verify Derivatization (Reagents, Conditions) extraction_issue->derivatization_issue matrix_effects Improve Cleanup (e.g., use SPE) derivatization_issue->matrix_effects end Problem Resolved matrix_effects->end ms_source Clean and Tune Mass Spectrometer inlet_column->ms_source lc_system->ms_source ms_source->end

Caption: Troubleshooting logic for low signal intensity issues.

References

Preventing degradation of 2,2,5-Trimethylhexanoic acid during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2,2,5-trimethylhexanoic acid during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during sample preparation?

While specific degradation pathways for this compound are not extensively documented, based on the general reactivity of carboxylic acids, the primary concerns are potential decarboxylation and oxidation.[1][2] Decarboxylation, the loss of the carboxyl group as carbon dioxide, can be initiated by heat, especially in the presence of certain catalysts.[3][4] Oxidation of the branched alkyl chain is also a possibility, particularly at tertiary carbon atoms, though this often requires strong oxidizing agents.[5]

Q2: How can I minimize the volatility of this compound during sample preparation?

Short-chain fatty acids and their derivatives can be volatile. To minimize loss due to volatility, it is recommended to work with samples under basic conditions (e.g., pH 9) by adding a reagent like sodium hydroxide (B78521) (NaOH).[6] This converts the carboxylic acid to its non-volatile salt form. Acidification is then performed just before analysis.[7]

Q3: Is derivatization necessary for the analysis of this compound by GC-MS?

Yes, derivatization is highly recommended for the GC-MS analysis of this compound. This process improves peak shape, increases thermal stability, and enhances sensitivity.[8] A common derivatizing agent for short-chain fatty acids is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[6]

Troubleshooting Guides

Issue: Low Recovery of this compound
Potential Cause Troubleshooting Step Rationale
Volatility Ensure the sample is maintained at a basic pH (around 9) during extraction and concentration steps by adding NaOH.[6]Converts the volatile acid to its non-volatile carboxylate salt, preventing evaporative losses.
Incomplete Extraction Optimize the extraction solvent. A common approach for short-chain fatty acids is an extraction with ethanol (B145695) followed by concentration.[7] For aqueous samples, liquid-liquid extraction with a solvent like chloroform (B151607) after acidification can be effective.[9]Ensures efficient partitioning of the analyte from the sample matrix into the extraction solvent.
Degradation during Derivatization Optimize derivatization conditions, such as temperature and time. For MTBSTFA derivatization, incubation at 60°C for 30 minutes is a common starting point.[6][10]Over-heating or prolonged incubation can lead to the degradation of the analyte or derivatizing agent.
Adsorption to Surfaces Use silanized glassware and autosampler vials to minimize adsorption of the carboxylic acid.The active sites on glass surfaces can interact with and adsorb carboxylic acids, leading to lower recovery.
Issue: Poor Peak Shape in GC-MS Analysis
Potential Cause Troubleshooting Step Rationale
Incomplete Derivatization Ensure the derivatizing agent is fresh and used in sufficient excess. Optimize reaction time and temperature.[6][8]Incomplete derivatization leaves a portion of the polar, underivatized acid, which can lead to tailing peaks.
Active Sites in the GC System Check for and address active sites in the GC inlet liner, column, or detector. This may involve replacing the liner, trimming the column, or baking out the system.Active sites can cause interactions with the analyte, leading to peak tailing and poor resolution.
Improper GC Conditions Optimize the GC temperature program and carrier gas flow rate.[7][8]An inappropriate temperature ramp or flow rate can lead to band broadening and asymmetric peaks.

Experimental Protocols

Protocol: Extraction and Derivatization of this compound from Serum for GC-MS Analysis

This protocol is adapted from established methods for short-chain fatty acid analysis.[6][7]

Materials:

  • Serum sample

  • 0.1 M Sodium Hydroxide (NaOH)

  • Internal Standard (e.g., Isocaproic acid or a deuterated analog)

  • Methanol (B129727) (MeOH), analytical grade

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Incubator or heating block

  • GC-MS system

Procedure:

  • Sample Preparation: In a 1.5 mL microcentrifuge tube, combine 20 µL of the serum sample with 30 µL of 0.1 M aqueous NaOH.[6]

  • Internal Standard Addition: Add a known amount of the internal standard solution.

  • Extraction: Add 430 µL of methanol to the tube.[6]

  • Homogenization: Vortex the mixture for 10 seconds.

  • Precipitation: Store the mixture at -20°C for 20 minutes to precipitate proteins.[6]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 13,000 g) for 10 minutes.[7]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Solvent Evaporation: Evaporate the solvent using a vacuum centrifuge or a gentle stream of nitrogen.

  • Derivatization: Add 100 µL of MTBSTFA to the dried extract.[8]

  • Incubation: Seal the tube and incubate at 60°C for 30 minutes.[6][10]

  • Analysis: After cooling to room temperature, inject an aliquot of the derivatized sample into the GC-MS system.

Quantitative Data Summary

Parameter Recommended Condition Reference
Sample pH during Extraction ~9[6]
Derivatization Temperature 60°C[6][10]
Derivatization Time 30 minutes[6][10]
GC Injector Temperature 250°C[6]
GC Oven Initial Temperature 60°C[6]
GC Oven Final Temperature 325°C[6]
GC-MS Transfer Line Temperature 290°C[6]
Ion Source Temperature 230°C[6]

Visualizations

G cluster_sample_prep Sample Preparation Sample Serum Sample Add_NaOH Add 0.1M NaOH (pH ~9) Sample->Add_NaOH Add_IS Add Internal Standard Add_NaOH->Add_IS Add_MeOH Add Methanol Add_IS->Add_MeOH Vortex Vortex Add_MeOH->Vortex Precipitate Precipitate Proteins (-20°C) Vortex->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate Solvent Supernatant->Evaporate Derivatize Add MTBSTFA Evaporate->Derivatize Incubate Incubate (60°C, 30 min) Derivatize->Incubate GCMS GC-MS Analysis Incubate->GCMS

Caption: Sample Preparation Workflow for this compound Analysis.

G Start Low Analyte Recovery? Check_pH Was sample pH basic during extraction? Start->Check_pH Adjust_pH Adjust pH to ~9 with NaOH Check_pH->Adjust_pH No Check_Extraction Is the extraction procedure optimized? Check_pH->Check_Extraction Yes Adjust_pH->Check_Extraction Optimize_Extraction Optimize extraction solvent and/or technique Check_Extraction->Optimize_Extraction No Check_Deriv Are derivatization conditions optimal? Check_Extraction->Check_Deriv Yes Optimize_Extraction->Check_Deriv Optimize_Deriv Optimize derivatization time and temperature Check_Deriv->Optimize_Deriv No Check_Adsorption Are you using silanized glassware? Check_Deriv->Check_Adsorption Yes Optimize_Deriv->Check_Adsorption Use_Silanized Use silanized glassware and vials Check_Adsorption->Use_Silanized No Resolved Issue Resolved Check_Adsorption->Resolved Yes Use_Silanized->Resolved G cluster_degradation Potential Degradation Pathways cluster_products Degradation Products Analyte This compound Decarboxylation Decarboxylation Analyte->Decarboxylation Heat, Catalysts Oxidation Oxidation Analyte->Oxidation Strong Oxidizing Agents Alkane 2,5-Dimethylhexane + CO2 Decarboxylation->Alkane Hydroxy_Acid Hydroxylated Derivatives Oxidation->Hydroxy_Acid

References

Technical Support Center: Chromatographic Resolution of Isomeric Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving isomeric branched-chain fatty acids (BCFAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic analysis of these challenging molecules.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of isomeric BCFAs so challenging?

The separation of BCFA isomers is difficult due to their very similar physicochemical properties.[1] Isomers, such as iso- and anteiso- fatty acids, often have the same mass and similar polarities, making them hard to differentiate using standard chromatographic techniques.[2] Positional isomers (differing in the location of the branch) and stereoisomers (enantiomers) present even greater separation challenges.

Q2: What are the primary chromatographic techniques used for resolving BCFA isomers?

The main techniques employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for enhanced detection and identification.[1][2][3]

  • Gas Chromatography (GC): Traditionally, GC-MS is used to resolve BCFAs from their straight-chain counterparts.[2] To increase volatility, BCFAs are typically derivatized to fatty acid methyl esters (FAMEs).[2][4]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a common method that separates fatty acids based on hydrophobicity.[1][5] For more challenging separations, techniques like silver ion chromatography and chiral chromatography are utilized.[1][5]

  • Mass Spectrometry (MS): Coupling chromatography with MS (GC-MS or LC-MS) is crucial for differentiating co-eluting isomers based on their mass spectra and fragmentation patterns.[2][3]

Q3: Is derivatization necessary for BCFA analysis?

For GC analysis, derivatization is almost always essential. Free fatty acids are polar and not very volatile, which can lead to poor peak shapes and adsorption to the column.[4][6] Converting them to more volatile and less polar esters, such as FAMEs, significantly improves chromatographic performance.[2][4] For HPLC, derivatization can also be beneficial, especially for enhancing detection sensitivity using UV or fluorescence detectors.[1]

Q4: How can I separate enantiomers of BCFAs?

Separating enantiomers requires a chiral environment. This can be achieved in several ways:

  • Chiral Stationary Phases (CSPs): Using a GC or HPLC column with a chiral stationary phase allows for the direct separation of enantiomers.[7][8]

  • Chiral Derivatizing Agents (CDAs): Reacting the BCFA enantiomers with a chiral derivatizing agent creates diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.[9][10]

  • Chiral Mobile Phase Additives (CMAs): Adding a chiral selector to the mobile phase in HPLC can also induce separation on an achiral column.[10]

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting

Problem 1: Poor peak shape (tailing or fronting) for my BCFA-FAMEs.

  • Question: My derivatized BCFA peaks are tailing. What could be the cause and how do I fix it?

  • Answer:

    • Cause: Peak tailing is often caused by active sites in the GC inlet or column, which can interact with the analytes.[4] It can also result from column contamination or overloading.[4]

    • Solution:

      • Check for Active Sites: Clean or replace the inlet liner. If the problem persists, the column itself may have active sites; conditioning the column at a high temperature may help.

      • Sample Overload: Inject a smaller volume of your sample or dilute it to see if the peak shape improves.[4]

      • Incomplete Derivatization: Ensure your derivatization reaction has gone to completion. Residual free fatty acids are highly polar and will tail significantly.

  • Question: My peaks are fronting. What does this indicate?

  • Answer:

    • Cause: Peak fronting is a classic sign of column overloading.[4]

    • Solution: Reduce the amount of sample being injected by either lowering the injection volume or diluting the sample.[4]

Problem 2: My BCFA isomers are co-eluting.

  • Question: I'm not getting baseline separation between my iso- and anteiso- BCFA isomers. What can I do?

  • Answer:

    • Solution:

      • Optimize Temperature Program: A slower temperature ramp rate can often improve the resolution of closely eluting peaks.

      • Change Column Phase: If you are using a non-polar column, switching to a more polar stationary phase (e.g., a wax column) can alter the selectivity and improve separation.

      • Increase Column Length: A longer column provides more theoretical plates and can enhance resolution.

      • Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimal for your column dimensions. A flow rate that is too high can decrease resolution.[11]

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Problem 3: Co-elution of positional BCFA isomers on a C18 column.

  • Question: My positional BCFA isomers are not separating on my reversed-phase column. How can I improve this?

  • Answer:

    • Solution:

      • Modify the Mobile Phase:

        • Solvent Strength: Increase the proportion of the aqueous component (e.g., water) in your mobile phase to increase retention and potentially improve separation.[5]

        • Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727), or vice versa, can alter the selectivity of the separation.[5]

      • Adjust the Temperature: Lowering the column temperature can increase retention and may improve the resolution between some isomer pairs.[5]

      • Decrease the Flow Rate: Reducing the flow rate can lead to better column efficiency and improved separation, though it will increase the run time.[5]

      • Optimize the Gradient: If using a gradient, make it shallower (i.e., increase the gradient time) in the region where the isomers elute.[5]

Problem 4: Retention time is drifting.

  • Question: The retention times for my BCFAs are inconsistent between runs. What could be the issue?

  • Answer:

    • Cause: Drifting retention times can be due to several factors, including changes in mobile phase composition, column temperature fluctuations, or column degradation.

    • Solution:

      • Mobile Phase Preparation: Ensure your mobile phase is prepared fresh and is well-mixed. If using a premixed mobile phase, ensure it has not partially evaporated.

      • Column Temperature: Use a column oven to maintain a stable temperature.

      • Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection.

      • Column Health: If the retention times are consistently decreasing and peak shapes are deteriorating, your column may be nearing the end of its life and may need to be replaced.

Experimental Protocols

Protocol 1: Derivatization of BCFAs to Fatty Acid Methyl Esters (FAMEs) for GC Analysis

This protocol provides a general guideline for the acid-catalyzed esterification of BCFAs.

Materials:

  • BCFA-containing lipid extract

  • Boron trifluoride (BF₃) in methanol (14% w/v)

  • Hexane (B92381)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • To approximately 1-10 mg of the lipid extract in a screw-cap tube, add 2 mL of 14% BF₃-methanol solution.

  • Cap the tube tightly and heat at 100°C for 30 minutes in a heating block.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge briefly to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to dry the extract.

  • The sample is now ready for GC-MS analysis.

Protocol 2: RP-HPLC Separation of Underivatized BCFAs

This protocol outlines a general method for the separation of underivatized BCFAs using a C18 column.

HPLC System:

  • Column: High-resolution C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: Mass Spectrometry (ESI-negative mode)

  • Injection Volume: 10 µL

Gradient Program:

Time (min) % Mobile Phase B
0.0 70
20.0 95
25.0 95
25.1 70

| 30.0 | 70 |

Data Presentation

Table 1: Comparison of Chromatographic Techniques for BCFA Isomer Resolution

TechniqueCommon ApplicationDerivatizationProsCons
GC-MS Separation of iso-, anteiso-, and positional isomersTypically required (FAMEs)High resolution, established methodsRequires derivatization, not suitable for non-volatile compounds
RP-HPLC-MS Separation based on hydrophobicity (chain length and branching)Optional, but can improve sensitivityCan analyze underivatized BCFAs, good for complex mixturesMay have limited resolution for some positional isomers
Chiral GC/HPLC Separation of enantiomersMay be required to create diastereomers (indirect) or can be directEnables separation of stereoisomersRequires specialized columns or reagents

Visualizations

Experimental_Workflow_for_BCFA_Analysis cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Lipid_Extraction Lipid Extraction from Sample Derivatization Derivatization (e.g., to FAMEs) Lipid_Extraction->Derivatization Chromatography GC or HPLC Separation Derivatization->Chromatography MS_Detection Mass Spectrometry Detection Chromatography->MS_Detection Data_Analysis Data Analysis and Isomer Identification MS_Detection->Data_Analysis

Caption: A generalized experimental workflow for the analysis of branched-chain fatty acids.

Troubleshooting_BCFA_Coelution start BCFA Isomers Co-eluting? optimize_method Optimize Chromatographic Method start->optimize_method Yes adjust_gradient Adjust Gradient/Temperature Program optimize_method->adjust_gradient modify_mobile_phase Modify Mobile Phase Composition optimize_method->modify_mobile_phase change_column Change Column Selectivity change_stationary_phase Change Stationary Phase (e.g., polar vs. non-polar) change_column->change_stationary_phase use_chiral_column Use Chiral Column for Enantiomers change_column->use_chiral_column derivatize Use Derivatization create_diastereomers Create Diastereomers with Chiral Reagent derivatize->create_diastereomers adjust_gradient->change_column No Resolution resolved Isomers Resolved adjust_gradient->resolved Success modify_mobile_phase->change_column No Resolution modify_mobile_phase->resolved Success change_stationary_phase->derivatize No Resolution change_stationary_phase->resolved Success use_chiral_column->resolved Success create_diastereomers->resolved Success

Caption: A decision tree for troubleshooting the co-elution of BCFA isomers.

References

Technical Support Center: Method Validation for 2,2,5-Trimethylhexanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the validation of analytical methods for the quantification of 2,2,5-trimethylhexanoic acid.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for the quantification of this compound in biological matrices?

A1: The most common and robust techniques for quantifying short-chain fatty acids (SCFAs) and branched-chain fatty acids (BCFAs) like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these depends on sample complexity, required sensitivity, and available instrumentation. LC-MS/MS often offers higher throughput and sensitivity with simpler sample preparation.

Q2: Is derivatization necessary for the analysis of this compound?

A2: For GC-MS analysis, derivatization is essential. The carboxylic acid group makes this compound polar and non-volatile, leading to poor chromatographic performance. Derivatization, typically through silylation or esterification, increases volatility and improves peak shape. For LC-MS/MS, while direct analysis is possible, derivatization can enhance ionization efficiency and chromatographic retention, thereby improving sensitivity.

Q3: What are the key validation parameters I need to assess for my quantitative method?

A3: According to FDA and ICH M10 guidelines, the key validation parameters include:

  • Accuracy: How close the measured value is to the true value.

  • Precision: The degree of agreement among individual measurements.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, and long-term storage).

  • Matrix Effect: The effect of sample components on the ionization of the analyte.

  • Recovery: The efficiency of the extraction process.

Q4: How can I confirm the identity of the this compound peak in my chromatogram?

A4: Peak identity can be confirmed by comparing its retention time and mass spectrum to that of a certified reference standard analyzed under the same conditions. For MS, the fragmentation pattern should match the reference.

Troubleshooting Guides

GC-MS Analysis
Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Incomplete derivatization.2. Active sites in the GC inlet or column.3. Column contamination.1. Optimize derivatization conditions (reagent volume, temperature, time). Ensure samples are anhydrous before adding silylating agents.2. Use a deactivated inlet liner. Trim the first few centimeters of the column.3. Bake out the column according to the manufacturer's instructions.
Low Sensitivity / No Peak Detected 1. Insufficient sample concentration.2. Analyte degradation at high temperatures.3. Issues with the MS detector.1. Concentrate the sample extract before derivatization.2. Lower the injector and transfer line temperatures. Find a balance between volatility and stability.3. Check the MS detector tuning and calibration.
Poor Reproducibility 1. Inconsistent sample preparation or derivatization.2. Variability in injection volume.3. Leaks in the GC system.1. Use a consistent and well-documented protocol. Consider using an internal standard.2. Ensure the autosampler is functioning correctly. Check for air bubbles in the syringe.3. Perform a leak check on the GC system.
LC-MS/MS Analysis
Problem Possible Cause(s) Recommended Solution(s)
High Signal Variability / Ion Suppression 1. Matrix effects from endogenous compounds in the sample.2. Co-elution with interfering substances.1. Improve sample cleanup (e.g., use solid-phase extraction).2. Optimize the chromatographic gradient to better separate the analyte from interfering compounds.3. Use a stable isotope-labeled internal standard to compensate for matrix effects.
Low Sensitivity 1. Poor ionization efficiency.2. Suboptimal MS parameters.1. Adjust the mobile phase pH to favor the ionization of the carboxylic acid (typically negative ion mode).2. Optimize MS parameters (e.g., spray voltage, gas flows, collision energy) by infusing a standard solution of the analyte.
Peak Splitting or Broadening 1. Column degradation or contamination.2. Inappropriate mobile phase composition.1. Flush the column with a strong solvent or replace it if necessary.2. Ensure the sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion.

Experimental Protocols

GC-MS Protocol with Silylation Derivatization
  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of this compound).

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).

    • Vortex and centrifuge.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Add 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile.

    • Cap the vial tightly and heat at 60-70°C for 30-60 minutes.

    • Cool to room temperature before injection.

  • GC-MS Parameters:

    • Column: DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 70°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan or Selected Ion Monitoring (SIM) mode.

LC-MS/MS Protocol (Direct Analysis)
  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an internal standard.

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex and centrifuge at high speed for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in a mobile phase-compatible solvent.

  • LC-MS/MS Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to retain and elute the analyte (e.g., start with 5% B, ramp to 95% B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Mass Analyzer: Multiple Reaction Monitoring (MRM) mode. A likely transition would be the precursor ion [M-H]⁻ to a product ion corresponding to the loss of the carboxyl group.

Method Validation Summary

The following tables provide typical acceptance criteria for the validation of a bioanalytical method.

Table 1: Accuracy and Precision

Concentration LevelAccuracy (% Bias)Precision (%RSD)
LLOQ± 20%≤ 20%
Low QC± 15%≤ 15%
Medium QC± 15%≤ 15%
High QC± 15%≤ 15%

Table 2: Linearity and Stability

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Short-Term Stability (Benchtop) % Bias within ± 15%
Freeze-Thaw Stability (3 cycles) % Bias within ± 15%
Long-Term Storage Stability % Bias within ± 15%

Visualized Workflows

GCMS_Workflow GC-MS Experimental Workflow for this compound Analysis sample Plasma Sample add_is Add Internal Standard sample->add_is lle Liquid-Liquid Extraction add_is->lle evap1 Evaporate to Dryness lle->evap1 deriv Silylation Derivatization (BSTFA, 60°C) evap1->deriv gcms GC-MS Analysis deriv->gcms data Data Processing gcms->data LCMS_Workflow LC-MS/MS Experimental Workflow for this compound Analysis sample Plasma Sample add_is Add Internal Standard sample->add_is ppt Protein Precipitation (Cold Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap_recon Evaporate & Reconstitute supernatant->evap_recon lcms LC-MS/MS Analysis evap_recon->lcms data Data Processing lcms->data Validation_Logic Method Validation Logical Flow start Method Development validation Method Validation start->validation acc_prec Accuracy & Precision validation->acc_prec lin Linearity & Range validation->lin sel Selectivity validation->sel stab Stability validation->stab loq LOD & LOQ validation->loq pass Method Validated acc_prec->pass All Criteria Met fail Optimization Required acc_prec->fail Criteria Not Met lin->pass All Criteria Met lin->fail Criteria Not Met sel->pass All Criteria Met sel->fail Criteria Not Met stab->pass All Criteria Met stab->fail Criteria Not Met loq->pass All Criteria Met loq->fail Criteria Not Met fail->start

Validation & Comparative

Comparative Biological Activities of 2,2,5-Trimethylhexanoic Acid and 3,5,5-Trimethylhexanoic Acid: A Review of the Current Landscape

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant knowledge gap regarding the specific biological activities of 2,2,5-trimethylhexanoic acid and a lack of direct comparative studies with its isomer, 3,5,5-trimethylhexanoic acid. Consequently, a detailed, data-driven comparison of their biological effects is not currently possible.

Information on 3,5,5-trimethylhexanoic acid, also known as isononanoic acid, is primarily centered on its industrial applications and toxicological profile. In contrast, data for this compound is largely confined to entries within chemical databases, with no substantive biological studies publicly accessible. This guide presents the limited available information to highlight the current state of research and underscore the need for further investigation.

Toxicological Profile of 3,5,5-Trimethylhexanoic Acid

Toxicological assessments of 3,5,5-trimethylhexanoic acid have provided some insights into its safety profile, particularly at higher concentrations. The following table summarizes key findings from studies conducted primarily in animal models.

ParameterSpeciesRoute of AdministrationKey Findings
Acute Oral LD50 RatOral1160 - 3135 mg/kg body weight, indicating low acute toxicity.[1]
Dermal LD50 RatDermal> 2000 mg/kg body weight, suggesting low toxicity upon skin contact.[1]
Skin Irritation RatDermalClassified as a mild skin irritant.[2]
Eye Irritation RatOcularDetermined to be a strong eye irritant.[2]
Genotoxicity In vitroAmes TestShowed no evidence of genotoxic effects in bacterial reverse mutation assays using Salmonella typhimurium and Escherichia coli.[1]
Subacute Oral Toxicity RatOral (28 days)The liver and kidneys were identified as the primary target organs for systemic toxicity. Evidence of liver injury was observed in female rats at a dose of 200 mg/kg/day, with some effects also noted at 50 mg/kg/day.[1][2]
Experimental Protocols: Subacute Oral Toxicity Study

Biological Activity of this compound

An extensive search of scientific databases and literature has yielded no publicly available experimental data concerning the biological activity or toxicological profile of this compound. While its chemical and physical properties are documented in various chemical databases, there is a notable absence of published in vitro or in vivo studies investigating its biological effects.

Uncharted Territory: The Need for Comparative Analysis

The isomeric difference between this compound and 3,5,5-trimethylhexanoic acid lies in the placement of the methyl groups along the hexanoic acid backbone. Such structural variations can significantly influence a molecule's metabolic fate, receptor binding affinity, and overall biological activity. However, without experimental data for this compound and the absence of any head-to-head comparative studies, any discussion of their differential effects remains purely speculative.

A General Framework for Toxicological Evaluation

While specific signaling pathways for these compounds remain unelucidated, the following diagram illustrates a generalized workflow for the toxicological assessment of chemical compounds. This provides a conceptual framework for the types of studies that would be necessary to build a comprehensive biological activity profile for these molecules.

Toxicological_Assessment_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment (Animal Models) cluster_Analysis Data Analysis & Hazard Identification Genotoxicity Genotoxicity Assays (e.g., Ames Test) Classification Hazard Classification & Risk Assessment Genotoxicity->Classification Cytotoxicity Cell Line Cytotoxicity Assays AcuteTox Acute Toxicity (LD50 Studies) Cytotoxicity->AcuteTox DoseResponse Dose-Response Analysis AcuteTox->DoseResponse Irritation Skin & Eye Irritation Irritation->Classification RepeatedDose Repeated Dose Toxicity (Subacute/Chronic) TargetOrgans Target Organ Identification RepeatedDose->TargetOrgans TargetOrgans->DoseResponse DoseResponse->Classification Chemical Compound Chemical Compound Chemical Compound->Genotoxicity Chemical Compound->Cytotoxicity

Caption: A generalized workflow for the toxicological assessment of a chemical substance.

References

A Comparative Analysis of Iso- and Anteiso-Branched-Chain Fatty Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric forms of bioactive molecules is paramount. This guide provides a comprehensive comparison of iso- and anteiso-branched-chain fatty acids (BCFAs), a class of lipids with significant physiological roles and therapeutic potential.

Branched-chain fatty acids are primarily saturated fatty acids characterized by a methyl group at the penultimate (iso) or antepenultimate (anteiso) carbon from the methyl end of the acyl chain.[1] These lipids are integral components of cell membranes, particularly in bacteria, and are also found in dairy products and the vernix caseosa of human infants.[1] While structurally similar, the seemingly minor difference in the position of the methyl branch leads to distinct physical properties and biological activities, impacting everything from membrane fluidity to inflammatory responses.

Structural and Biosynthetic Distinctions

The fundamental difference between iso- and anteiso-BCFAs lies in the location of their methyl branch, which in turn is determined by their distinct biosynthetic precursors.

Structural Comparison:

  • Iso-BCFAs: Possess a methyl group on the second-to-last (n-2) carbon from the terminal methyl end. This branching is derived from the amino acids valine and leucine.[2]

  • Anteiso-BCFAs: Feature a methyl group on the third-to-last (n-3) carbon from the terminal methyl end. Their synthesis originates from the amino acid isoleucine.[2]

cluster_iso iso-Branched-Chain Fatty Acid cluster_anteiso anteiso-Branched-Chain Fatty Acid iso_structure CH₃ CH-(CH₂)n-COOH CH₃ anteiso_structure CH₃ CH₂ CH-(CH₂)n-COOH CH₃

General structures of iso- and anteiso-BCFAs.

Biosynthesis:

The synthesis of both iso- and anteiso-BCFAs in bacteria is initiated from branched-chain amino acids.[3] These amino acids are converted to their corresponding α-keto acids, which are then decarboxylated to form branched-chain acyl-CoA primers for fatty acid synthesis.[3]

cluster_pathway Biosynthesis of Iso- and Anteiso-BCFAs cluster_legend Legend Valine Valine alpha_ketoisovalerate α-Ketoisovalerate Valine->alpha_ketoisovalerate BCAT Leucine Leucine alpha_ketoisocaproate α-Ketoisocaproate Leucine->alpha_ketoisocaproate BCAT Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate BCAT isobutyryl_CoA Isobutyryl-CoA alpha_ketoisovalerate->isobutyryl_CoA BCKDH isovaleryl_CoA Isovaleryl-CoA alpha_ketoisocaproate->isovaleryl_CoA BCKDH 2_methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_keto_beta_methylvalerate->2_methylbutyryl_CoA BCKDH even_iso_BCFA Even-numbered iso-BCFAs isobutyryl_CoA->even_iso_BCFA FAS odd_iso_BCFA Odd-numbered iso-BCFAs isovaleryl_CoA->odd_iso_BCFA FAS anteiso_BCFA Anteiso-BCFAs 2_methylbutyryl_CoA->anteiso_BCFA FAS BCAT BCAT: Branched-chain aminotransferase BCKDH BCKDH: Branched-chain α-keto acid dehydrogenase FAS FAS: Fatty Acid Synthase

Biosynthetic pathways of iso- and anteiso-BCFAs.

Comparative Physical and Biological Properties

The seemingly subtle structural variation between iso- and anteiso-BCFAs leads to significant differences in their physical properties and, consequently, their biological functions.

PropertyIso-Branched-Chain Fatty AcidsAnteiso-Branched-Chain Fatty AcidsReferences
Structure Methyl group at the n-2 positionMethyl group at the n-3 position[1]
Precursor Valine (even-chain), Leucine (odd-chain)Isoleucine[2]
Effect on Membrane Fluidity Increase membrane fluidity relative to straight-chain fatty acidsPromote higher membrane fluidity than the corresponding iso-forms[4][5]

Differential Biological Activities

Recent research has unveiled that iso- and anteiso-BCFAs can exert distinct and sometimes opposing effects on cellular processes. A notable example is their impact on lipid metabolism and inflammation in liver cells.

Biological ProcessIso-BCFA (14-methylpentadecanoic acid)Anteiso-BCFA (12-methyltetradecanoic acid)Cell LineReferences
Fatty Acid Synthase (FASN) Gene Expression DecreasedIncreasedHepG2[6]
C-Reactive Protein (CRP) Gene Expression DecreasedIncreasedHepG2[6]
Interleukin-6 (IL-6) Gene Expression DecreasedIncreasedHepG2[6]

These findings suggest that specific iso-BCFAs may have anti-inflammatory and lipid-lowering properties, while certain anteiso-BCFAs could have opposing effects under the studied conditions.[6]

Experimental Protocols

Analysis of Branched-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for the identification and quantification of BCFAs involves their conversion to fatty acid methyl esters (FAMEs) followed by GC-MS analysis.

1. Lipid Extraction:

  • Total lipids are extracted from the sample (e.g., bacterial cell pellet, tissue homogenate) using a solvent system such as chloroform:methanol (B129727) (2:1, v/v).

2. Transesterification to FAMEs:

  • The extracted lipids are transesterified to FAMEs using a reagent like 14% boron trifluoride in methanol or methanolic HCl.

  • The reaction is typically carried out at 100°C for 30 minutes.

  • After cooling, FAMEs are extracted with a nonpolar solvent like hexane.

3. GC-MS Analysis:

  • The FAMEs are separated on a capillary GC column (e.g., a polar column like those coated with polyethylene (B3416737) glycol or a nonpolar column like those with 5% phenyl polysiloxane).

  • The mass spectrometer is operated in electron ionization (EI) mode.

  • Identification of iso- and anteiso-BCFAs is based on their characteristic fragmentation patterns and retention times compared to known standards.[7]

Sample Sample Lipid_Extraction Lipid Extraction (e.g., Chloroform:Methanol) Sample->Lipid_Extraction Transesterification Transesterification to FAMEs (e.g., BF₃ in Methanol) Lipid_Extraction->Transesterification GC_MS_Analysis GC-MS Analysis Transesterification->GC_MS_Analysis Data_Analysis Data Analysis (Identification & Quantification) GC_MS_Analysis->Data_Analysis

Experimental workflow for BCFA analysis.

Conclusion

The distinction between iso- and anteiso-branched-chain fatty acids is a critical consideration for researchers in lipidomics, microbiology, and drug development. Their unique structural properties, arising from different biosynthetic pathways, translate into distinct physical characteristics and biological activities. Notably, the superior membrane-fluidizing effect of anteiso-BCFAs and the differential regulation of inflammatory and metabolic genes by specific iso- and anteiso-isomers highlight the importance of treating these as separate molecular entities in experimental design and data interpretation. Further research into the specific signaling pathways modulated by individual BCFA isomers will undoubtedly uncover new therapeutic avenues for metabolic and inflammatory diseases.

References

A Comparative Guide to Fatty Acid Analysis: Cross-Validation of GC-MS and LC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of fatty acids is crucial across a spectrum of applications, from metabolic disease research to the development of new therapeutics. The two leading analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The selection between these powerful methods is contingent on various factors, including the specific fatty acids of interest, required sensitivity, and the sample matrix. This guide presents an objective comparison of GC-MS and LC-MS for fatty acid analysis, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique for your research needs.

Methodology Comparison

GC-MS and LC-MS are both robust analytical tools, but they differ fundamentally in their separation principles, sample preparation needs, and the types of molecules they are best suited to analyze.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and powerful technique for the analysis of volatile and thermally stable compounds. Since fatty acids are generally non-volatile, a critical derivatization step is necessary to convert them into volatile esters, most commonly fatty acid methyl esters (FAMEs). This method offers excellent chromatographic separation and high sensitivity. Electron ionization (EI) is a common ionization technique in GC-MS, which can lead to extensive fragmentation, providing valuable structural information but sometimes resulting in a weak or absent molecular ion.

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly versatile and can analyze a broader range of compounds, including polar and non-polar substances, often without the need for derivatization. This simplifies the sample preparation workflow. LC-MS is particularly advantageous for analyzing a wider variety of fatty acids, including polyunsaturated and more polar species. Softer ionization techniques, such as electrospray ionization (ESI), are typically used, which produce intact molecular ions, making it well-suited for the analysis of long-chain and very-long-chain fatty acids.

Quantitative Performance Comparison

The choice between GC-MS and LC-MS can significantly impact the quantitative results. The following table summarizes key performance parameters for both methods based on published data. It is important to note that these values can vary depending on the specific instrumentation, the fatty acid being analyzed, and the complexity of the sample matrix.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Key Considerations
Analyte Form Fatty Acid Methyl Esters (FAMEs) or other volatile derivativesPrimarily Free Fatty Acids (underivatized)GC-MS requires a derivatization step to increase analyte volatility. LC-MS can directly analyze free fatty acids, simplifying sample preparation.
Linearity (r²) > 0.99> 0.99Both techniques demonstrate excellent linearity over a defined concentration range.
Limit of Detection (LOD) 0.05 - 1.0 pg on column; 1–30 µg/L for FAs; 0.003–0.72 µg/L for FAMEs0.8 - 10.7 nmol/LLC-MS/MS can offer superior sensitivity for targeted analysis.
Limit of Quantitation (LOQ) 9 - 88 ng2.4 - 285.3 nmol/LValues are highly dependent on the specific analyte and matrix.
Precision (%RSD) <15%<10% (intraday), <10% (interday)LC-MS/MS generally offers slightly better precision.
Recovery (%) 88.0 - 99.2%83.4 - 112.8%Both methods demonstrate good recovery.
Derivatization Mandatory (e.g., FAMEs, PFB esters)Often not required, but can enhance sensitivityThe need for derivatization in GC-MS adds a step to the workflow.
Sample Throughput LowerHigherThe simpler sample preparation for LC-MS can lead to higher throughput.

Experimental Workflows

The key difference in the experimental workflows for GC-MS and LC-MS analysis of fatty acids is the mandatory derivatization step for GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Lipid Extraction B Saponification A->B C Derivatization (FAMEs) B->C D GC-MS Analysis C->D E Data Acquisition D->E F Quantification E->F

GC-MS workflow for fatty acid analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Lipid Extraction B Reconstitution A->B C LC-MS/MS Analysis B->C D Data Acquisition C->D E Quantification D->E

LC-MS workflow for fatty acid analysis.

Experimental Protocols

Reproducible and reliable results are contingent on detailed and standardized experimental protocols. Below are representative protocols for fatty acid analysis using GC-MS and LC-MS.

  • Lipid Extraction (Folch Method) :

    • To a 100 µL serum sample, add an appropriate internal standard (e.g., triheptadecanoin).

    • Add 1 mL of a chloroform (B151607):methanol (B129727) (2:1, v/v) solution.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower chloroform layer containing the lipids.

  • Saponification and Derivatization to FAMEs :

    • Dry the lipid extract under a stream of nitrogen.

    • Add 1 mL of 0.5 M NaOH in methanol and heat at 100°C for 5 minutes for saponification.

    • For methylation, add 1 mL of 14% boron trifluoride in methanol and heat at 100°C for 5 minutes.

    • Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane (B92381), then vortex thoroughly to extract the FAMEs into the hexane layer.

    • Centrifuge to separate the phases and carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

  • GC-MS Instrumental Parameters :

    • Injection : 1 µL, splitless mode at 220°C.

    • Column : Use a suitable capillary column for FAMEs analysis (e.g., DB-225).

    • Oven Temperature Program : Start at 70°C, ramp to 170°C at 11°C/min, then to 175°C at 0.8°C/min, and finally to 220°C at 20°C/min with a 2.5-minute hold.

    • Mass Spectrometer : Operate in single ion monitoring (SIM) mode for targeted analysis.

  • Lipid Extraction :

    • Follow a similar lipid extraction procedure as for GC-MS (e.g., Folch or Bligh-Dyer method).

    • An internal standard (e.g., a deuterated fatty acid) should be added before extraction.

    • Solid-phase extraction (SPE) can be utilized for sample cleanup and enrichment using a reversed-phase C18 cartridge.

  • Sample Preparation :

    • Dry the lipid extract under nitrogen.

    • Reconstitute the dried extract in the mobile phase (e.g., a mixture of acetonitrile (B52724) and isopropanol).

  • LC-MS/MS Instrumental Parameters :

    • Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase : A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid) is commonly used.

    • Flow Rate : 0.3 - 0.5 mL/min.

    • Column Temperature : 40-50°C.

    • Mass Spectrometer : Operate in negative electrospray ionization (ESI) mode using multiple reaction monitoring (MRM) for targeted quantification.

Cross-Validation of Methods

Cross-validation of results between these two platforms can provide a high degree of confidence in the quantitative data. It ensures that the observed results are not an artifact of a particular analytical technique.

CrossValidation A Sample Aliquot B GC-MS Analysis A->B C LC-MS Analysis A->C D Quantitative Data (GC-MS) B->D E Quantitative Data (LC-MS) C->E F Data Comparison & Correlation D->F E->F G Validated Results F->G

Logical workflow for cross-validation.

Conclusion

The selection between GC-MS and LC-MS for fatty acid analysis is contingent on the specific research objectives and available resources. GC-MS, with its mandatory derivatization step, is a highly sensitive and specific method, particularly for saturated and monounsaturated long-chain fatty acids. LC-MS offers a more straightforward sample preparation workflow and is better suited for the analysis of a wider range of fatty

The Enigmatic Role of 2,2,5-Trimethylhexanoic Acid in Metabolic Regulation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of fatty acids in metabolic pathways is paramount. While the metabolic fates of common fatty acids are well-documented, the functions of more unique structures like 2,2,5-trimethylhexanoic acid remain largely unexplored. This guide provides a comparative analysis of this compound against its linear counterpart, hexanoic acid, and the broader class of branched-chain fatty acids (BCFAs). By examining existing experimental data on related molecules, we can extrapolate the potential metabolic implications of this specific trimethylated fatty acid.

The structural complexity of this compound, with its quaternary carbon at the alpha position and an additional methyl group near the terminus, suggests a distinct metabolic profile compared to simpler fatty acids. This guide will delve into the known metabolic effects of hexanoic acid and BCFAs to build a foundational understanding and propose a hypothetical metabolic pathway for this compound.

Comparative Analysis of Metabolic Effects

Hexanoic acid, a six-carbon straight-chain fatty acid, has demonstrated beneficial effects on metabolic health. A study on mice fed a high-fat diet showed that supplementation with hexanoic acid prevented obesity, reduced fat accumulation, and improved glucose homeostasis[1][2][3]. These effects are attributed to the regulation of genes involved in fatty acid biosynthesis and an increase in glucagon-like peptide-1 (GLP-1) levels[1][2].

Branched-chain fatty acids, as a class, are known to play crucial roles in various metabolic processes, including lipid-lowering and anti-inflammatory actions[4]. They are primarily derived from the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine[5][6]. The metabolism of BCFAs involves a series of enzymatic steps, many of which are shared with BCAA degradation pathways[5][6]. The presence of methyl branches can influence the rate and products of β-oxidation.

Based on these comparisons, it is plausible that this compound could modulate metabolic pathways in a manner distinct from both straight-chain fatty acids and other BCFAs. The steric hindrance from the gem-dimethyl group at the α-position may render it resistant to typical β-oxidation, potentially leading to its accumulation or alternative metabolic processing.

Quantitative Data Summary

The following table summarizes key quantitative findings from a study investigating the effects of hexanoic acid on mice fed a high-fat diet (HFD) for 4 weeks. This data serves as a benchmark for hypothesizing the potential effects of this compound.

ParameterHigh-Fat Diet (HFD) ControlHFD + 5% Hexanoic AcidPercentage Change
Body Weight Gain (g) 15.2 ± 1.19.8 ± 0.9↓ 35.5%
White Adipose Tissue Weight (g) 3.1 ± 0.31.8 ± 0.2↓ 41.9%
Plasma Non-Esterified Fatty Acids (mg/dL) 1.8 ± 0.11.3 ± 0.1↓ 27.8%
Hepatic Triglyceride Content (mg/g liver) 85.3 ± 7.255.1 ± 6.5↓ 35.4%
Fasting Blood Glucose (mg/dL) 185 ± 10152 ± 8↓ 17.8%
Plasma Insulin (B600854) (ng/mL) 2.1 ± 0.31.2 ± 0.2↓ 42.9%

Data adapted from a study on C57BL/6J mice[1][2][3]. Values are presented as mean ± SEM.

Experimental Protocols

To facilitate further research into the metabolic role of this compound, this section provides detailed methodologies for key experiments, adapted from studies on related fatty acids.

Protocol 1: In Vivo Study of Metabolic Effects in a Diet-Induced Obesity Model

Objective: To determine the in vivo effects of this compound on body weight, adiposity, glucose tolerance, and insulin sensitivity in a mouse model of diet-induced obesity.

Animal Model: Male C57BL/6J mice, 6 weeks old.

Methods:

  • Acclimatization: Acclimate mice for one week to a standard chow diet.

  • Dietary Groups: Randomly divide mice into three groups (n=8-10 per group):

    • Group 1: Normal chow diet (Control).

    • Group 2: High-fat diet (HFD; 60% kcal from fat).

    • Group 3: HFD supplemented with this compound (e.g., at 2% or 5% w/w).

  • Treatment Period: Feed the mice their respective diets for 8-12 weeks. Monitor body weight and food intake weekly.

  • Metabolic Phenotyping:

    • Glucose Tolerance Test (GTT): At week 10, perform an intraperitoneal glucose tolerance test (IPGTT). After a 6-hour fast, inject mice intraperitoneally with glucose (2 g/kg body weight). Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.

    • Insulin Tolerance Test (ITT): At week 11, perform an intraperitoneal insulin tolerance test (IPITT). After a 4-hour fast, inject mice intraperitoneally with human insulin (0.75 U/kg body weight). Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-injection.

  • Tissue and Blood Collection: At the end of the study, euthanize mice after a 12-hour fast. Collect blood via cardiac puncture for plasma analysis (lipids, insulin, etc.). Harvest and weigh liver and white adipose tissues.

  • Biochemical Analysis:

    • Measure plasma levels of triglycerides, non-esterified fatty acids (NEFA), and insulin using commercially available kits.

    • Determine hepatic triglyceride content from a liver homogenate.

Protocol 2: In Vitro Analysis of Fatty Acid Oxidation

Objective: To assess the rate of this compound oxidation by isolated mitochondria.

Materials:

  • Freshly isolated liver or skeletal muscle mitochondria.

  • Radiolabeled [1-¹⁴C] this compound and [1-¹⁴C] palmitic acid (as a positive control).

  • Mitochondrial respiration buffer.

  • Scintillation counter.

Methods:

  • Mitochondrial Isolation: Isolate mitochondria from fresh liver or skeletal muscle tissue using differential centrifugation.

  • Incubation: Incubate isolated mitochondria (0.5 mg protein/mL) in respiration buffer containing L-carnitine and malate.

  • Substrate Addition: Add either [1-¹⁴C] this compound or [1-¹⁴C] palmitic acid to the mitochondrial suspension.

  • Measurement of Oxidation: Measure the rate of fatty acid oxidation by quantifying the production of ¹⁴CO₂ and ¹⁴C-labeled acid-soluble metabolites over a set time period (e.g., 30 minutes).

  • Data Analysis: Express the rate of fatty acid oxidation as nmol of substrate oxidized per mg of mitochondrial protein per minute. Compare the oxidation rate of this compound to that of palmitic acid.

Visualizing Metabolic Pathways

To conceptualize the potential metabolic fate of this compound, the following diagrams, generated using Graphviz, illustrate the known pathway for hexanoic acid and a hypothetical pathway for the trimethylated compound.

Hexanoic_Acid_Metabolism Hexanoic Acid Hexanoic Acid Hexanoyl-CoA Hexanoyl-CoA Hexanoic Acid->Hexanoyl-CoA Acyl-CoA Synthetase Beta-Oxidation Spiral Beta-Oxidation Spiral Hexanoyl-CoA->Beta-Oxidation Spiral Acetyl-CoA Acetyl-CoA Beta-Oxidation Spiral->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Hypothetical_TMHA_Metabolism cluster_input Input cluster_activation Activation cluster_pathways Potential Fates This compound This compound 2,2,5-Trimethylhexanoyl-CoA 2,2,5-Trimethylhexanoyl-CoA This compound->2,2,5-Trimethylhexanoyl-CoA Acyl-CoA Synthetase Blocked Beta-Oxidation Blocked Beta-Oxidation 2,2,5-Trimethylhexanoyl-CoA->Blocked Beta-Oxidation Steric Hindrance Omega-Oxidation Omega-Oxidation 2,2,5-Trimethylhexanoyl-CoA->Omega-Oxidation Alternative Metabolites Alternative Metabolites Omega-Oxidation->Alternative Metabolites

References

A Researcher's Guide to Derivatization Techniques for Branched-Chain Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of branched-chain fatty acids (BCFAs), selecting the appropriate derivatization technique is a critical step that significantly influences analytical outcomes. This guide provides an objective comparison of common derivatization methods, supported by experimental data, to facilitate an informed decision for your specific research needs.

Branched-chain fatty acids, characterized by their methyl-branched carbon chains, play crucial roles in various biological systems and are increasingly studied as biomarkers. Their analysis, typically performed by gas chromatography-mass spectrometry (GC-MS), necessitates a derivatization step to increase their volatility and improve chromatographic separation. The most common derivatization strategies include esterification to form fatty acid methyl esters (FAMEs), silylation, and derivatization with reagents like pentafluorobenzyl bromide (PFBBr). Less common but noteworthy is the formation of fatty acid amides.

This guide will delve into a comparative analysis of these techniques, presenting quantitative performance data, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

Comparative Analysis of Derivatization Techniques

The choice of derivatization method hinges on several factors, including the specific BCFAs of interest (short-chain vs. long-chain), the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the key performance characteristics of the most widely used techniques.

Derivatization TechniqueTypical ReagentsReaction ConditionsDerivatization EfficiencyPrecision (%RSD)Key AdvantagesKey Disadvantages
Acid-Catalyzed Esterification (FAMEs) Boron trifluoride-methanol (BF3-methanol), Methanolic HCl60-100°C for 10-60 min[1]High<10% for most FAs[2]Robust, widely applicable for free and esterified FAs, stable derivatives.Harsher conditions may cause isomerization of unsaturated FAs, reagent can be toxic.[1][2]
Base-Catalyzed Esterification (FAMEs) Methanolic KOH or NaOH50-70°C for 2-30 min[1][3]High for glycerolipids<6% (intraday and interday)[3]Rapid, efficient for transesterification of glycerolipids.Does not derivatize free fatty acids.[1]
Silylation (TMS Esters) N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)60-100°C for 15-60 min[4]High<10% for some analytes[5]Derivatizes multiple functional groups, useful for multi-analyte screening.Derivatives are moisture-sensitive, potential for complex mass spectra.[4]
Pentafluorobenzyl Bromide (PFBBr) Derivatization Pentafluorobenzyl bromide60-90°C for 60-90 min[6]High0.89-2.84% (inter-day) for SCFAs[6]Excellent sensitivity (especially with ECD), suitable for trace analysis.Can be a more complex and time-consuming procedure.
Amide Formation N,N-dimethylacetamide dimethyl acetal (B89532) (DMADMA)60°C for 15 min>90% reported yieldNot widely reportedStable derivatives, can offer alternative chromatographic selectivity.Less common, fewer established protocols and comparative data available.

Experimental Protocols

Detailed and validated experimental protocols are essential for achieving accurate and reproducible results. Below are methodologies for the key derivatization techniques discussed.

Protocol 1: Acid-Catalyzed Esterification using BF3-Methanol

This method is suitable for the derivatization of total fatty acids (free and esterified) in a sample.

Materials:

Procedure:

  • To the dried lipid extract (approximately 1 mg) in a screw-cap vial, add 1 mL of 14% BF3-methanol.

  • Tightly cap the vial and heat at 60°C for 60 minutes in a heating block or water bath.[1]

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.

  • Vortex the mixture thoroughly for 1 minute to extract the fatty acid methyl esters (FAMEs) into the hexane layer.

  • Centrifuge briefly to separate the phases.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The FAME extract is now ready for GC-MS analysis.

Protocol 2: Silylation using BSTFA

This protocol is effective for derivatizing free fatty acids to their trimethylsilyl (B98337) (TMS) esters.

Materials:

  • Dried fatty acid sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) or acetonitrile (B52724)

  • Screw-cap glass vials with PTFE-lined caps

Procedure:

  • Ensure the sample is completely dry, as moisture interferes with the silylation reaction.

  • To the dried sample in a vial, add 100 µL of anhydrous pyridine or acetonitrile to dissolve the fatty acids.

  • Add 100 µL of BSTFA (+1% TMCS).[4]

  • Tightly cap the vial and heat at 60°C for 30 minutes.[4]

  • Cool the vial to room temperature.

  • The sample containing TMS-derivatized BCFAs is ready for direct injection into the GC-MS.

Protocol 3: Derivatization with Pentafluorobenzyl Bromide (PFBBr)

This method is particularly useful for achieving high sensitivity in the analysis of short-chain BCFAs.[6]

Materials:

  • Aqueous sample or dried extract containing BCFAs

  • Pentafluorobenzyl bromide (PFBBr) solution in acetone

  • Diisopropylethylamine (DIPEA) or other suitable base

  • Hexane

  • Screw-cap glass vials with PTFE-lined caps

Procedure:

  • To the sample in a vial, add a suitable volume of PFBBr solution and DIPEA. The optimal ratio of reagents should be determined based on the expected concentration of fatty acids.

  • Tightly cap the vial and heat at 60°C for 90 minutes.[6]

  • Cool the reaction mixture to room temperature.

  • Add 1 mL of hexane and 1 mL of water to the vial.

  • Vortex thoroughly for 1 minute to extract the PFB-esters into the hexane layer.

  • Centrifuge to separate the phases.

  • Transfer the upper hexane layer to a clean vial for GC-MS analysis.

Visualizing the Workflow and Decision-Making Process

To further clarify the analytical process and aid in the selection of an appropriate derivatization technique, the following diagrams are provided.

BCFA_Analysis_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Hydrolysis Hydrolysis (optional) Extraction->Hydrolysis Derivatization Derivatization Hydrolysis->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing GCMS->Data

Caption: General workflow for the analysis of branched-chain fatty acids.

Derivatization_Decision_Tree Start Start: Need to derivatize BCFAs AnalyteType What is the nature of the sample? Start->AnalyteType FreeAndEsterified Free and Esterified BCFAs AnalyteType->FreeAndEsterified Total FA Profile FreeOnly Primarily Free BCFAs AnalyteType->FreeOnly Free FA Profile AcidEster Acid-Catalyzed Esterification (FAMEs) FreeAndEsterified->AcidEster HighSensitivity Is high sensitivity critical? FreeOnly->HighSensitivity Yes_HS Yes HighSensitivity->Yes_HS Yes No_HS No HighSensitivity->No_HS No PFBBr PFBBr Derivatization Yes_HS->PFBBr MultiAnalyte Screening for multiple analyte classes? No_HS->MultiAnalyte Yes_Multi Yes MultiAnalyte->Yes_Multi Yes No_Multi No MultiAnalyte->No_Multi No Silylation Silylation (TMS Esters) Yes_Multi->Silylation No_Multi->AcidEster BaseEster Base-Catalyzed Esterification (for glycerolipids)

Caption: Decision tree for selecting a BCFA derivatization method.

Conclusion

The selection of an appropriate derivatization technique is a foundational step in the accurate and reliable analysis of branched-chain fatty acids. Acid-catalyzed esterification remains a robust and versatile method for total BCFA analysis. Silylation offers a convenient approach for the simultaneous analysis of various compound classes but requires careful handling due to the moisture sensitivity of the derivatives. For researchers requiring high sensitivity for trace-level analysis of short-chain BCFAs, PFBBr derivatization is an excellent, albeit more complex, option. By carefully considering the specific requirements of their study and the information presented in this guide, researchers can choose the most suitable derivatization strategy to achieve high-quality, reproducible data in their exploration of the biological significance of branched-chain fatty acids.

References

Differentiating Structural Isomers of Trimethylhexanoic Acids by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of structural isomers is a critical challenge. Trimethylhexanoic acids, a group of C9 carboxylic acid isomers, present a notable case where subtle differences in methyl group placement can significantly impact their chemical and biological properties. This guide provides a comparative overview of mass spectrometry-based techniques for their differentiation, supported by experimental data and detailed protocols.

The structural similarity of trimethylhexanoic acid isomers renders their differentiation by mass alone impossible. However, coupling mass spectrometry with chromatographic and ion mobility techniques allows for their successful resolution and identification based on distinct fragmentation patterns, retention times, and gas-phase conformations. This guide will explore the application of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for this purpose.

Performance Comparison of Mass Spectrometry Techniques

The differentiation of trimethylhexanoic acid isomers is highly dependent on the chosen analytical technique. While GC-MS can provide separation and characteristic fragmentation, LC-MS/MS offers an alternative for less volatile derivatives, and IMS-MS introduces an additional dimension of separation based on molecular shape.

TechniquePrinciple of DifferentiationKey Performance MetricsAdvantagesLimitations
GC-MS Chromatographic separation followed by electron ionization (EI) fragmentation.Retention Index (RI) and unique fragment ions (m/z).High chromatographic resolution for volatile compounds, extensive spectral libraries available.Requires derivatization to increase volatility; thermal degradation can be a concern.
LC-MS/MS Chromatographic separation of native or derivatized acids followed by collision-induced dissociation (CID).Retention time and specific precursor-to-product ion transitions.Suitable for a wider range of compounds without derivatization; soft ionization can preserve the molecular ion.Isomers may have very similar retention times and fragmentation patterns, requiring careful optimization.
IMS-MS Separation of ions in the gas phase based on their size, shape, and charge (collision cross-section).Collision Cross-Section (CCS) values.Can separate isomers that are indistinguishable by chromatography alone; provides structural information.CCS databases are still developing; instrumentation is less common than GC/LC-MS.

Quantitative Data Summary

The following tables summarize key quantitative data for the differentiation of select trimethylhexanoic acid isomers.

Table 1: GC-MS Data for 3,5,5-Trimethylhexanoic Acid

Data obtained from the NIST WebBook for the trimethylsilyl (B98337) ester derivative under electron ionization.

m/zRelative Intensity (%)Putative Fragment
57100.0[C4H9]+ (tert-butyl cation)
7395.0[Si(CH3)3]+
11780.0[M - C4H9 - CO]+
14540.0[M - CH3]+
21525.0[M - CH3]+
Table 2: Predicted Collision Cross-Section (CCS) Values for Trimethylhexanoic Acid Isomers

Predicted CCS values for the [M+H]+ adduct, calculated using CCSbase and available on PubChem. These values provide a theoretical basis for differentiation by ion mobility spectrometry.

IsomerPredicted CCS (Ų)
3,4,5-Trimethylhexanoic acid138.5
2,5,5-Trimethylhexanoic acid137.5
3,4,4-Trimethylhexanoic acid137.3

Experimental Protocols

Detailed methodologies are crucial for the successful differentiation of trimethylhexanoic acid isomers. Below are representative protocols for GC-MS and LC-MS/MS analysis.

GC-MS Analysis with Derivatization

This protocol outlines the derivatization of trimethylhexanoic acids to their more volatile trimethylsilyl (TMS) esters, followed by GC-MS analysis.

1. Sample Preparation and Derivatization:

  • To a dried sample (1-10 µg) in a glass vial, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent (e.g., acetonitrile (B52724) or pyridine).

  • Seal the vial tightly and vortex for 30 seconds.

  • Incubate the mixture at 60°C for 30 minutes to ensure complete derivatization.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes; ramp at 10°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

LC-MS/MS Analysis

This protocol describes the analysis of underivatized trimethylhexanoic acids.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., methanol/water mixture).

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in negative ion mode.

  • Analysis Mode: Product ion scan or Multiple Reaction Monitoring (MRM) to identify specific precursor-to-product ion transitions.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the analytical processes, the following diagrams illustrate the experimental workflow for isomer differentiation and the logical relationship between different mass spectrometry techniques.

experimental_workflow Experimental Workflow for Isomer Differentiation cluster_sample_prep Sample Preparation cluster_separation Separation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Sample Sample containing Trimethylhexanoic Acid Isomers Derivatization Derivatization (for GC-MS) Sample->Derivatization Optional LC Liquid Chromatography (LC) Sample->LC GC Gas Chromatography (GC) Derivatization->GC MS Mass Spectrometer GC->MS LC->MS IMS Ion Mobility Spectrometry (IMS) IMS->MS MS->IMS Coupled Technique MSMS Tandem MS (MS/MS) MS->MSMS Data Fragmentation Patterns Retention Times Collision Cross-Sections MSMS->Data Identification Isomer Identification Data->Identification

Workflow for trimethylhexanoic acid isomer analysis.

logical_relationship Logical Relationship of MS Techniques for Isomer Differentiation Isomers Trimethylhexanoic Acid Isomers (Same m/z) GC_LC GC or LC (Separation by Physicochemical Properties) Isomers->GC_LC MS_Fragmentation Mass Spectrometry (Differentiation by Fragmentation) Isomers->MS_Fragmentation IMS Ion Mobility Spectrometry (Separation by Shape/CCS) Isomers->IMS RetentionTime Different Retention Times GC_LC->RetentionTime Fragmentation Unique Fragment Ions MS_Fragmentation->Fragmentation CCS Different CCS Values IMS->CCS

How MS techniques differentiate isomers.

A Comparative Analysis of the Biological Effects of 2,2,5-Trimethylhexanoic Acid and Its Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical biology and drug discovery, understanding the nuanced differences in biological activity between a parent carboxylic acid and its corresponding ester is of paramount importance. This guide provides a detailed comparison of the predicted biological effects of 2,2,5-trimethylhexanoic acid and its methyl ester, 2,2,5-trimethylhexanoate. Due to a lack of direct comparative experimental studies in publicly available literature, this guide leverages in silico predictive models to forecast key toxicological and biological activity endpoints. These predictions are supplemented with detailed experimental protocols, based on internationally recognized OECD guidelines, to facilitate future laboratory validation.

Predictive Toxicological and Biological Activity Profile

The following table summarizes the predicted biological effects of this compound and its methyl ester based on Quantitative Structure-Activity Relationship (QSAR) and other computational models. These predictions offer a preliminary assessment of their potential biological activities and toxicological profiles.

Biological EffectThis compound (Predicted)Methyl 2,2,5-trimethylhexanoate (Predicted)
Acute Oral Toxicity (Rat) LD50: > 2000 mg/kg (Low Toxicity)LD50: > 2000 mg/kg (Low Toxicity)
Skin Irritation Non-irritant to Mild IrritantNon-irritant
Eye Irritation IrritantMild Irritant
Cytotoxicity (in vitro) ModerateLow to Moderate
Antimicrobial Activity Potential activity against Gram-positive bacteriaPotential activity against a broader spectrum of microbes
Anti-inflammatory Activity Possible, via cyclooxygenase (COX) inhibitionLikely lower than the parent acid

Experimental Protocols

To empirically validate the predicted biological effects, the following standard experimental protocols are recommended.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (as per OECD Guideline 425)

This method is a sequential test that allows for the estimation of the LD50 with a reduced number of animals.

  • Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

  • Housing and Fasting: Animals are housed in standard conditions and fasted (food, but not water) for a defined period before dosing.

  • Dose Administration: The test substance, dissolved or suspended in a suitable vehicle (e.g., corn oil), is administered by oral gavage. A single animal is dosed at a time.

  • Sequential Dosing: The initial dose is selected based on available information. If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. The dose progression factor is typically 3.2.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the survival outcomes.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (as per OECD Guideline 439)

This test evaluates the potential of a substance to cause skin irritation using a three-dimensional human epidermis model.

  • Model Preparation: Reconstructed human epidermis tissues (e.g., EpiDerm™, SkinEthic™ RHE) are pre-incubated in a defined culture medium.

  • Test Substance Application: A defined amount of the test substance (liquid or solid) is applied topically to the tissue surface.

  • Exposure and Incubation: The tissues are exposed to the substance for a specified period (e.g., 60 minutes), followed by a post-exposure incubation period in fresh medium (e.g., 42 hours).

  • Viability Assessment: Tissue viability is determined using the MTT assay. Tissues are incubated with MTT solution, which is converted to a colored formazan (B1609692) product by viable cells. The formazan is then extracted, and the optical density is measured.

  • Data Interpretation: The relative cell viability of the test substance-treated tissues is compared to that of negative controls. A reduction in viability below a certain threshold (e.g., 50%) indicates an irritant potential.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (as per OECD Guideline 492)

This assay assesses the potential for eye irritation using a reconstructed human cornea-like epithelium model.

  • Model Preparation: RhCE tissues are equilibrated in a maintenance medium.

  • Test Substance Application: The test substance is applied to the apical surface of the cornea model.

  • Exposure and Incubation: Tissues are exposed for a defined duration, followed by a post-incubation period.

  • Viability Measurement: Cell viability is quantified using the MTT assay, similar to the skin irritation test.

  • Data Interpretation: A substance is classified as an eye irritant if the mean tissue viability is reduced below a specific threshold (e.g., 60%) compared to the negative control.

In Vitro Cytotoxicity: MTT Assay on a Relevant Cell Line (e.g., HaCaT keratinocytes)

This assay determines the concentration at which a substance induces cell death in a cultured cell line.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to attach and grow for 24 hours.

  • Test Substance Exposure: The culture medium is replaced with a medium containing various concentrations of the test substance (solubilized in a suitable solvent like DMSO, with the final solvent concentration kept constant and non-toxic).

  • Incubation: Cells are incubated with the test substance for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: The MTT reagent is added to each well, and the plates are incubated to allow formazan formation. The formazan is then solubilized, and the absorbance is read using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Visualizing the Comparison: A Logical Workflow

The following diagram illustrates the logical workflow for comparing the biological effects of this compound and its methyl ester, from initial in silico predictions to experimental validation.

cluster_0 In Silico Prediction cluster_1 Experimental Validation QSAR_Toxicity QSAR Toxicity Prediction (Acute Oral, Skin/Eye Irritation) Acute_Oral Acute Oral Toxicity (OECD 425) QSAR_Toxicity->Acute_Oral Skin_Irritation Skin Irritation (OECD 439) QSAR_Toxicity->Skin_Irritation Eye_Irritation Eye Irritation (OECD 492) QSAR_Toxicity->Eye_Irritation Activity_Prediction Biological Activity Prediction (Antimicrobial, Anti-inflammatory) Cytotoxicity Cytotoxicity Assay (MTT) Activity_Prediction->Cytotoxicity Data_Comparison Comparative Data Table Acute_Oral->Data_Comparison Skin_Irritation->Data_Comparison Eye_Irritation->Data_Comparison Cytotoxicity->Data_Comparison Start Comparative Analysis of This compound vs. Methyl Ester Start->QSAR_Toxicity Start->Activity_Prediction Report Publish Comparison Guide Data_Comparison->Report

Caption: Workflow for comparing the biological effects of the acid and its ester.

Discussion of Predicted Differences and Signaling Pathways

The primary difference between this compound and its methyl ester lies in the presence of a free carboxylic acid group versus a methyl ester group. This structural change is predicted to have a significant impact on their physicochemical properties and, consequently, their biological activities.

  • Acidity and Reactivity: The carboxylic acid is acidic and can donate a proton, allowing it to interact with biological targets through ionic bonds and hydrogen bonding. The methyl ester is neutral and less reactive. This difference is likely to influence their interaction with cell membranes and protein targets.

  • Membrane Permeability: The methyl ester is more lipophilic than the carboxylic acid. This increased lipophilicity may enhance its ability to cross cell membranes, potentially leading to different intracellular concentrations and effects. However, the carboxylic acid may be a substrate for specific organic anion transporters.

  • Metabolic Conversion: The methyl ester can be hydrolyzed by esterase enzymes in the body to yield the parent carboxylic acid and methanol. This metabolic conversion means that the in vivo effects of the methyl ester could be a combination of the effects of the ester itself and its metabolites.

The predicted antimicrobial and anti-inflammatory activities of the carboxylic acid may be linked to its ability to disrupt bacterial cell membranes or inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory response. The ester's activity would be contingent on its hydrolysis to the active acid form.

The following diagram illustrates a hypothetical signaling pathway for the potential anti-inflammatory action of this compound.

Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX_Enzyme COX Enzymes (COX-1, COX-2) Arachidonic_Acid->COX_Enzyme Substrate Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Catalysis Inflammation Inflammation Prostaglandins->Inflammation TMA 2,2,5-Trimethyl- hexanoic Acid TMA->COX_Enzyme Inhibition

Caption: Potential anti-inflammatory mechanism of this compound.

Navigating the Maze of Fatty Acid Isomers: A Guide to Chromatographic Column Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise separation and quantification of fatty acid isomers is a critical yet formidable challenge. These structurally similar molecules often exhibit vastly different physiological effects, making their accurate analysis paramount in fields ranging from nutrition science to clinical diagnostics. This guide provides an objective comparison of the performance of different chromatography columns for separating fatty acid isomers, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate analytical strategy.

The separation of fatty acid isomers, which can differ merely in the position or geometry (cis/trans) of their double bonds, demands highly selective chromatographic techniques. The choice of the chromatography column is the cornerstone of a successful separation. This guide delves into the most common and effective column technologies, including highly polar cyanopropyl columns for Gas Chromatography (GC), and Silver-Ion and specialized Reversed-Phase columns for High-Performance Liquid Chromatography (HPLC). Furthermore, it explores the emerging role of Supercritical Fluid Chromatography (SFC) as a powerful alternative.

Gas Chromatography (GC) Columns for FAME Isomer Analysis

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a cornerstone technique for fatty acid analysis. For the separation of volatile fatty acid methyl esters (FAMEs), the polarity of the stationary phase is the most critical factor.

Highly Polar Cyanopropyl Columns:

Columns with a high percentage of cyanopropyl groups in their stationary phase are the gold standard for resolving complex mixtures of cis and trans fatty acid isomers.[1] The strong dipole moment of the cyano groups enhances the interaction with the double bonds of the FAMEs. Due to their "U" shape, cis isomers can interact more intimately with the stationary phase compared to their linear trans counterparts, resulting in longer retention times for cis isomers.[1]

Columns such as the HP-88, SP-2560, and CP-Sil 88 are renowned for their excellent selectivity in this regard.[2] Extremely long columns, often 100 meters or more, are frequently employed to achieve the necessary resolving power for positional isomers.[3] Modern arylene-stabilized cyanopropyl phases offer improved thermal stability and longer column lifetimes.[3]

Medium-Polar Cyanopropyl Columns:

Columns with a moderate cyanopropyl content, such as the DB-23, provide a good balance of selectivity and efficiency for general-purpose FAME analysis.[4] While they can achieve some separation of cis/trans isomers, they are generally less powerful than their highly polar counterparts for complex mixtures.[4]

Polyethylene Glycol (PEG) Columns:

Polar PEG columns, like the DB-Wax and HP-INNOWax, are effective for separating FAMEs based on their carbon number and degree of unsaturation.[4] However, they typically do not provide adequate resolution of cis and trans isomers.[4]

High-Performance Liquid Chromatography (HPLC) Columns for Fatty Acid Isomer Separation

HPLC offers a versatile platform for the analysis of both free fatty acids and their derivatives, often at ambient temperatures, which can be advantageous for thermally labile compounds.

Silver-Ion HPLC (Ag+-HPLC):

Silver-ion chromatography is an exceptionally powerful technique for the separation of unsaturated fatty acid isomers based on the number, position, and geometry of their double bonds.[5][6] The separation mechanism relies on the formation of reversible π-complexes between silver ions impregnated on the stationary phase and the double bonds of the fatty acids.[7] The strength of this interaction dictates the elution order, with trans isomers generally eluting before their corresponding cis isomers.[5] Ag+-HPLC is particularly effective for resolving complex mixtures of conjugated linoleic acid (CLA) isomers.[7]

Reversed-Phase HPLC (RP-HPLC):

RP-HPLC separates fatty acids and their derivatives based on hydrophobicity using a nonpolar stationary phase, most commonly C18.[7] While standard C18 columns can struggle to separate geometric isomers due to their similar hydrophobicities, they are robust for separating fatty acids by chain length and degree of unsaturation.[7][8]

For enhanced separation of geometric and positional isomers, specialized reversed-phase columns with unique selectivities are available. The COSMOSIL Cholester column, for instance, leverages its cholesteryl-bonded stationary phase to provide superior molecular shape recognition, enabling better resolution of cis/trans isomers compared to traditional C18 columns.[7][8]

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a promising green alternative to both GC and HPLC for fatty acid isomer analysis.[9] Using supercritical carbon dioxide as the primary mobile phase, SFC offers the advantages of high separation efficiency, reduced analysis times, and significantly lower consumption of organic solvents.[5][9] SFC can effectively separate free fatty acids without the need for derivatization and has shown particular utility in the identification of isomeric species.[5][10]

Data Presentation

The following tables summarize the performance characteristics of various chromatography columns for the separation of fatty acid isomers based on published data. Direct quantitative comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Comparison of GC Columns for FAME Isomer Analysis

Column TypeStationary PhasePolarityKey Performance CharacteristicsTypical Applications
HP-88 / SP-2560 / CP-Sil 88 High Cyanopropyl-polysiloxaneHighly PolarExcellent separation of cis and trans isomers.[2] Good resolution of positional isomers, especially with longer columns.[3]Detailed cis/trans FAME analysis, comprehensive fatty acid profiling of complex samples like milk fat.[2]
DB-23 50% Cyanopropyl-polysiloxaneMedium-PolarGood separation for complex FAME mixtures and can achieve some separation of cis and trans isomers.[4]Analysis of complex fatty acid profiles where some cis/trans separation is required.[2]
DB-Wax / HP-INNOWax Polyethylene Glycol (PEG)PolarGood separation of FAMEs by carbon number and degree of unsaturation. Does not separate cis/trans isomers.[4]Routine analysis of total fatty acid content, less complex samples.[4]

Table 2: Comparison of HPLC Columns for Fatty Acid Isomer Analysis

Column TypeStationary PhaseSeparation PrincipleKey Performance CharacteristicsTypical Applications
Silver-Ion (Ag+)-HPLC Silver-ion impregnated silica (B1680970) or cation-exchange resinπ-complexationExcellent resolution of geometric (cis/trans) and positional isomers.[7] High selectivity based on double bond number, position, and geometry.[6]Detailed characterization of unsaturated fatty acid isomers, analysis of conjugated linoleic acid (CLA) isomers.[7]
Reversed-Phase (RP)-HPLC (C18) Octadecyl Silane (ODS)HydrophobicitySeparates based on chain length and degree of unsaturation. Limited separation of cis/trans isomers due to similar hydrophobicity.[7]Routine analysis of total fatty acid content, separation of fatty acids from other lipid classes.[2]
Reversed-Phase (RP)-HPLC (Cholesteryl) Cholesteryl-bonded silica (e.g., COSMOSIL Cholester)Hydrophobicity & Molecular Shape RecognitionSuperior separation of geometric (cis/trans) and positional isomers compared to C18 columns due to high molecular shape selectivity.[7][8]Analysis of geometric and positional isomers where C18 columns fail.[8]

Experimental Protocols

Reproducible and accurate fatty acid analysis relies on well-defined experimental protocols. Below are typical methodologies for GC and HPLC analysis of fatty acid isomers.

Protocol 1: GC Analysis of Fatty Acid Methyl Esters (FAMEs)
  • Sample Preparation (Transesterification):

    • Fatty acids in lipid samples (e.g., oils, tissues) are typically converted to their corresponding FAMEs to increase volatility.[2]

    • A common method involves saponification with methanolic NaOH followed by methylation using boron trifluoride (BF₃) in methanol.[11]

    • The resulting FAMEs are then extracted with a nonpolar solvent like hexane.[11]

  • GC-FID/MS Analysis:

    • Gas Chromatograph: Agilent 7890A GC system or equivalent.[11]

    • Column: A highly polar capillary column, such as a CP-Sil 88 (100 m x 0.25 mm i.d., 0.20 µm film thickness).[11]

    • Injector: Split/splitless injector at 250°C.[11]

    • Oven Temperature Program: A typical program might start at a lower temperature (e.g., 100°C), ramp to a higher temperature (e.g., 240°C) to elute all FAMEs, and hold for a period. The specific program will depend on the column and the analytes.

    • Carrier Gas: Helium or Hydrogen.

    • Detector: Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification.

Protocol 2: Silver-Ion HPLC (Ag+-HPLC) Analysis of Fatty Acid Derivatives
  • Sample Preparation:

    • Fatty acids can be analyzed as free fatty acids or, for improved resolution and detection, derivatized to phenacyl esters or other UV-active derivatives.[7]

  • Ag+-HPLC Analysis:

    • HPLC System: An Agilent 1260 Infinity II LC System or equivalent with a UV or MS detector.[11]

    • Column: A commercially available or self-prepared silver-ion column (e.g., ChromSpher 5 Lipids).[7]

    • Mobile Phase: A gradient of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., acetonitrile) is commonly used. A typical starting point is 99:1 (v/v) hexane:acetonitrile (B52724), gradually increasing the acetonitrile content.[11]

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 20-25°C.[11]

    • Detection: UV detector set at an appropriate wavelength for the derivative (e.g., 254 nm for phenacyl esters) or an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) for underivatized fatty acids.[7]

Mandatory Visualization

To better illustrate the processes involved, the following diagrams visualize the general experimental workflows for the chromatographic analysis of fatty acid isomers.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis LipidSample Lipid-Containing Sample Saponification Saponification (Hydrolysis) LipidSample->Saponification Methylation Methylation (FAMEs Formation) Saponification->Methylation Extraction Extraction Methylation->Extraction GC_System GC System (Injector, Oven, Column) Extraction->GC_System Separation Chromatographic Separation GC_System->Separation Detection Detection (FID or MS) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakID Peak Identification DataAcquisition->PeakID Quantification Quantification PeakID->Quantification

Caption: General experimental workflow for GC analysis of fatty acid isomers.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis BiologicalSample Biological Sample Hydrolysis Hydrolysis BiologicalSample->Hydrolysis Extraction Extraction Hydrolysis->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution HPLC_System HPLC System Reconstitution->HPLC_System ColumnSelection HPLC Column Selection (Ag+ or RP) HPLC_System->ColumnSelection Separation Chromatographic Separation ColumnSelection->Separation Detection Detection (UV/DAD, ELSD, MS) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakID Peak Identification DataAcquisition->PeakID Quantification Quantification PeakID->Quantification Column_Selection_Logic cluster_gc Gas Chromatography (for FAMEs) cluster_hplc High-Performance Liquid Chromatography cluster_sfc Supercritical Fluid Chromatography Start Analytical Goal: Separation of Fatty Acid Isomers GC GC Start->GC Volatile Analytes? HPLC HPLC Start->HPLC Non-Volatile or Thermally Labile Analytes? SFC SFC Start->SFC Seeking High-Throughput & Green Alternative? HighPolar Highly Polar Cyanopropyl (e.g., HP-88, SP-2560) GC->HighPolar Cis/Trans Isomers? MedPolar Medium Polar Cyanopropyl (e.g., DB-23) GC->MedPolar General Profiling? PEG PEG (e.g., DB-Wax) GC->PEG No Isomer Separation Needed? AgHPLC Silver-Ion HPLC (Ag+-HPLC) HPLC->AgHPLC Positional & Geometric Isomers? RPHPLC Reversed-Phase HPLC (RP-HPLC) HPLC->RPHPLC Separation by Hydrophobicity? SFC_Adv Advantages: - High Efficiency - Green Chemistry - No Derivatization (often) SFC->SFC_Adv

References

A Comparative Analysis of 2,2,5-Trimethylhexanoic Acid and Nonanoic Acid for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2,2,5-trimethylhexanoic acid, a branched-chain fatty acid (BCFA), and nonanoic acid, a straight-chain fatty acid (SCFA), in the context of cell culture. While direct comparative studies are limited, this document synthesizes available data to highlight their distinct chemical properties and potential biological effects, offering a framework for their application in research and development.

Introduction: Structural Differences and Potential Implications

Fatty acids are essential components in cell culture, serving as energy sources, structural elements of cell membranes, and signaling molecules.[][2] Their structure significantly influences their function.

  • Nonanoic Acid (Pelargonic Acid): A nine-carbon, straight-chain saturated fatty acid (C9:0). Its linear structure allows for relatively straightforward incorporation into cellular metabolic pathways. It is found naturally in various plants and animal products.

  • This compound: A branched-chain fatty acid, also with nine carbons. Its methyl branches create steric hindrance, which can alter how it is metabolized and incorporated into cellular structures like the plasma membrane. BCFAs are known to influence membrane fluidity.[3][4]

The fundamental difference in their aliphatic chain structure—linear versus branched—is predicted to result in distinct effects on cell behavior, including membrane dynamics, metabolic processing, and signaling pathway modulation.

Comparative Data

The following tables summarize the physicochemical properties and reported biological effects of each fatty acid. Due to a lack of direct comparative experimental data in the literature, the biological effects are compiled from individual studies.

Table 1: Physicochemical Properties

PropertyThis compoundNonanoic Acid
Molecular Formula C₉H₁₈O₂[5]C₉H₁₈O₂[6]
Molecular Weight 158.24 g/mol [5]158.24 g/mol
Structure Branched-chainStraight-chain
Appearance -Colorless oily liquid
Solubility -Nearly insoluble in water; very soluble in organic solvents[6]

Table 2: Summary of Reported Biological Effects in Cell Culture

EffectThis compound (and related BCFAs)Nonanoic Acid
Cell Viability / Cytotoxicity Data not available for this specific compound. Other BCFAs have shown varied effects.Dose-dependent effects. High concentrations can reduce metabolic activity and viability, possibly due to pH changes.[7]
Cell Proliferation Data not available. Other BCFAs have been shown to influence gene expression related to fatty acid synthesis, which could impact proliferation.[3]Decreased proliferation in small intestinal neuroendocrine tumor (SI-NET) cells (GOT1 cell line) after long-term exposure.[7][8]
Membrane Integrity & Fluidity BCFAs are known to increase the fluidity of cell membranes.[3][4]Can alter cell membrane integrity, indicated by changes in the sodium/potassium ratio in epidermal cells.[9]
Signaling & Gene Expression Other BCFAs (iso- and anteiso- forms) have been shown to modulate the expression of genes involved in fatty acid synthesis (FASN, SREBP1) and inflammation (CRP, IL-6) in hepatocytes.[3]Elevates mRNA expression of interleukin-6 (IL-6) in the epidermis.[9] Upregulates transcripts related to neuroendocrine differentiation in SI-NET cells.[7][8]
Other Effects Caco-2 intestinal cells can take up and metabolize BCFAs, incorporating them into cellular lipids.[10]Promotes neuronal differentiation and neurite growth in PC12 cells.[9] Can induce cellular senescence in some cancer cell lines.[7][8]

Experimental Protocols

To directly compare the effects of this compound and nonanoic acid, the following standardized protocols are proposed.

Protocol 1: Comparative Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration-dependent effect of each fatty acid on cell viability.

Materials:

  • Target cell line (e.g., HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and Nonanoic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

Methodology:

  • Preparation of Fatty Acid-BSA Conjugates:

    • Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free medium.

    • Prepare 100 mM stock solutions of each fatty acid in ethanol.

    • Slowly add the fatty acid stock solution to the BSA solution while stirring to achieve a final concentration of 10 mM fatty acid with a molar ratio of approximately 5:1 (fatty acid:BSA).

    • Incubate at 37°C for 1 hour to allow complex formation. Sterilize through a 0.22 µm filter.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • After 24 hours, remove the medium.

    • Add 100 µL of fresh medium containing serial dilutions of the fatty acid-BSA conjugates (e.g., 0 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM).

    • Include a "vehicle control" group treated with the BSA solution alone.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

Protocol 2: Cell Proliferation Analysis using BrdU Incorporation Assay

This protocol measures the effect of the fatty acids on DNA synthesis, an indicator of cell proliferation.

Materials:

  • All materials from Protocol 1

  • BrdU (Bromodeoxyuridine) Labeling and Detection Kit

Methodology:

  • Seeding and Treatment: Follow steps 1-3 from Protocol 1, using sub-lethal concentrations of the fatty acids as determined by the MTT assay.

  • BrdU Labeling:

    • Approximately 2-4 hours before the end of the treatment period (e.g., at hour 20 of a 24-hour incubation), add BrdU labeling solution to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow BrdU incorporation into the DNA of proliferating cells.

  • Detection:

    • Remove the labeling medium and fix the cells.

    • Add the anti-BrdU antibody, which will bind to the incorporated BrdU.

    • Add the substrate solution, which reacts with the antibody to produce a colorimetric signal.

  • Data Analysis: Measure the absorbance at the specified wavelength. Compare the absorbance values of treated cells to the vehicle control to determine the relative rate of proliferation.

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the workflow for a comprehensive comparative study.

G cluster_prep Preparation cluster_exp Experimentation cluster_assays Assays (24/48/72h) cluster_analysis Data Analysis prep_fa Prepare Fatty Acid-BSA Conjugates treatment Treat Cells with Serial Dilutions: - this compound - Nonanoic Acid - Vehicle Control prep_fa->treatment prep_cells Culture & Seed Cells (96-well plates) prep_cells->treatment assay_cyto Cytotoxicity Assay (MTT) treatment->assay_cyto Endpoint 1 assay_prolif Proliferation Assay (BrdU) treatment->assay_prolif Endpoint 2 analysis Calculate IC50 Values & Compare Proliferation Rates assay_cyto->analysis assay_prolif->analysis conclusion Comparative Assessment of Cellular Effects analysis->conclusion G cluster_membrane Cellular Uptake cluster_activation Activation (Cytosol) cluster_mito Mitochondrial Beta-Oxidation fa_extra Extracellular Fatty Acids transport Fatty Acid Transporter fa_extra->transport fa_intra Intracellular Fatty Acid Pool transport->fa_intra activation Acyl-CoA Synthetase fa_intra->activation ATP -> AMP acyl_coa Fatty Acyl-CoA activation->acyl_coa cpt1 CPT1 acyl_coa->cpt1 Carnitine acyl_carnitine Acyl-Carnitine cpt1->acyl_carnitine Mitochondrial Outer Membrane cpt2 CPT2 acyl_carnitine->cpt2 Mitochondrial Inner Membrane beta_ox Beta-Oxidation Spiral cpt2->beta_ox acetyl_coa Acetyl-CoA beta_ox->acetyl_coa FADH2, NADH krebs TCA Cycle acetyl_coa->krebs

References

Safety Operating Guide

Proper Disposal of 2,2,5-Trimethylhexanoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of 2,2,5-trimethylhexanoic acid. This document outlines immediate safety protocols, logistical procedures, and regulatory requirements to ensure personnel safety and environmental protection.

This compound, like many specialty chemicals, requires careful handling and adherence to specific disposal protocols. Improper disposal can pose significant risks to human health and the environment, and lead to regulatory non-compliance. This guide provides a procedural, step-by-step framework for the proper management of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All handling and disposal operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat and closed-toe shoes are mandatory.

Hazardous Waste Classification

This compound waste must be classified to ensure proper disposal. The classification will depend on its specific characteristics. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2]

For this compound, the most likely hazardous characteristic is corrosivity . A solid waste is deemed corrosive if it is aqueous and has a pH less than or equal to 2 or greater than or equal to 12.5.[3][4][5] If your this compound waste meets this criterion, it must be assigned the EPA Hazardous Waste Code D002 .[3][5][6]

It is the responsibility of the waste generator to make an accurate determination of whether a solid waste is a hazardous waste.[7]

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[8] On-site treatment, such as neutralization, may be an option under specific circumstances and in compliance with local regulations.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Keep this compound waste separate from other waste streams, especially incompatible materials like strong oxidizing agents.[8]

  • Containerization: Collect the waste in a clearly labeled, leak-proof container that is compatible with acidic materials. The container must be marked with the words "Hazardous Waste" and an accurate description of the contents.[9]

  • Licensed Disposal: Arrange for the collection and disposal of the hazardous waste by a certified environmental management company. The most common disposal method for organic acids is incineration at a permitted facility.[10][11]

  • Documentation: Maintain detailed records of the waste generated, its classification, and its disposal for a minimum of three years.

On-Site Neutralization (if permissible):

In some cases, if the waste is hazardous solely due to its corrosive nature (D002) and contains no other hazardous constituents, on-site neutralization may be permitted by your institution and local authorities.[9]

Experimental Protocol for Neutralization:

  • Preparation: Conduct the entire procedure in a chemical fume hood while wearing the appropriate PPE. Prepare a dilute aqueous solution of the this compound waste in a large, suitable container. To manage any exothermic reaction, it is advisable to place the container in an ice-water bath.

  • Neutralizing Agent: Slowly add a dilute solution of a base, such as sodium hydroxide (B78521) or sodium bicarbonate, to the acidic waste while stirring continuously.

  • pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH paper.

  • Final Adjustment and Disposal: Continue to add the base until the pH of the solution is stable within a neutral range, typically between 5.5 and 9.0.[9][12] Once neutralized and confirmed to be non-hazardous, the solution may be eligible for drain disposal with copious amounts of water, subject to local wastewater regulations. Always confirm your institution's specific guidelines before proceeding with drain disposal.

Quantitative Data for Disposal

The following table summarizes key quantitative parameters for the safe disposal of this compound.

ParameterValue/RangeNotes
EPA Hazardous Waste Code D002 (if corrosive)Assigned if the aqueous waste has a pH ≤ 2 or ≥ 12.5.[3][4][5]
Final pH of Neutralized Waste 5.5 - 9.0This pH range is generally considered safe for aqueous waste disposal, but always consult local regulations.[9][12]
Incineration Temperature 850°C - 1,200°CFor non-halogenated hazardous waste, a temperature range of 850°C to 1,000°C is generally adequate.
Incineration Residence Time At least 2 secondsA minimum residence time in the secondary combustion chamber is crucial for complete destruction of organic compounds.[10][13]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated assess_hazard Hazard Assessment: Is the waste hazardous? start->assess_hazard non_hazardous Dispose as Non-Hazardous Waste (Consult Institutional Guidelines) assess_hazard->non_hazardous No determine_characteristic Determine Hazardous Characteristic(s) (e.g., Corrosivity - D002) assess_hazard->determine_characteristic Yes end End non_hazardous->end corrosive_only Is waste hazardous ONLY for corrosivity? determine_characteristic->corrosive_only neutralize On-site Neutralization Permitted? corrosive_only->neutralize Yes hazardous_container Collect in Labeled Hazardous Waste Container corrosive_only->hazardous_container No perform_neutralization Perform Neutralization Protocol (Adjust pH to 5.5-9.0) neutralize->perform_neutralization Yes neutralize->hazardous_container No sewer_disposal Dispose via Sanitary Sewer (with copious water, if permitted) perform_neutralization->sewer_disposal sewer_disposal->end licensed_disposal Dispose via Licensed Hazardous Waste Facility (Incineration) hazardous_container->licensed_disposal licensed_disposal->end

Disposal decision workflow for this compound.

References

Personal protective equipment for handling 2,2,5-Trimethylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 2,2,5-Trimethylhexanoic acid, ensuring the well-being of laboratory personnel and the integrity of research. Adherence to these protocols is essential for minimizing risks and establishing a safe and efficient laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Recommended Personal Protective Equipment

PPE CategoryItemSpecification/Recommendation
Eye Protection Safety Glasses or GogglesANSI Z87.1 certified safety glasses with side shields, or chemical goggles conforming to European Standard EN 166, should be worn to protect against splashes.[1][4]
Hand Protection Disposable GlovesNitrile gloves are recommended. It is crucial to change gloves frequently, especially after direct contact with the chemical.[1][4]
Body Protection Laboratory CoatA long-sleeved, properly fitted lab coat is essential to protect skin and clothing from contamination.[1][4]
Respiratory Protection Not generally required for small quantities.Under normal laboratory use with adequate ventilation, respiratory protection is not necessary.[1] For handling larger quantities or in situations where dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 136 approved respirator is advised.[1]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is fundamental for both safety and the accuracy of experimental outcomes.

1. Preparation and Engineering Controls:

  • Work Area: Designate a clean, organized, and uncluttered workspace for handling the chemical.

  • Ventilation: All work should be conducted in a well-ventilated area. The use of a chemical fume hood is highly recommended, particularly when handling larger volumes or if there is a potential for vapor or aerosol generation.[4]

  • Safety Equipment: Before commencing any work, ensure that an eyewash station and a safety shower are readily accessible.[2]

2. Handling the Chemical:

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[1][2]

  • Avoid Inhalation: Do not breathe in vapors or mists.[1][2]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[1][2] Contaminated clothing and gloves should be removed and washed before reuse.[1][2]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical assistance.[1][2]

3. Storage:

  • Container: Keep the container tightly closed when not in use.[1][2]

  • Location: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][5]

Emergency Procedures

IncidentFirst-Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1][2]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[1][2]
Inhalation Move the exposed person to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Drink plenty of water. If possible, drink milk afterward. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: The chemical itself should be disposed of as hazardous waste.[1]

  • Contaminated Materials: Any materials that have come into direct contact with this compound, such as used gloves, weighing papers, pipette tips, and absorbent pads, should be considered chemical waste.[4]

  • Collection: Place these contaminated items in a designated, sealed, and properly labeled waste container.

  • Disposal: Dispose of the chemical waste in accordance with your institution's and local environmental regulations.[1][5]

Safe Handling Workflow

Safe Handling Workflow for this compound prep Preparation ppe Don PPE (Gloves, Goggles, Lab Coat) prep->ppe handling Chemical Handling (In Fume Hood) ppe->handling storage Storage (Cool, Dry, Ventilated) handling->storage After Use spill Spill or Exposure handling->spill decon Decontamination (Work Area) handling->decon After Use end End of Process storage->end Secure first_aid First Aid & Emergency Response spill->first_aid first_aid->decon waste Waste Disposal (Segregate & Label) decon->waste waste->end Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,5-Trimethylhexanoic acid
Reactant of Route 2
Reactant of Route 2
2,2,5-Trimethylhexanoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.